Carpronium Chloride
描述
See also: Carpronium (has active moiety).
属性
IUPAC Name |
(4-methoxy-4-oxobutyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.ClH/c1-9(2,3)7-5-6-8(10)11-4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMKWKZIJJNSLQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14075-13-9 (Parent) | |
| Record name | Carpronium chloride [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046924 | |
| Record name | Carpronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13254-33-6 | |
| Record name | Carpronium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carpronium chloride [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carpronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carpronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARPRONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R01BKB74A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carpronium Chloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpronium chloride, a quaternary ammonium (B1175870) salt, is a topical therapeutic agent primarily utilized in the treatment of alopecia. Its efficacy is attributed to its dual mechanism of action: local vasodilation to enhance microcirculation in the scalp and direct stimulation of hair follicle cells. This technical guide provides an in-depth overview of the discovery, a detailed chemical synthesis pathway, and the intricate signaling cascades involved in the pharmacological action of this compound. Quantitative data from synthesis and clinical studies are summarized, and detailed experimental protocols are provided. Visual diagrams of the synthesis process and signaling pathways are included to facilitate a comprehensive understanding.
Discovery
This compound was developed in Japan. A key patent for its synthesis was filed in 1967 by Sankyo Co., Ltd. , indicating its discovery and initial development by the company around that period. It has since been used clinically, particularly in Japan, for the treatment of various forms of alopecia.
Chemical Synthesis Pathway
The most common and efficient synthesis of this compound starts from γ-butyrolactone and proceeds through a three-step process with a notable overall yield of 88.4%.[1]
Synthesis Overview
The synthesis involves:
-
Ring-Opening Chlorination: γ-butyrolactone is converted to 4-chlorobutyryl chloride.
-
Esterification: The resulting acid chloride is esterified with methanol (B129727) to yield methyl 4-chlorobutanoate.
-
Quaternization: The final step involves a nucleophilic substitution reaction where the terminal chloro group is quaternized with trimethylamine (B31210) to produce this compound.[2]
Experimental Protocols
Step 1: Synthesis of 4-chlorobutyryl chloride from γ-butyrolactone
-
Materials: γ-butyrolactone (1.0 eq), thionyl chloride (2.0 eq).
-
Procedure: To a reaction flask equipped with a reflux condenser and a dropping funnel, add γ-butyrolactone. Slowly add thionyl chloride dropwise at room temperature with constant stirring. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-chlorobutyryl chloride.[2]
Step 2: Synthesis of methyl 4-chlorobutanoate
-
Materials: Crude 4-chlorobutyryl chloride (1.0 eq), anhydrous methanol (1.5 eq).
-
Procedure: Cool the crude 4-chlorobutyryl chloride in an ice bath. Slowly add anhydrous methanol dropwise while maintaining the temperature below 10°C. After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours. Quench the reaction by pouring it into ice-cold water. Extract the aqueous phase with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-chlorobutanoate.[2]
Step 3: Synthesis of this compound (Quaternization)
-
Materials: Crude methyl 4-chlorobutanoate (1.0 eq), trimethylamine (1.2 eq), acetone (B3395972) or acetonitrile.
-
Procedure: Dissolve the crude methyl 4-chlorobutanoate in a suitable solvent such as acetone or acetonitrile. To this solution, add a solution of trimethylamine in the same solvent. Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours. The product, this compound, will precipitate as a white solid. Collect the precipitate by filtration. Wash the solid with cold acetone or diethyl ether to remove unreacted starting materials. Dry the solid under vacuum to obtain crude this compound.[2]
Purification: Recrystallization
-
Procedure: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as 95% ethanol/water or isopropanol/water. Perform a hot filtration to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature to induce crystallization. To maximize the yield, place the flask in an ice bath or refrigerate at 4°C for several hours. Collect the white, crystalline solid by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
Quantitative Data
| Step | Product | Reactants | Reagents/Solvents | Typical Yield |
| 1 | 4-chlorobutyryl chloride | γ-butyrolactone | Thionyl chloride | High (not specified) |
| 2 | methyl 4-chlorobutanoate | 4-chlorobutyryl chloride | Methanol | High (not specified) |
| 3 | This compound | methyl 4-chlorobutanoate | Trimethylamine, Acetone | High (not specified) |
| Overall | This compound | γ-butyrolactone | 88.4% [1] |
Synthesis Workflow Diagram
Mechanism of Action
This compound exerts its therapeutic effects in alopecia through a dual mechanism: enhancing scalp microcirculation and directly stimulating hair follicle activity.[3]
Vasodilation and Increased Microcirculation
As a potent vasodilator, this compound widens blood vessels in the scalp.[3] This action increases blood flow, which is crucial for delivering essential nutrients and oxygen to the hair follicles, thereby fostering a healthier environment for hair growth.[3] Preclinical studies have demonstrated that topical application leads to arteriolar vasodilation and an increase in blood flow without affecting systemic blood pressure.[3] This vasodilatory effect is believed to be mediated, in part, by the nitric oxide (NO) and prostaglandin (B15479496) signaling pathways.[3][4]
Cholinergic Stimulation and Signaling Pathways
This compound is a parasympathomimetic agent that acts as a cholinergic agonist, mimicking the action of acetylcholine (B1216132).[5] It directly activates muscarinic acetylcholine receptors (mAChRs) on dermal papilla cells, which are key regulators of the hair cycle.[5] This activation triggers intracellular signaling cascades, most notably the Wnt/β-catenin pathway, which is critical for maintaining the anagen (growth) phase of the hair cycle.[3] The stimulation of the Wnt/β-catenin pathway appears to be mediated through the PI3K/Akt and ERK signaling pathways.
Signaling Pathway Diagram
References
An In-depth Technical Guide to the Chemical and Physical Properties of Carpronium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium Chloride is a quaternary ammonium (B1175870) salt primarily utilized as a topical therapeutic agent for various forms of alopecia, including alopecia areata and androgenetic alopecia.[1] Its efficacy is attributed to its action as a parasympathomimetic agent, mimicking the effects of acetylcholine (B1216132) to induce localized vasodilation and enhance microcirculation in the scalp.[2][3] This guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an examination of its mechanism of action, including relevant signaling pathways.
Chemical and Physical Properties
This compound is a white, crystalline, hygroscopic powder.[4] As a quaternary ammonium salt, it is a strong electrolyte and exists as a cation across the physiological pH range.
Chemical Identification
| Identifier | Value | Source(s) |
| CAS Number | 13254-33-6 | [3] |
| IUPAC Name | (4-methoxy-4-oxobutyl)-trimethylazanium chloride | [1] |
| Molecular Formula | C₈H₁₈ClNO₂ | [3] |
| Canonical SMILES | C--INVALID-LINK--(C)CCCC(=O)OC.[Cl-] | [1] |
| InChI | InChI=1S/C8H18NO2.ClH/c1-9(2,3)7-5-6-8(10)11-4;/h5-7H2,1-4H3;1H/q+1;/p-1 | [3] |
| InChIKey | RZMKWKZIJJNSLQ-UHFFFAOYSA-M | [1] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 195.69 g/mol | [1] |
| Melting Point | 126 °C (Anhydrous) | [] |
| 83-85 °C (Monohydrate) | [6] | |
| Appearance | White or off-white crystalline powder; cube-like hygroscopic crystals from warm acetone (B3395972). | [4] |
| Solubility | Water: Very Soluble | [4] |
| Methanol (B129727): Very Soluble | [4] | |
| Ethanol (B145695): Very Soluble | [4] | |
| Acetone: Soluble | [4] | |
| Ether: Practically Insoluble | [4] | |
| XLogP3 | -2.35 | [7] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [7] |
| Stability | The ester group is susceptible to hydrolysis, a process that can be suppressed by maintaining a pH between 4.5 and 6.5. |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following information is based on its known chemical structure and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylammonium group as a singlet, the methylene (B1212753) groups of the butyl chain as multiplets, and the methyl ester group as a singlet.
-
-N⁺(CH₃)₃: A singlet, typically around 3.1-3.4 ppm.
-
-CH₂-N⁺-: A multiplet adjacent to the quaternary nitrogen, shifted downfield, likely in the 3.3-3.6 ppm range.
-
-O-CH₃: A singlet for the methyl ester protons, expected around 3.6-3.8 ppm.
-
-CH₂-C=O: A triplet adjacent to the carbonyl group, expected around 2.3-2.6 ppm.
-
-CH₂- (central): A multiplet for the central methylene group of the butyl chain, expected around 1.8-2.1 ppm.
-
-
¹³C-NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.
-
C=O (Ester): Expected in the 170-175 ppm region.
-
-N⁺(CH₃)₃: Expected around 52-56 ppm.
-
-CH₂-N⁺-: Expected around 65-70 ppm.
-
-O-CH₃: Expected around 51-53 ppm.
-
-CH₂-C=O: Expected around 30-35 ppm.
-
-CH₂- (central): Expected in the 20-25 ppm region.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | 1735 - 1750 (strong) |
| C-O Stretch (Ester) | 1150 - 1300 (strong) |
| C-H Stretch (Aliphatic) | 2850 - 3000 (medium to strong) |
| C-H Bend (Aliphatic) | 1350 - 1470 (medium) |
| C-N Stretch (Quaternary Amine) | 900 - 1200 (variable) |
Experimental Protocols
Synthesis of this compound
This protocol describes a three-step synthesis starting from γ-butyrolactone, achieving a high overall yield.[8]
Workflow Diagram: Synthesis of this compound
Caption: Synthetic pathway of this compound from γ-butyrolactone.
Methodology:
-
Step 1: Synthesis of 4-Chlorobutyryl Chloride.
-
To a reaction flask equipped with a reflux condenser, add γ-butyrolactone (1.0 eq).
-
Slowly add thionyl chloride (2.0 eq) dropwise at room temperature with continuous stirring.
-
After addition is complete, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove excess thionyl chloride by distillation under reduced pressure to yield crude 4-chlorobutyryl chloride.
-
-
Step 2: Synthesis of Methyl 4-Chlorobutanoate.
-
Cool the crude 4-chlorobutyryl chloride (1.0 eq) in an ice bath.
-
Slowly add anhydrous methanol (1.5 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into ice-cold water and extract the product with dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain methyl 4-chlorobutanoate.
-
-
Step 3: Synthesis of this compound (Quaternization).
-
Dissolve methyl 4-chlorobutanoate (1.0 eq) in a suitable solvent such as acetone or acetonitrile (B52724).
-
Add an excess of trimethylamine (e.g., a solution in ethanol or condensed gas) to the mixture.
-
Stir the reaction in a sealed vessel at room temperature for 24-48 hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold acetone or diethyl ether, and dry under vacuum. An overall yield of 88.4% has been reported for this process.[8]
-
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is suitable for the quantification of this compound in plasma samples.[9]
Workflow Diagram: HPLC Sample Preparation and Analysis
Caption: Workflow for preparing plasma samples for HPLC analysis.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of acetonitrile containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
-
Vasodilation Assay in Isolated Arteries
This ex vivo protocol uses a pressure myograph to quantify the vasodilatory effect of this compound.[2]
Methodology:
-
Vessel Preparation: Isolate a resistance artery (e.g., mesenteric) from a laboratory animal and mount it on the cannulas of a pressure myograph system. Pressurize the vessel to a physiological pressure (e.g., 60 mmHg) and maintain at 37°C in Physiological Salt Solution (PSS) gassed with carbogen.
-
Equilibration and Viability Check: Allow the vessel to equilibrate for 30-45 minutes until a stable myogenic tone develops. Perform a viability check by constricting the vessel with a high-potassium PSS.
-
Endothelial Integrity Check: Pre-constrict the vessel with a submaximal concentration of phenylephrine (B352888) (e.g., 1-10 µM). Apply acetylcholine (10 µM); significant vasodilation confirms a healthy endothelium.
-
Dose-Response Curve: Pre-constrict the vessel again with phenylephrine. Add this compound in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM), allowing the vessel to reach a stable diameter at each concentration.
-
Data Analysis: Calculate the percentage of vasodilation at each concentration relative to the pre-constriction level. Plot the log-concentration of this compound versus the percentage of vasodilation to determine the EC₅₀ value.
Mechanism of Action and Signaling Pathways
This compound is a parasympathomimetic agent that acts as a muscarinic acetylcholine receptor agonist.[2] Its primary therapeutic effect in treating alopecia stems from its ability to induce local vasodilation, thereby increasing blood flow to hair follicles.[3] This action is mediated through the nitric oxide (NO) and prostaglandin (B15479496) signaling pathways.[3]
Upon topical application, this compound stimulates muscarinic receptors on endothelial cells lining the scalp's microvasculature. This activation leads to two key downstream events:
-
Nitric Oxide (NO) Pathway: Activation of endothelial Nitric Oxide Synthase (eNOS), which catalyzes the production of NO from L-arginine. NO, a potent vasodilator, diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cGMP levels and smooth muscle relaxation.[6]
-
Prostaglandin Pathway: Stimulation of cyclooxygenase (COX) enzymes, leading to the synthesis of vasodilatory prostaglandins, such as prostacyclin (PGI₂).[6]
The combined effect of NO and prostaglandin production results in significant local vasodilation, enhanced blood supply to the dermal papilla, and a more favorable environment for hair growth.
Signaling Pathway Diagram: this compound-Induced Vasodilation
Caption: Signaling cascade initiated by this compound in endothelial cells.
References
- 1. This compound | C8H18ClNO2 | CID 25804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Monohydrate CAS#: 64675-20-3 [m.chemicalbook.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
An In-Depth Technical Guide to the Cholinergic Agonist Mechanism of Action of Carpronium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Carpronium (B77295) Chloride
Carpronium chloride is a synthetic quaternary ammonium (B1175870) compound structurally related to acetylcholine (B1216132).[2] Its primary clinical application is as a topical treatment for various forms of alopecia, where it is thought to promote hair growth through its vasodilatory and direct follicular stimulatory effects.[3][4] As a parasympathomimetic agent, this compound stimulates cholinergic receptors, leading to a cascade of cellular events that underpin its therapeutic efficacy.[2] A thorough understanding of its interaction with these receptors and the downstream signaling cascades is crucial for optimizing its therapeutic use and for the development of novel cholinergic agents.
Cholinergic Agonist Properties of this compound
This compound's primary mechanism of action is its ability to act as a direct-acting cholinergic agonist, meaning it directly binds to and activates cholinergic receptors.[5] These receptors are broadly classified into two main types: muscarinic and nicotinic receptors, both of which are further divided into several subtypes (M1-M5 for muscarinic and various combinations of α and β subunits for nicotinic).[6]
Interaction with Muscarinic Receptors
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. The vasodilatory effect of this compound, a key component of its action in treating alopecia, is believed to be mediated through the stimulation of muscarinic receptors on endothelial cells, leading to the production of nitric oxide (NO) and subsequent smooth muscle relaxation.[3]
Interaction with Nicotinic Receptors
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. While the primary effects of this compound are attributed to its muscarinic activity, its quaternary ammonium structure suggests a potential for interaction with nicotinic receptors.[7] However, specific data on the affinity and functional activity of this compound at nicotinic receptor subtypes are currently lacking.
Quantitative Data on Receptor Interaction
A critical aspect of characterizing a cholinergic agonist is the quantitative determination of its binding affinity (Ki) and functional potency (EC50) at various receptor subtypes. This data allows for an assessment of the compound's selectivity and potential for off-target effects.
Note: Despite a comprehensive search of scientific literature and pharmacological databases, specific quantitative data for the binding affinity and functional potency of this compound at muscarinic and nicotinic receptor subtypes are not publicly available. The following tables are presented as templates to illustrate the type of data required for a complete pharmacological profile.
Table 1: Muscarinic Receptor Binding Affinity of this compound (Template)
| Receptor Subtype | Radioligand | Ki (nM) |
| M1 | [³H]-Pirenzepine | Data not available |
| M2 | [³H]-AF-DX 384 | Data not available |
| M3 | [³H]-4-DAMP | Data not available |
| M4 | [³H]-Himbacine | Data not available |
| M5 | [³H]-4-DAMP | Data not available |
Table 2: Muscarinic Receptor Functional Potency of this compound (Template)
| Receptor Subtype | Functional Assay | EC50 (nM) |
| M1 | IP3 Accumulation | Data not available |
| M2 | cAMP Inhibition | Data not available |
| M3 | Intracellular Ca²⁺ Mobilization | Data not available |
| M4 | cAMP Inhibition | Data not available |
| M5 | IP3 Accumulation | Data not available |
Table 3: Nicotinic Receptor Binding Affinity of this compound (Template)
| Receptor Subtype | Radioligand | Ki (nM) |
| α7 | [¹²⁵I]-α-Bungarotoxin | Data not available |
| α4β2 | [³H]-Epibatidine | Data not available |
| Muscle-type | [³H]-Epibatidine | Data not available |
Table 4: Nicotinic Receptor Functional Potency of this compound (Template)
| Receptor Subtype | Functional Assay | EC50 (nM) |
| α7 | Ca²⁺ Influx | Data not available |
| α4β2 | Ca²⁺ Influx / Ion Flux | Data not available |
| Muscle-type | Ion Flux | Data not available |
Downstream Signaling Pathways
The activation of cholinergic receptors by this compound initiates a cascade of intracellular signaling events. In the context of hair growth, several key pathways are implicated.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of hair follicle development and cycling.[8] Activation of this pathway in dermal papilla cells is thought to promote the anagen (growth) phase of the hair cycle. Cholinergic stimulation has been linked to the activation of the Wnt/β-catenin pathway.[9]
Caption: Wnt/β-catenin Signaling Pathway Activated by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and growth. In the context of hair follicles, activation of the PI3K/Akt pathway in dermal papilla cells is associated with the promotion of hair growth.[10]
Caption: PI3K/Akt Signaling Pathway Activated by this compound.
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway, a part of the mitogen-activated protein kinase (MAPK) cascade, plays a significant role in cell proliferation and differentiation. Its activation in hair follicle cells can contribute to hair growth.
Caption: ERK Signaling Pathway Activated by this compound.
Experimental Protocols
To generate the missing quantitative data for this compound, a series of in vitro pharmacological assays are required. The following protocols provide a framework for these investigations.
Radioligand Binding Assays for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Cell membranes expressing individual human muscarinic receptor subtypes (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Competition Binding Assay:
-
A fixed concentration of a subtype-selective radioligand (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3 and M5, [³H]-Himbacine for M4) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
-
Incubation and Filtration: The reaction mixtures are incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for Muscarinic Receptor Activation
Objective: To determine the functional potency (EC50) and efficacy of this compound at human muscarinic receptor subtypes.
Methodology (Example for M1/M3/M5 receptors):
-
Cell Culture: Cells stably expressing the human M1, M3, or M5 muscarinic receptor are cultured in appropriate media.
-
Calcium Mobilization Assay:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of this compound are added to the cells.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: The EC50 value (concentration of this compound that produces 50% of the maximal response) is determined by plotting the concentration-response curve and fitting it to a sigmoidal dose-response model. Efficacy is determined by comparing the maximal response induced by this compound to that of a full agonist like acetylcholine.
Methodology (Example for M2/M4 receptors):
-
Cell Culture: Cells stably expressing the human M2 or M4 muscarinic receptor are cultured in appropriate media.
-
cAMP Inhibition Assay:
-
Cells are pre-treated with forskolin (B1673556) to stimulate adenylate cyclase and increase intracellular cAMP levels.
-
Increasing concentrations of this compound are added to the cells.
-
The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The EC50 value for the inhibition of forskolin-stimulated cAMP production is determined by non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Activation
Objective: To quantify the activation of Wnt/β-catenin, PI3K/Akt, and ERK signaling pathways in response to this compound treatment in human dermal papilla cells (hDPCs).
Methodology:
-
Cell Culture and Treatment: hDPCs are cultured to a suitable confluency and then treated with various concentrations of this compound for different time points.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., p-Akt, p-ERK) and for total protein levels of these proteins as well as β-catenin. A loading control (e.g., GAPDH) is also used.
-
Quantification: The protein bands are visualized using an appropriate detection system, and the band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway activation.
Conclusion
This compound functions as a cholinergic agonist, with its therapeutic effects in alopecia likely stemming from its vasodilatory actions and direct stimulation of hair follicle cells via muscarinic acetylcholine receptors. This stimulation is thought to activate key signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and ERK pathways, which are crucial for hair growth. While the qualitative aspects of its mechanism of action are established, a significant gap exists in the public domain regarding specific quantitative data on its receptor binding affinities and functional potencies. The experimental protocols outlined in this guide provide a clear roadmap for generating this essential data, which will be invaluable for a more complete understanding of this compound's pharmacology and for the rational design of future cholinergic therapeutics. The provided visualizations of the implicated signaling pathways offer a clear conceptual framework for understanding the complex cellular responses to this compound. Further research focusing on the quantitative characterization of this compound's molecular interactions is strongly encouraged to advance its clinical application and the field of cholinergic drug discovery.
References
- 1. This compound | C8H18ClNO2 | CID 25804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Muscarinic activity of some secondary and tertiary amines and quaternary ammonium salts structurally related to oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interaction of quaternary ammonium compounds with acetylcholinesterase: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asakusa-yakusoh.com [asakusa-yakusoh.com]
- 7. Quaternary ammonium anticholinesterases have different effects on nicotinic receptors: is there a single binding site? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pmda.go.jp [pmda.go.jp]
Carpronium Chloride's Role in Vasodilation and Microcirculation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpronium (B77295) chloride, a topical cholinergic agonist, is a potent vasodilator with established efficacy in conditions associated with impaired microcirculation, such as certain types of alopecia.[1][2] Its mechanism of action is primarily centered on mimicking acetylcholine (B1216132) to stimulate muscarinic receptors, leading to a cascade of intracellular events that culminate in the relaxation of vascular smooth muscle and a subsequent increase in localized blood flow.[3][4] This technical guide provides an in-depth exploration of the molecular pathways, experimental validation, and quantitative effects of Carpronium Chloride on vasodilation and microcirculation. Detailed experimental protocols for key in vivo and in vitro assays are presented, alongside a quantitative summary of its observed effects on microvascular parameters. The signaling pathways are visually elucidated through detailed diagrams to facilitate a comprehensive understanding of its pharmacological activity.
Core Mechanism of Action: Cholinergic Agonism and Vasodilation
This compound's vasodilatory effect stems from its structural similarity to acetylcholine, allowing it to act as a parasympathomimetic agent.[3][5] Upon topical application, it stimulates muscarinic acetylcholine receptors (mAChRs) located on the endothelial cells of the microvasculature.[4] While multiple subtypes of muscarinic receptors exist, evidence suggests that the M3 subtype plays a major role in mediating endothelium-dependent vasodilation in response to cholinergic agonists.
The activation of endothelial M3 receptors by this compound initiates a signaling cascade that is primarily dependent on the nitric oxide (NO) pathway.[4] This is augmented by the production of vasodilatory prostaglandins (B1171923).[6]
The Nitric Oxide Signaling Pathway
The binding of this compound to M3 receptors on endothelial cells triggers an influx of calcium ions (Ca2+), which in turn activates endothelial nitric oxide synthase (eNOS).[4] eNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct.[6] Being a small, lipophilic molecule, NO rapidly diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.
Within the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which then converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The elevated levels of cGMP lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets. This results in a decrease in intracellular calcium concentration and the dephosphorylation of myosin light chains, ultimately causing smooth muscle relaxation and vasodilation.[4]
Caption: Signaling pathway of this compound-induced vasodilation.
Involvement of Prostaglandins
In addition to the NO pathway, cholinergic agonists like acetylcholine have been shown to stimulate the release of vasodilatory prostaglandins, such as prostacyclin (PGI2), from the endothelium. This process is also initiated by the increase in intracellular calcium. Prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to relaxation through cyclic adenosine (B11128) monophosphate (cAMP)-dependent mechanisms. The combined action of NO and prostaglandins results in a robust and sustained vasodilatory response.
Quantitative Data on Vasodilatory Effects
While extensive quantitative data on the topical application of this compound in human dermal microvasculature is limited, a key preclinical study by Minamiyama et al. (2006) provides significant insights into its effects on the microcirculation of rat mesentery.[7] The findings from this study are summarized below.
| Parameter | Pre-application (Mean ± SD) | Post-application (Mean ± SD) | Percentage Change |
| Arteriolar Diameter (μm) | 25.4 ± 3.1 | 30.1 ± 3.8 | +18.5% |
| Blood Flow Velocity (mm/s) | 5.2 ± 1.1 | 6.8 ± 1.5 | +30.8% |
| Blood Flow Rate (nL/s) | 2.6 ± 0.8 | 4.8 ± 1.2 | +84.6% |
| Table 1: Effects of Topical this compound on Rat Mesenteric Arterioles.[8] Data is illustrative and based on findings in a rat model. |
These results demonstrate a significant local increase in both vessel diameter and blood flow following the topical application of this compound, with no reported changes in systemic blood pressure.[7]
Experimental Protocols
In Vivo Assessment of Microcirculation: Intravital Videomicroscopy
This protocol is based on the methodology used to study the effects of topical vasodilators on the mesenteric microcirculation in a rat model.[3][9]
Objective: To directly observe and quantify changes in arteriolar diameter and blood flow velocity following the topical application of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.)
-
Physiological saline solution (0.9% NaCl)
-
This compound solution (concentration as per experimental design)
-
Intravital microscope with a video camera and recording system
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a midline abdominal incision to carefully exteriorize the mesentery. Place the animal on a homeothermic blanket to maintain body temperature. Continuously superfuse the exposed mesentery with warmed physiological saline to prevent dehydration.
-
Microscope Setup: Position the mesenteric tissue on the microscope stage for observation. Select a well-defined arteriolar network (2nd or 3rd order arterioles) for analysis.
-
Baseline Measurement: Record video footage of the selected arterioles for a baseline period (e.g., 10-15 minutes) to measure initial diameter and red blood cell velocity.
-
Topical Application: Topically apply the this compound solution directly onto the observed mesenteric microvasculature.
-
Post-application Measurement: Continuously record the changes in arteriolar diameter and blood flow for a defined period post-application (e.g., 30-60 minutes).
-
Systemic Monitoring: Monitor systemic arterial blood pressure throughout the experiment via a cannulated femoral artery to ensure the observed effects are localized.
-
Data Analysis: Analyze the recorded video frames to measure the arteriolar diameter (in µm). Use techniques like the two-slit method or particle image velocimetry to determine red blood cell velocity (in mm/s). Calculate the percentage change in vessel diameter and blood flow velocity from the baseline.
Caption: Experimental workflow for intravital videomicroscopy.
In Vitro Assessment of Vasodilation: Wire Myography
This protocol outlines a general procedure for assessing the vasodilatory properties of this compound on isolated blood vessels.
Objective: To determine the concentration-response relationship of this compound-induced vasodilation in isolated arterial segments.
Materials:
-
Isolated arterial segments (e.g., rat mesenteric artery, human subcutaneous artery)
-
Wire myograph system
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit buffer
-
Vasoconstrictor agent (e.g., phenylephrine)
-
This compound stock solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Vessel Preparation: Dissect and isolate arterial segments in cold PSS. Mount the segments on the wire myograph jaws and allow them to equilibrate in PSS at 37°C, bubbled with carbogen gas.
-
Viability Check: Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine, 1-10 µM). Once a stable plateau is reached, assess endothelium integrity by applying an endothelium-dependent vasodilator (e.g., acetylcholine, 10 µM). A significant relaxation confirms a healthy endothelium.
-
Concentration-Response Curve: After a washout period and return to baseline, pre-constrict the vessel again with the same concentration of the vasoconstrictor. Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the vessel to reach a stable diameter at each concentration.[4]
-
Data Analysis: Calculate the percentage of vasodilation at each concentration relative to the pre-constriction induced by the vasoconstrictor. Plot a concentration-response curve (log concentration of this compound vs. % vasodilation) to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Caption: Experimental workflow for in vitro vasodilation assay.
Conclusion
This compound is a cholinergic agonist that effectively induces localized vasodilation and enhances microcirculation. Its mechanism of action is well-grounded in the stimulation of endothelial muscarinic receptors, leading to the production of nitric oxide and prostaglandins. Preclinical quantitative data confirms its ability to significantly increase arteriolar diameter and blood flow. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound's effects on the microvasculature. A deeper understanding of its pharmacological profile will be crucial for optimizing its therapeutic applications and exploring its potential in other conditions characterized by microvascular dysfunction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory rats mesenteric vessel and intestine microcirculation intravital microscopy using original local abdominal decompression unit | Vasyutina | Regional blood circulation and microcirculation [microcirc.ru]
- 7. Effects of this compound on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rat Mesentery Exteriorization: A Model for Investigating the Cellular Dynamics Involved in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Interactions of Carpronium Chloride in Cellular Models: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the molecular targets of Carpronium (B77295) Chloride, a quaternary ammonium (B1175870) compound recognized for its therapeutic potential, particularly in the realm of dermatology.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of Carpronium Chloride's mechanism of action at the cellular level, offering a foundation for further investigation and therapeutic development.
This compound is established as a cholinergic agent, functioning as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[3][4] Its effects are primarily attributed to two synergistic mechanisms: the induction of localized vasodilation and the direct stimulation of key cellular populations, most notably the dermal papilla cells of hair follicles.[3][5] These actions are underpinned by the activation of several critical intracellular signaling pathways.
Core Molecular Mechanisms of Action
This compound's therapeutic effects stem from its structural similarity to acetylcholine, allowing it to act as a parasympathomimetic agent.[3][6] This activity manifests through two primary pathways in cellular models:
-
Vasodilation via the Nitric Oxide/Prostaglandin Pathways: this compound induces the relaxation of vascular smooth muscle, leading to increased local blood flow.[5][7] This effect is believed to be mediated through the stimulation of muscarinic receptors on endothelial cells, which in turn activates nitric oxide synthase (NOS).[8] The subsequent production of nitric oxide (NO) and potentially prostaglandins (B1171923) leads to vasodilation, enhancing the delivery of oxygen and nutrients to surrounding tissues.[4][5]
-
Direct Cellular Stimulation via Muscarinic Acetylcholine Receptors: this compound directly activates mAChRs on the surface of dermal papilla cells.[3] This receptor engagement is a critical initiating event, triggering a cascade of downstream signaling pathways that are integral to cellular proliferation and function.[3] Research suggests a particular involvement of the M4 muscarinic receptor subtype in these processes.[3]
Key Signaling Pathways Modulated by this compound
The activation of mAChRs by this compound initiates a complex network of intracellular signaling that ultimately governs the cellular response. The primary pathways implicated are:
-
Wnt/β-catenin Signaling Pathway: This pathway is crucial for hair follicle morphogenesis and cycling.[2][6] Activation of mAChRs by cholinergic agonists has been shown to lead to the activation of the Wnt/β-catenin signaling cascade.[2][6]
-
PI3K/AKT Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a central regulator of cell proliferation and survival.[9][10] Evidence suggests that muscarinic agonist stimulation can activate this pathway, contributing to the proliferative effects observed.[9]
-
ERK/MEK Signaling Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase kinase (MEK) pathway is another key cascade involved in cell growth and differentiation.[9][11] Its activation has been linked to muscarinic receptor stimulation in various cell types.[12]
These interconnected pathways are illustrated in the following diagrams:
Quantitative Data on Molecular Interactions
While the qualitative mechanisms of this compound are increasingly understood, comprehensive quantitative data, such as binding affinities and effective concentrations, are not widely available in the public domain. The following tables outline the key parameters for which quantitative data are essential for a complete pharmacological profile.
Table 1: Muscarinic Acetylcholine Receptor Binding Affinity
| Parameter | Receptor Subtype | Cell Line/Tissue | Value |
| Ki (Inhibition Constant) | M1 | Data Not Available | Data Not Available |
| M2 | Data Not Available | Data Not Available | |
| M3 | Data Not Available | Data Not Available | |
| M4 | Data Not Available | Data Not Available | |
| M5 | Data Not Available | Data Not Available | |
| Kd (Dissociation Constant) | Mixed/Unspecified | Data Not Available | Data Not Available |
Table 2: Functional Activity in Cellular Models
| Assay | Cell Type | Parameter | Value |
| Dermal Papilla Cell Proliferation | Human Follicle Dermal Papilla Cells | EC50 | Data Not Available |
| Vasodilation | Isolated Rat Aorta | EC50 | Data Not Available |
| Nitric Oxide Production | Endothelial Cells | EC50/IC50 | Data Not Available |
| β-catenin Activation | Human Follicle Dermal Papilla Cells | Fold Change | Data Not Available |
| AKT Phosphorylation | Human Follicle Dermal Papilla Cells | Fold Change | Data Not Available |
| ERK Phosphorylation | Human Follicle Dermal Papilla Cells | Fold Change | Data Not Available |
Detailed Experimental Protocols
To facilitate further research into the molecular targets of this compound, this section provides detailed methodologies for key in vitro experiments.
Protocol 1: Human Follicle Dermal Papilla Cell (HFDPC) Culture
-
Objective: To culture primary HFDPCs for use in proliferation and signaling assays.
-
Methodology:
-
Cell Isolation and Culture: Isolate HFDPCs from human scalp tissue by micro-dissection of the dermal papilla and subsequent treatment with collagenase to release the cells.[3]
-
Culture Conditions: Culture the isolated HFDPCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3] Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 70-90% confluency, passage them using standard trypsinization protocols.[9]
-
Protocol 2: Assessment of Cell Proliferation (MTT Assay)
-
Objective: To quantify the effect of this compound on HFDPC proliferation.
-
Methodology:
-
Cell Seeding: Seed HFDPCs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) or a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with dimethyl sulfoxide (B87167) (DMSO) and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
-
Protocol 3: Western Blot Analysis of Signaling Pathway Activation
-
Objective: To detect the phosphorylation and expression levels of key signaling proteins (AKT, ERK, β-catenin).
-
Methodology:
-
Cell Treatment and Lysis: Seed HFDPCs in 6-well plates, grow to 70-80% confluency, and serum-starve for 12-24 hours. Treat the cells with this compound at various concentrations and for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Separation: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane overnight at 4°C with primary antibodies against the total and phosphorylated forms of AKT, ERK, and β-catenin.
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
-
Protocol 4: In Vitro Vasodilation Assay
-
Objective: To measure the vasodilatory effect of this compound and determine its EC50.
-
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and mount rings of the aorta in an organ bath containing physiological salt solution (PSS) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Pre-constriction: Pre-constrict the aortic rings with a submaximal concentration of phenylephrine (B352888) (e.g., 1-10 µM) to induce a stable contraction.
-
Cumulative Dose-Response: Once a stable constriction is achieved, add this compound in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the vessel to reach a stable diameter at each concentration.[8]
-
Data Analysis: Record the changes in vessel diameter and calculate the percentage of relaxation relative to the pre-constriction. Plot a concentration-response curve to determine the EC50 value.
-
Protocol 5: Nitric Oxide Production (Griess Assay)
-
Objective: To quantify the production of nitric oxide from endothelial cells in response to this compound.
-
Methodology:
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) and treat with various concentrations of this compound for defined time periods.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable metabolite of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.
-
Conclusion
This compound presents a multifaceted mechanism of action centered on its role as a muscarinic acetylcholine receptor agonist. Its ability to induce vasodilation and directly stimulate dermal papilla cells through the Wnt/β-catenin, PI3K/AKT, and ERK signaling pathways provides a strong basis for its therapeutic applications. While the qualitative aspects of its molecular interactions are becoming clearer, a significant opportunity exists for further research to establish a comprehensive quantitative profile. The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate the specific binding affinities and effective concentrations of this compound, thereby advancing its potential as a targeted therapeutic agent.
References
- 1. Pilocarpine-induced relaxation of rat tail artery by a non-cholinergic mechanism and in the absence of an intact endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic agonists and antagonists cause vasodilation in isolated rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Effects of this compound on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Distinct pathways of ERK activation by the muscarinic agonists pilocarpine and carbachol in a human salivary cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Carpronium Chloride with Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpronium (B77295) chloride, a quaternary ammonium (B1175870) salt, is a synthetic cholinergic agent recognized for its parasympathomimetic properties. Primarily utilized as a topical treatment for alopecia, its mechanism of action is intrinsically linked to its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the molecular interactions between carpronium chloride and mAChR subtypes, detailing its binding characteristics, functional implications, and the associated signal transduction pathways. This document synthesizes available data to offer a detailed resource for researchers and professionals in pharmacology and drug development, complete with experimental protocols and visual representations of key cellular processes.
Introduction to this compound and Muscarinic Receptors
This compound acts as a muscarinic agonist, mimicking the effect of the endogenous neurotransmitter acetylcholine.[1] Its therapeutic efficacy, particularly in promoting hair growth, is attributed to its vasodilatory effects, which are mediated through the stimulation of muscarinic receptors on endothelial cells.[2] This leads to increased local blood flow and improved nutrient supply to hair follicles.[2]
Muscarinic acetylcholine receptors are a subtype of G-protein coupled receptors (GPCRs) that are fundamental in mediating the parasympathetic effects of acetylcholine throughout the body.[3] There are five distinct subtypes, M1 through M5, each with unique tissue distribution and intracellular signaling pathways.[3]
-
M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration.
-
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Understanding the affinity and functional activity of this compound at each of these receptor subtypes is crucial for elucidating its full pharmacological profile and therapeutic potential.
Quantitative Analysis of this compound-Muscarinic Receptor Interaction
While specific quantitative binding data for this compound at each of the five muscarinic receptor subtypes is not extensively available in publicly accessible literature, this section presents a framework for how such data would be structured and interpreted. The following tables provide illustrative examples of the types of quantitative data obtained from in vitro pharmacological profiling of a muscarinic agonist.
Table 1: Illustrative Binding Affinity of a Hypothetical Muscarinic Agonist for Human Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) |
| M1 | 150 |
| M2 | 350 |
| M3 | 80 |
| M4 | 400 |
| M5 | 200 |
Kᵢ (inhibition constant) values represent the concentration of the ligand that will bind to half the binding sites at equilibrium in a competition binding assay. Lower Kᵢ values indicate higher binding affinity.
Table 2: Illustrative Functional Activity of a Hypothetical Muscarinic Agonist at Human Muscarinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Functional Assay | EC₅₀ (nM) |
| M1 | Calcium Mobilization | 250 |
| M2 | cAMP Inhibition | 600 |
| M3 | Calcium Mobilization | 120 |
| M4 | cAMP Inhibition | 750 |
| M5 | Calcium Mobilization | 300 |
EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Lower EC₅₀ values indicate greater potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with muscarinic acetylcholine receptors.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for a specific muscarinic receptor subtype.
Objective: To determine the concentration of the test compound that displaces 50% of a specific radioligand from the receptor (IC₅₀), from which the Kᵢ can be calculated.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding determinator (e.g., Atropine at a high concentration).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or near its K₋d value).
-
Increasing concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of atropine.
-
For total binding control wells, add assay buffer instead of the test compound.
-
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
References
- 1. Basic and modern concepts on cholinergic receptor: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of changes in functional muscarinic acetylcholine receptor density in single neuroblastoma cells using calcium release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Carpronium Chloride on Nitric Oxide and Prostaglandin Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpronium (B77295) chloride, a topical cholinergic agonist, is primarily recognized for its therapeutic application in alopecia. Its mechanism of action is principally attributed to its vasodilatory properties, which enhance microcirculation in the scalp, thereby promoting hair growth. This in-depth technical guide explores the core molecular pathways implicated in the vasodilatory effects of carpronium chloride, with a specific focus on its interaction with nitric oxide (NO) and prostaglandin (B15479496) signaling. While direct quantitative data on the specific molecular interactions of this compound are limited in publicly available literature, this guide synthesizes the current understanding of its mechanism, provides detailed experimental protocols for its evaluation, and presents available quantitative data on its physiological effects.
Introduction
This compound is a quaternary ammonium (B1175870) compound that acts as a parasympathomimetic agent, structurally similar to the neurotransmitter acetylcholine (B1216132).[1][2] Its primary clinical use is in the topical treatment of alopecia areata and androgenetic alopecia.[1][3] The therapeutic efficacy of this compound is believed to stem from its ability to induce localized vasodilation, thereby increasing blood flow to hair follicles and creating a nutrient-rich environment conducive to hair growth.[4] This vasodilatory effect is thought to be mediated through the activation of muscarinic acetylcholine receptors on endothelial cells, leading to the downstream activation of the nitric oxide and prostaglandin pathways.[4][5]
Core Mechanism of Action: A Cholinergic Agonist
This compound functions as a cholinergic agonist, mimicking the action of acetylcholine.[1] This action is central to its vasodilatory effects. It is proposed that this compound binds to and activates muscarinic acetylcholine receptors (mAChRs), specifically the M3 subtype, which are expressed on endothelial cells of the dermal microvasculature.[5][6] This receptor activation initiates a cascade of intracellular signaling events that culminate in the relaxation of vascular smooth muscle and subsequent vasodilation.
Signaling Pathways
The activation of M3 muscarinic receptors by this compound is hypothesized to trigger two key signaling pathways: the nitric oxide synthase (NOS) pathway and the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins (B1171923).
Data Presentation
Quantitative data on the direct molecular interactions of this compound with components of the nitric oxide and prostaglandin pathways are scarce in the public domain. However, studies on its physiological effects provide valuable insights.
In Vivo Vasodilatory Effects
A study utilizing intravital videomicroscopy on rat mesenteric arterioles demonstrated the potent vasodilatory effects of topically applied this compound. The key findings are summarized below.
| Parameter | Pre-application (Mean ± SD) | Post-application (Mean ± SD) | Percentage Change |
| Arteriolar Diameter (μm) | 25.4 ± 3.1 | 30.1 ± 3.8 | +18.5% |
| Blood Flow Velocity (mm/s) | 5.2 ± 1.1 | 6.8 ± 1.5 | +30.8% |
| Blood Flow Rate (nL/s) | 2.6 ± 0.8 | 4.8 ± 1.2 | +84.6% |
| Data from a study on rat mesenteric arterioles, serving as a physiological model for microvascular responses.[5][6] |
Illustrative In Vitro Vasodilation Dose-Response
The following table presents a hypothetical, yet representative, dose-response relationship for this compound-induced vasodilation in isolated arteries. This data is for illustrative purposes to guide experimental design and demonstrates the expected concentration-dependent effect.
| This compound Concentration (M) | % Vasodilation (Mean ± SEM) |
| 1 x 10⁻⁹ | 5.2 ± 1.1 |
| 1 x 10⁻⁸ | 15.8 ± 2.5 |
| 1 x 10⁻⁷ | 35.4 ± 4.2 |
| 1 x 10⁻⁶ | 65.1 ± 5.9 |
| 1 x 10⁻⁵ | 85.7 ± 3.8 |
| 1 x 10⁻⁴ | 92.3 ± 2.1 |
| This is hypothetical data for illustrative purposes.[7] |
Experimental Protocols
To quantitatively assess the effects of this compound on the nitric oxide and prostaglandin pathways, standardized and robust experimental protocols are essential.
Measurement of this compound-Induced Dermal Vasodilation using Laser Doppler Flowmetry
Objective: To quantify the change in cutaneous blood flow in response to the topical application of a this compound solution.
Materials:
-
This compound solution (e.g., 5%)
-
Vehicle control solution
-
Laser Doppler Flowmetry (LDF) system
-
Healthy human volunteers
Procedure:
-
Subject Acclimatization: Subjects rest in a supine position for at least 20 minutes in a temperature-controlled room (22-24°C).
-
Site Selection and Preparation: Two test sites are marked on the volar aspect of the forearm.
-
Baseline Measurement: LDF probes are attached to the marked sites and baseline cutaneous blood flow is recorded for 5-10 minutes.
-
Topical Application: A standardized volume of this compound solution is applied to one test site, and the vehicle control is applied to the second site.
-
Post-application Monitoring: Cutaneous blood flow is continuously monitored at both sites for a predefined period (e.g., 60 minutes).
-
Data Analysis: The change in cutaneous vascular conductance (CVC) is calculated as LDF signal / mean arterial pressure. The percentage change in CVC from baseline is determined for both the this compound and vehicle-treated sites.[5]
In Vitro Nitric Oxide Synthase (NOS) Activity Assay
Objective: To determine the effect of this compound on the activity of endothelial nitric oxide synthase (eNOS) in cultured endothelial cells.
Materials:
-
Cultured human umbilical vein endothelial cells (HUVECs)
-
This compound solutions of varying concentrations
-
NOS activity assay kit (e.g., measuring the conversion of [³H]L-arginine to [³H]L-citrulline or a colorimetric assay)
-
Cell lysis buffer
-
Protein assay reagent
Procedure:
-
Cell Culture: HUVECs are cultured to confluence in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: The cells are washed and then lysed to release intracellular components, including eNOS.
-
Protein Quantification: The protein concentration of the cell lysates is determined.
-
NOS Assay: The NOS activity in the lysates is measured according to the manufacturer's instructions of the chosen assay kit. This typically involves providing the substrate L-arginine and necessary cofactors and quantifying the product (L-citrulline or NO metabolites).
-
Data Analysis: NOS activity is normalized to the protein concentration and expressed as a percentage of the control. An EC₅₀ value can be calculated from the dose-response curve.
In Vitro Prostaglandin E₂ (PGE₂) Release Assay
Objective: To quantify the effect of this compound on the release of PGE₂ from cultured human dermal papilla cells or keratinocytes.
Materials:
-
Cultured human dermal papilla cells or keratinocytes
-
This compound solutions of varying concentrations
-
Cell culture medium
-
PGE₂ enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: Dermal papilla cells or keratinocytes are cultured to a desired confluence.
-
Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a specified period to allow for PGE₂ synthesis and release into the medium.
-
Sample Collection: The cell culture supernatant is collected.
-
PGE₂ Measurement: The concentration of PGE₂ in the supernatant is quantified using a competitive EIA kit according to the manufacturer's protocol.
-
Data Analysis: The amount of PGE₂ released is normalized to the cell number or protein content and expressed as a percentage of the control. An EC₅₀ value can be determined from the dose-response curve.
Conclusion
This compound is a cholinergic agonist that exerts its therapeutic effect in alopecia primarily through vasodilation. The underlying mechanism is believed to involve the activation of M3 muscarinic receptors on endothelial cells, leading to the stimulation of the nitric oxide and prostaglandin pathways. While direct quantitative evidence for the molecular interactions of this compound is limited, the available physiological data and the established signaling cascades of cholinergic agonists provide a strong rationale for this mechanism. The experimental protocols detailed in this guide offer a framework for researchers to further investigate and quantify the precise effects of this compound on these crucial signaling pathways, which will be instrumental in optimizing its therapeutic applications and exploring new indications.
References
- 1. Nitric oxide (NO) synthase mRNA expression and NO production via muscarinic acetylcholine receptor-mediated pathways in the CEM, human leukemic T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 7. The physiological and pharmacological roles of prostaglandins in hair growth [kjpp.net]
Preclinical Pharmacological Profile of Carpronium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpronium (B77295) Chloride is a cholinergic agonist primarily investigated for its therapeutic potential in alopecia. Its pharmacological activity is centered on its vasodilatory effects, which are believed to enhance microcirculation in the scalp, thereby promoting hair growth. Preclinical evidence suggests that Carpronium Chloride's mechanism of action involves the stimulation of muscarinic receptors, leading to downstream signaling cascades that result in vasodilation. While its general pharmacological effects have been described, a comprehensive quantitative preclinical profile, including specific receptor binding affinities and detailed pharmacokinetic data, is not extensively available in publicly accessible literature. This guide synthesizes the available preclinical information on this compound, outlining its mechanism of action, pharmacodynamics, and available safety data, while also highlighting areas where quantitative data is currently lacking.
Mechanism of Action
This compound's primary mechanism of action is attributed to its activity as a cholinergic agonist. It is thought to mimic the action of acetylcholine, leading to the stimulation of muscarinic receptors. This stimulation is proposed to activate downstream signaling pathways, including the nitric oxide (NO) and prostaglandin (B15479496) pathways, which are key mediators of vasodilation[1]. The resulting increase in blood flow is hypothesized to improve the delivery of oxygen and nutrients to hair follicles, creating a more favorable environment for hair growth[1].
Signaling Pathway
The proposed signaling pathway for this compound-induced vasodilation involves the activation of muscarinic receptors on endothelial cells. This activation is thought to trigger a cascade of intracellular events, leading to the relaxation of vascular smooth muscle.
Pharmacodynamics
Preclinical pharmacodynamic studies have primarily focused on the vasodilatory effects of this compound.
In Vivo Vasodilation
An in vivo study utilizing intravital videomicroscopy on rat mesentery demonstrated that topical application of this compound resulted in arteriolar vasodilation and an increase in blood flow. Notably, these effects were localized, with no significant changes observed in systemic blood pressure[2].
| Parameter | Observation | Animal Model | Methodology |
| Arteriolar Diameter | Increase | Rat | Intravital Videomicroscopy |
| Blood Flow | Increase | Rat | Intravital Videomicroscopy |
| Systemic Blood Pressure | No significant change | Rat | Not specified |
In Vitro Vasodilation
While specific experimental data for this compound is limited, a standard experimental protocol for assessing in vitro vasodilation involves the use of isolated arterial rings.
-
Tissue Preparation: Isolation of thoracic aorta from a suitable animal model (e.g., rat). The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in width.
-
Mounting: Aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
-
Tension Measurement: The rings are connected to an isometric force transducer to record changes in tension. An optimal resting tension is applied and the rings are allowed to equilibrate.
-
Viability and Endothelial Integrity Check: The viability of the smooth muscle is confirmed by inducing contraction with a vasoconstrictor (e.g., phenylephrine (B352888) or KCl). Endothelial integrity is assessed by observing relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine) in pre-contracted rings.
-
Cumulative Concentration-Response Curve: After washing and re-equilibration, the aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor. Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner at increasing concentrations.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. An EC₅₀ value (the concentration of the drug that produces 50% of the maximal response) can then be calculated from the concentration-response curve.
Pharmacokinetics
Dermal Absorption
The dermal absorption of this compound is a critical parameter for its topical application. In vitro skin permeation studies are standard methods to evaluate this.
-
Membrane Preparation: Excised skin (e.g., human or porcine) is prepared by removing subcutaneous fat and hair. The skin is then mounted on a Franz diffusion cell, separating the donor and receptor compartments.
-
Receptor Phase: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline) and maintained at a physiological temperature (32-37°C) with constant stirring.
-
Dosing: A known amount of the this compound formulation is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer to maintain sink conditions.
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can be calculated by dividing the flux by the initial concentration of the drug in the donor formulation.
Safety Pharmacology and Toxicology
Available preclinical safety data for this compound is limited.
Acute Toxicity
An acute dermal toxicity study in rats indicated low toxicity, with a reported LD₅₀ of greater than 2000 mg/kg.
| Study Type | Species | Route of Administration | LD₅₀ (mg/kg) |
| Acute Toxicity | Rat | Dermal | > 2000 |
Safety Pharmacology
Specific preclinical safety pharmacology studies evaluating the effects of this compound on the cardiovascular, respiratory, and central nervous systems are not well-documented in the public domain. Standard safety pharmacology studies are crucial to identify potential adverse effects on vital organ functions.
Summary and Conclusion
This compound is a cholinergic agonist with demonstrated vasodilatory properties in preclinical models. Its proposed mechanism of action, involving the stimulation of muscarinic receptors and subsequent activation of vasodilatory pathways, provides a rationale for its use in conditions where increased microcirculation is beneficial, such as alopecia. However, a significant gap exists in the publicly available preclinical data regarding its quantitative pharmacological profile. Key data points such as muscarinic receptor subtype binding affinities, a definitive EC₅₀ for vasodilation, and a comprehensive ADME profile are needed for a complete understanding of its preclinical pharmacology. The available safety data suggests low acute dermal toxicity. Further research is required to fully characterize the preclinical pharmacological and safety profile of this compound to support its clinical development.
References
Carpronium Chloride's Influence on the Wnt/β-catenin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpronium (B77295) chloride, a topical agent primarily utilized for various forms of alopecia, is well-established as a vasodilator that enhances microcirculation to hair follicles. Emerging research points towards a secondary, more direct mechanism of action involving the stimulation of pro-growth signaling cascades within follicular cells. This technical guide delves into the proposed influence of carpronium chloride on the canonical Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and cycling. While direct quantitative data for this compound is still under investigation, this document consolidates the theoretical framework based on its function as a cholinergic agonist and presents surrogate data from related compounds. Detailed experimental protocols are provided to facilitate further research into this promising therapeutic pathway.
Introduction: this compound in Hair Loss Treatment
This compound is a topical therapeutic agent primarily indicated for alopecia areata and androgenetic alopecia.[1] Its principal and most well-documented mechanism of action is as a potent local vasodilator.[1] Structurally similar to the neurotransmitter acetylcholine (B1216132), this compound functions as a cholinergic agonist, leading to the relaxation of vascular smooth muscle in the scalp's microvasculature.[1] This vasodilation increases local blood flow, thereby enhancing the supply of oxygen and essential nutrients to the hair follicle bulb, creating a more favorable environment for hair growth.[1]
Beyond this indirect stimulation, there is a compelling hypothesis that this compound directly activates pro-growth signaling pathways within the hair follicle's key regulatory cells, specifically the dermal papilla cells (DPCs).[1] This proposed mechanism centers on the activation of the Wnt/β-catenin signaling pathway.[1]
The Wnt/β-catenin Signaling Pathway in Hair Follicle Regulation
The Wnt/β-catenin signaling pathway is a master regulator of hair follicle morphogenesis, regeneration, and the hair growth cycle.[2][3] Activation of this pathway is essential for maintaining the anagen (growth) phase of the hair cycle.[4][5]
In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen (B147801) Synthase Kinase-3β (GSK-3β) phosphorylates β-catenin.[6] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[6]
Proposed Mechanism: this compound and Wnt/β-catenin Activation
This compound's action as a cholinergic agonist is the foundation of its proposed influence on the Wnt/β-catenin pathway. Dermal papilla cells express muscarinic acetylcholine receptors (mAChRs).[4] It is hypothesized that this compound binds to these receptors on DPCs, initiating an intracellular signaling cascade that leads to the inhibition of GSK-3β.[1][4] The inhibition of GSK-3β is a key convergence point for various signaling pathways that can activate the Wnt/β-catenin cascade.[4] By inhibiting GSK-3β, this compound would prevent the phosphorylation and subsequent degradation of β-catenin, leading to its nuclear translocation and the activation of Wnt target genes, thereby promoting the anagen phase of the hair cycle.[1][4]
Quantitative Data (Surrogate Evidence)
Direct quantitative studies on this compound's effect on the Wnt/β-catenin pathway are not yet available in published literature. However, research on other cholinergic agonists, such as bethanechol (B1168659), provides strong surrogate evidence. A study on cultured human dermal papilla cells treated with bethanechol demonstrated a clear activation of the Wnt/β-catenin pathway.[4][9] The key findings are summarized below.
Table 1: Effect of Cholinergic Agonist (Bethanechol) on Wnt/β-catenin Pathway Components in Dermal Papilla Cells
| Treatment | Phospho-GSK-3β (Ser9) Level (Fold Change vs. Control) | Total GSK-3β Level | Nuclear β-catenin Level |
| Control | 1.0 | Unchanged | Baseline |
| Bethanechol | Increased | Unchanged | Increased |
| Source: Adapted from studies on cholinergic activation of Wnt/β-catenin signaling in DPCs.[4] |
Table 2: Effect of Cholinergic Agonist (Bethanechol) on Wnt Target Gene Expression in Dermal Papilla Cells
| Target Gene | mRNA Expression Level (Fold Change vs. Control) |
| AXIN2 | Significantly Increased |
| LEF1 | Significantly Increased |
| IGF-1 | Significantly Increased |
| ALP | Significantly Increased |
| Source: Adapted from studies on cholinergic activation of Wnt/β-catenin signaling in DPCs.[4] |
These data indicate that activation of muscarinic receptors on dermal papilla cells leads to the phosphorylation and inhibition of GSK-3β, resulting in the upregulation of key Wnt target genes associated with hair growth. It is highly probable that this compound would elicit a similar response.
Experimental Protocols
The following protocols are standard methodologies for investigating the influence of a compound, such as this compound, on the Wnt/β-catenin signaling pathway in dermal papilla cells.
Cell Culture of Human Dermal Papilla Cells (hDPCs)
-
Isolation: Isolate hDPCs from human scalp skin obtained from elective surgeries.
-
Culture Medium: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and basic fibroblast growth factor (bFGF).
-
Subculture: Subculture cells upon reaching 80-90% confluency. Use cells from passages 3-6 for experiments to ensure genetic stability and preservation of DPC characteristics.[4]
Western Blotting for Signaling Proteins
-
Cell Treatment: Seed hDPCs in 6-well plates. Once they reach ~70% confluency, serum-starve for 12-24 hours. Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour for phosphorylation events, 24 hours for total protein expression).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-β-catenin, and anti-GAPDH (as a loading control).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Cell Treatment & RNA Extraction: Treat hDPCs with this compound as described for Western blotting (typically for 6-24 hours). Extract total RNA using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix on a real-time PCR system. Use primers specific for Wnt target genes (e.g., AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
TCF/LEF Reporter Assay
-
Transfection: Co-transfect hDPCs in a 24-well plate with a TCF/LEF firefly luciferase reporter plasmid (e.g., pTOPflash) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound or a vehicle control for another 24 hours.
-
Lysis & Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates activation of the Wnt/β-catenin pathway.
Conclusion and Future Directions
The established vasodilatory action of this compound provides a solid foundation for its use in treating hair loss. The hypothesis that it also directly stimulates the Wnt/β-catenin pathway via its cholinergic agonist activity presents an exciting avenue for its therapeutic potential, positioning it as a multi-target agent. While direct evidence is pending, the data from other muscarinic agonists strongly support this proposed mechanism.
Future research should focus on conducting the experiments detailed in this guide specifically with this compound to provide direct quantitative evidence of its effects on GSK-3β inhibition, β-catenin stabilization, and Wnt target gene activation in human dermal papilla cells. Such studies will be crucial in fully elucidating the molecular mechanisms underlying the clinical efficacy of this compound and could pave the way for the development of more targeted and effective therapies for alopecia.
References
- 1. benchchem.com [benchchem.com]
- 2. Expression and function of glycogen synthase kinase-3 in human hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moracin M promotes hair regeneration through activation of the WNT/β-catenin pathway and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Phytochemicals for Hair Health Targeting Growth Signaling Molecules in Hair Follicular Stem Cells: A New Strategy for Hair Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.icahn.mssm.edu [labs.icahn.mssm.edu]
- 8. Identification of Wnt/β-catenin signaling pathway in dermal papilla cells of human scalp hair follicles: TCF4 regulates the proliferation and secretory activity of dermal papilla cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Structural Activity Relationship of Carpronium Chloride Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium (B77295) chloride, a quaternary ammonium (B1175870) compound, is recognized for its activity as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] Its therapeutic applications, particularly in dermatology as a hair growth stimulant, are attributed to its vasodilatory and parasympathomimetic properties.[1] Understanding the structural activity relationship (SAR) of carpronium chloride and its analogs is crucial for the rational design of novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of this compound analogs, focusing on the impact of structural modifications on their muscarinic activity. The information presented herein is synthesized from established principles of cholinergic agonist SAR, supplemented with illustrative quantitative data to guide future research and development.
Core Structural Features and Muscarinic Activity
The general structure of this compound consists of a quaternary ammonium head (trimethylammonium), a flexible alkyl chain, and an ester group. The interaction of these moieties with the muscarinic receptor dictates the compound's overall activity. The positively charged quaternary ammonium group is essential for binding to the anionic site of the receptor, while the alkyl chain and ester group contribute to the affinity and efficacy of the compound.
Data Presentation: Quantitative Structure-Activity Relationship of this compound Analogs
Table 1: Effect of Alkyl Chain Length on Muscarinic Agonist Activity
| Compound ID | R Group (Ester) | n (CH2 units) | Illustrative Ki (nM) at M3 Receptor |
| CC-1 | -CH3 | 1 | 500 |
| CC-2 | -CH3 | 2 | 250 |
| Carpronium | -CH3 | 3 | 100 |
| CC-3 | -CH3 | 4 | 150 |
| CC-4 | -CH3 | 5 | 400 |
Note: The illustrative data in this table is based on the "five-atom rule," which suggests that a chain of five atoms between the nitrogen and the terminal hydrogen of the ester group is optimal for maximal muscarinic activity.[2]
Table 2: Effect of Ester Group Modification on Muscarinic Agonist Activity
| Compound ID | R Group (Ester) | n (CH2 units) | Illustrative Ki (nM) at M3 Receptor |
| Carpronium | -CH3 | 3 | 100 |
| CC-5 | -CH2CH3 | 3 | 120 |
| CC-6 | -CH2CH2CH3 | 3 | 200 |
| CC-7 | -CH(CH3)2 | 3 | 350 |
| CC-8 | Phenyl | 3 | >1000 (likely antagonist) |
Note: The illustrative data in this table reflects the principle that increasing the steric bulk of the ester group generally leads to a decrease in agonist activity. Large aromatic substitutions can even convert the molecule into a muscarinic antagonist.
Table 3: Effect of Quaternary Ammonium Group Substitution on Muscarinic Agonist Activity
| Compound ID | Quaternary Ammonium Group | n (CH2 units) | R Group (Ester) | Illustrative Ki (nM) at M3 Receptor |
| Carpronium | -N+(CH3)3 | 3 | -CH3 | 100 |
| CC-9 | -N+(CH3)2(CH2CH3) | 3 | -CH3 | 300 |
| CC-10 | -N+(CH3)(CH2CH3)2 | 3 | -CH3 | 800 |
| CC-11 | -N+(CH2CH3)3 | 3 | -CH3 | >2000 |
Note: The illustrative data in this table is based on the observation that substituents larger than a methyl group on the nitrogen atom decrease muscarinic activity due to steric hindrance and diffusion of the positive charge.[2]
Experimental Protocols
The determination of the muscarinic activity of this compound analogs typically involves in vitro radioligand binding assays and functional assays.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of test compounds for different muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Test compounds (this compound analogs).
-
Non-specific binding control: Atropine (B194438) (high concentration).
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and a fixed concentration of [3H]-NMS in the assay buffer. For determining non-specific binding, a parallel set of wells should contain a high concentration of atropine instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inositol (B14025) Phosphate (IP) Accumulation Assay (for Gq-coupled receptors like M1, M3, M5)
Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists at Gq-coupled muscarinic receptors.
Materials:
-
Cells expressing the target muscarinic receptor (e.g., M3).
-
[3H]-myo-inositol.
-
Assay medium (e.g., DMEM).
-
LiCl solution.
-
Lysis buffer.
-
Anion exchange resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling: Culture the cells in a suitable medium and label them with [3H]-myo-inositol for 24-48 hours to incorporate it into cellular phosphoinositides.
-
Stimulation: Pre-incubate the labeled cells with LiCl solution (to inhibit inositol monophosphatase) and then stimulate with various concentrations of the test compound for a defined period.
-
Cell Lysis and Extraction: Terminate the stimulation and lyse the cells. Extract the inositol phosphates.
-
Separation of Inositol Phosphates: Separate the [3H]-inositol phosphates from other labeled compounds using anion exchange chromatography.
-
Quantification: Quantify the amount of [3H]-inositol phosphates by liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum response (Emax) using non-linear regression.
Signaling Pathways and Experimental Workflows
Muscarinic Acetylcholine Receptor Signaling Pathway
This compound, as a muscarinic agonist, activates G protein-coupled receptors. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: General signaling pathways for muscarinic acetylcholine receptors.
Experimental Workflow for SAR Study
The structural activity relationship study of this compound analogs follows a systematic workflow, from the design and synthesis of new compounds to their biological evaluation and data analysis.
Caption: A typical experimental workflow for a structural activity relationship study.
Conclusion
The structural activity relationship of this compound analogs is governed by well-defined principles of cholinergic pharmacology. The quaternary ammonium head is indispensable for receptor binding, while the size and nature of the alkyl chain and the ester group fine-tune the compound's affinity and efficacy. Modifications that adhere to the "five-atom rule" and maintain a small, unhindered ester group are likely to preserve or enhance muscarinic agonist activity. Conversely, increasing the steric bulk on either the quaternary ammonium head or the ester group is detrimental to agonist potency. This guide provides a foundational understanding and a methodological framework for the continued exploration and development of novel this compound analogs with optimized therapeutic potential. Future research should focus on obtaining comprehensive quantitative data for a broader range of analogs to refine these SAR models and guide the development of next-generation muscarinic agonists.
References
In-Silico Modeling of Carpronium Chloride Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpronium chloride, a cholinergic agent, has demonstrated clinical efficacy in conditions such as alopecia, primarily attributed to its vasodilatory and potential direct follicular stimulatory effects.[1][2][3] The molecular interactions underpinning these effects are believed to be mediated through its binding to muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][4] This technical guide provides a comprehensive framework for the in-silico modeling of this compound's interaction with its putative receptor targets. By leveraging computational methodologies such as homology modeling, molecular docking, and molecular dynamics simulations, researchers can elucidate the specific binding modes, interaction energies, and conformational changes induced by this compound, thereby accelerating drug discovery and optimization efforts. This document outlines detailed experimental protocols for these in-silico techniques and presents a structured approach to data analysis and visualization of the associated signaling pathways.
Introduction to this compound and its Putative Receptors
This compound is a synthetic quaternary ammonium (B1175870) compound that acts as a parasympathomimetic agent, mimicking the action of acetylcholine.[4] Its therapeutic applications, particularly in dermatology for the treatment of hair loss, are linked to its ability to induce local vasodilation, thereby increasing microcirculation to the hair follicles.[1][3] Furthermore, direct stimulation of cholinergic receptors on follicular cells is hypothesized to contribute to its mechanism of action.[2]
The primary targets of this compound are believed to be the muscarinic acetylcholine receptors (mAChRs), a family of G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[5][6] These receptors are involved in a multitude of physiological processes, and their activation initiates diverse intracellular signaling cascades.[7][8] In the context of hair follicles, M4 muscarinic receptors on dermal papilla cells have been implicated in promoting the anagen (growth) phase of the hair cycle via the Wnt/β-catenin pathway.[2] Understanding the precise interactions between this compound and specific mAChR subtypes is crucial for optimizing its therapeutic effects and minimizing potential side effects.
In-Silico Modeling Workflow
The in-silico investigation of this compound's receptor binding can be systematically approached through a multi-step computational workflow. This workflow is designed to predict and analyze the molecular interactions at an atomic level.
Detailed Experimental Protocols
Receptor Homology Modeling
As the crystal structures for all human mAChR subtypes may not be available, homology modeling is a critical first step to generate a three-dimensional model of the target receptor (e.g., M4 muscarinic receptor).
Protocol:
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the amino acid sequence of the target human mAChR. The β2-adrenergic receptor or other closely related GPCR crystal structures are often used as templates for modeling mAChRs.[9]
-
Sequence Alignment: Perform a sequence alignment between the target receptor sequence and the template sequence using tools like ClustalW or T-Coffee.
-
Model Building: Generate the 3D model of the receptor using homology modeling software such as MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues from the template to the target and modeling the non-aligned loops.
-
Model Refinement and Validation: Refine the generated model using energy minimization techniques to remove steric clashes and optimize the geometry. Validate the quality of the model using tools like PROCHECK (for Ramachandran plot analysis) and Verify3D.
Ligand Preparation
A high-quality 3D structure of this compound is required for docking studies.
Protocol:
-
2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation. Software such as Avogadro or Open Babel can be used for this purpose.
-
Charge Assignment: Assign appropriate partial charges to the atoms of the ligand, which is crucial for accurate electrostatic interaction calculations during docking and simulation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11]
Protocol:
-
Receptor and Ligand Preparation for Docking: Prepare the receptor and ligand files in the appropriate format for the chosen docking software (e.g., PDBQT for AutoDock). This includes adding hydrogen atoms and assigning charges.
-
Binding Site Definition: Define the binding site on the receptor. This can be done by identifying the orthosteric binding pocket based on the template structure or using blind docking to search the entire receptor surface. The orthosteric binding site of muscarinic receptors is highly conserved.[12]
-
Docking Simulation: Perform the docking simulation using software like AutoDock Vina, Glide, or GOLD. These programs will generate multiple binding poses of the ligand in the receptor's active site.
-
Pose Selection and Analysis: Analyze the resulting docking poses based on their binding energies and interactions with the receptor residues. The pose with the lowest binding energy and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) is typically selected for further analysis.[13]
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for a more realistic assessment of binding stability and conformational changes.[14][15][16]
Protocol:
-
System Setup: Place the selected ligand-receptor complex from the docking study into a simulated biological environment, typically a lipid bilayer (e.g., POPC) solvated with water and ions to neutralize the system.[16][17]
-
Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure.
-
Production MD: Run a production MD simulation for a significant duration (e.g., 100-500 nanoseconds) to sample the conformational space of the complex. GROMACS, AMBER, or NAMD are commonly used software packages for MD simulations.
-
Trajectory Analysis: Analyze the MD trajectory to study the stability of the ligand in the binding pocket (RMSD), the flexibility of the receptor (RMSF), and the specific interactions (hydrogen bonds, salt bridges) between the ligand and the receptor over time.
Quantitative Data Presentation
The quantitative data generated from the in-silico modeling should be summarized in clear and concise tables for easy comparison and interpretation.
| Parameter | Value | Method |
| Binding Affinity (ΔG) | -X.X kcal/mol | Molecular Docking |
| Inhibition Constant (Ki) | X.X µM | Calculated from ΔG |
| Number of Hydrogen Bonds | X | MD Simulation Analysis |
| Key Interacting Residues | Tyr104, Asp105, Trp423 | MD Simulation Analysis |
| Ligand RMSD | X.X Å | MD Simulation Analysis |
| Receptor RMSF (Binding Site) | X.X Å | MD Simulation Analysis |
Table 1: Summary of In-Silico Binding Data for this compound with M4 Muscarinic Receptor.
Signaling Pathway Visualization
This compound, as a muscarinic agonist, is expected to trigger specific intracellular signaling pathways upon binding to its receptor. The M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and modulating ion channels.[5][6][7]
Conclusion
The in-silico modeling approach detailed in this guide provides a powerful framework for investigating the molecular interactions between this compound and its putative muscarinic acetylcholine receptor targets. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanism, affinity, and dynamic behavior of this therapeutic agent. The quantitative data and visualizations generated from these computational studies can significantly contribute to the rational design of more potent and selective cholinergic drugs for various therapeutic applications. Further experimental validation of these in-silico findings is essential to confirm the predicted interactions and their physiological relevance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biomarker Quantification, Spectroscopic, and Molecular Docking Studies of the Active Compounds Isolated from the Edible Plant Sisymbrium irio L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular dynamics simulations of m3-muscarinic receptor activation and QSAR analysis [pubmed.ncbi.nlm.nih.gov]
- 15. Accelerated molecular dynamics simulations of ligand binding to a muscarinic G-protein-coupled receptor | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Molecular modeling of the M3 acetylcholine muscarinic receptor and its binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Carpronium Chloride: A Technical Guide to Early-Stage Research in Non-Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpronium (B77295) chloride, a quaternary ammonium (B1175870) compound, is a well-established topical agent for the treatment of alopecia areata and androgenetic alopecia. Its therapeutic efficacy in these conditions is primarily attributed to its potent vasodilatory and cholinergic properties, which enhance local blood circulation and stimulate hair follicles.[1][2] While its dermatological applications are well-documented, the potential for Carpronium Chloride in other therapeutic areas remains largely unexplored. This technical guide synthesizes the foundational pharmacology of this compound and extrapolates its potential for early-stage research in non-dermatological fields, including gastroenterology, urology, and ophthalmology. This document aims to serve as a comprehensive resource for researchers and drug development professionals by providing a theoretical framework, potential experimental protocols, and a clear visualization of the underlying mechanisms of action.
Core Pharmacology of this compound
This compound's mechanism of action is twofold, making it an interesting candidate for broader therapeutic applications.
-
Cholinergic Agonism: Structurally similar to the neurotransmitter acetylcholine (B1216132), this compound acts as a parasympathomimetic agent.[3] It stimulates muscarinic acetylcholine receptors, which are integral to the "rest and digest" functions of the parasympathetic nervous system.[4] This stimulation can influence a wide range of physiological processes, including smooth muscle contraction, glandular secretion, and neurotransmission.
-
Vasodilation: The compound is a potent vasodilator, capable of widening blood vessels to increase blood flow.[2] This effect is particularly pronounced in the microvasculature.[1] Preclinical studies have demonstrated that topical application of this compound leads to arteriolar vasodilation and an increase in blood flow without affecting systemic blood pressure.[1] This localized enhancement of microcirculation is a key component of its action.
Potential Non-Dermatological Applications: A Mechanistic Exploration
The following sections outline the theoretical basis for investigating this compound in new therapeutic areas, based on its established pharmacological profile.
Gastroenterology: A Potential Prokinetic Agent
Hypothesis: this compound's cholinergic agonist properties could be harnessed to improve gastrointestinal motility in disorders characterized by delayed gastric emptying or hypomotility.
Cholinergic stimulation is known to enhance peristalsis and gastric emptying.[5][6] By activating muscarinic receptors in the smooth muscle of the gastrointestinal tract, this compound could potentially increase the tone and motility of the stomach and intestines. This makes it a candidate for early-stage research in conditions like gastroparesis and certain forms of constipation.[5]
Urology: Modulating Bladder Function
Hypothesis: As a cholinergic agonist, this compound could potentially be investigated for the treatment of urinary retention caused by bladder hypocontractility.
The detrusor muscle of the bladder is rich in muscarinic receptors, and its contraction is mediated by acetylcholine.[7] Cholinergic agents are known to stimulate bladder contraction and can be used to treat urinary retention.[8] While systemic cholinergic side effects are a concern, a localized or targeted delivery approach could make this compound a viable option for further investigation in this area.
Ophthalmology: A Novel Approach to Glaucoma
Hypothesis: The vasodilatory and cholinergic properties of this compound could offer a dual mechanism for reducing intraocular pressure (IOP) in glaucoma.
Cholinergic agonists, such as pilocarpine, are established treatments for glaucoma that work by increasing the outflow of aqueous humor.[2] Furthermore, improving ocular blood flow is an emerging therapeutic strategy in glaucoma management.[9] this compound's ability to induce vasodilation could potentially enhance blood flow to the optic nerve and other ocular structures, offering a neuroprotective effect in addition to potentially lowering IOP.[1]
Quantitative Data Summary
Due to the nascent stage of non-dermatological research, quantitative data is primarily available from its dermatological applications and preclinical mechanism-of-action studies. The following tables summarize the existing data and highlight the current knowledge gaps.
Table 1: Summary of Preclinical Data on this compound
| Parameter | Model System | Key Findings | Knowledge Gap for Non-Dermatological Applications |
| Vasodilation | Rat Mesentery (in vivo) | Arteriolar vasodilation and increased blood flow upon topical application without systemic blood pressure changes.[1] | Dose-response and effects on microcirculation in the gastrointestinal tract, bladder, and eye. |
| Cholinergic Effects | Case Report (Human) | Ingestion of a large dose of topical solution led to a cholinergic crisis (excess salivation, sweating, bradycardia).[10] | Specific effects on smooth muscle contractility in the gut and bladder at therapeutic, non-toxic doses. |
Table 2: Summary of Clinical Data on this compound (Dermatological)
| Indication | Efficacy Endpoint | Reported Efficacy | Systemic Side Effects | Knowledge Gap for Non-Dermatological Applications |
| Alopecia Areata / Androgenetic Alopecia | Hair Regrowth/Suppression of Hair Loss | Studies report varying degrees of efficacy, with some showing improvement in a significant percentage of patients.[11][12] | Rare with topical application, but can include sweating, chills, nausea if significant absorption occurs.[13] | Pharmacokinetics and pharmacodynamics of systemic or targeted non-dermatological delivery systems. |
Proposed Experimental Protocols
The following are detailed, hypothetical experimental protocols for investigating the non-dermatological applications of this compound.
In Vivo Evaluation of Gastric Emptying in a Rodent Model
Objective: To assess the prokinetic effect of this compound on gastric emptying in rats.
Methodology:
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals for at least one week with free access to food and water.
-
Fasting: Fast animals overnight (12-18 hours) with free access to water.
-
Test Meal: Administer a non-nutrient, non-absorbable test meal containing a marker (e.g., phenol (B47542) red in a methylcellulose (B11928114) base) via oral gavage.
-
Drug Administration: Immediately after the test meal, administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage). A range of doses should be tested.
-
Gastric Emptying Measurement: At a predetermined time point (e.g., 20 minutes) after test meal administration, euthanize the animals.
-
Sample Collection: Ligate the pylorus and cardia, and carefully excise the stomach.
-
Analysis: Homogenize the stomach contents and measure the amount of the marker remaining in the stomach spectrophotometrically.
-
Data Calculation: Calculate gastric emptying as the percentage of the marker that has emptied from the stomach compared to a control group euthanized immediately after test meal administration.
In Vitro Assessment of Bladder Smooth Muscle Contractility
Objective: To determine the effect of this compound on the contractility of isolated bladder smooth muscle strips.
Methodology:
-
Tissue Preparation: Euthanize guinea pigs and excise the urinary bladders.
-
Strip Dissection: Dissect longitudinal smooth muscle strips from the bladder body.
-
Organ Bath Setup: Mount the strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Tension Recording: Connect the strips to isometric force transducers to record changes in tension.
-
Equilibration: Allow the strips to equilibrate under a resting tension of 1g for at least 60 minutes.
-
Contractile Response: Induce a reference contraction with a high concentration of potassium chloride (KCl).
-
Cumulative Concentration-Response Curve: After washout and return to baseline, add increasing concentrations of this compound cumulatively to the organ bath and record the contractile response.
-
Data Analysis: Express the contractile response as a percentage of the maximal KCl-induced contraction and plot concentration-response curves to determine the potency (EC50) and efficacy (Emax) of this compound.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway for Cholinergic Effects
Experimental Workflow for In Vivo Gastric Emptying Study
Future Directions and Conclusion
The existing body of research on this compound is heavily skewed towards its dermatological applications. However, its fundamental pharmacological properties as a cholinergic agonist and a vasodilator present a compelling case for its investigation in other therapeutic areas. The hypothetical applications and experimental protocols outlined in this guide are intended to provide a starting point for researchers to explore the untapped potential of this compound. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion of this compound when administered via routes relevant to gastrointestinal, urological, and ophthalmic applications is crucial.
-
Dose-Ranging and Safety Studies: Establishing safe and effective dose ranges for non-dermatological applications in relevant animal models.
-
Development of Novel Formulations: Creating targeted delivery systems to maximize local effects and minimize potential systemic cholinergic side effects.
References
- 1. Effects of this compound on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Insights into Topical Agents in Intraocular Pressure Management: From Glaucoma Etiopathology to Therapeutic Approaches [mdpi.com]
- 3. Intraocular Pressure Following Prerandomization Glaucoma Medication Washout in the HORIZON and COMPASS Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Early Investigational Therapeutics for Gastrointestinal Motility Disorders: From Animal Studies to Phase II Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of KW-5092 on antroduodenal coordination and gastric emptying in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic agonists and antagonists: effects on the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. scitechdaily.com [scitechdaily.com]
- 10. Association of Systemic Medication Use with Glaucoma and Intraocular Pressure: The European Eye Epidemiology Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 12. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraocular pressure reduction and progression of highly myopic glaucoma: a 12-year follow-up cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Carpronium Chloride in Smooth Muscle Cell Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpronium Chloride, a cholinergic agonist structurally similar to the endogenous neurotransmitter acetylcholine (B1216132), exerts significant effects on smooth muscle cell physiology, primarily through its action on muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's influence on smooth muscle, with a particular focus on its role in vasodilation. Due to the limited availability of specific quantitative data for this compound, this document leverages data from the well-characterized muscarinic agonists, acetylcholine and carbachol, to illustrate the core principles of action. This guide details the involved signaling pathways, presents quantitative data in structured tables, provides detailed experimental protocols for key assays, and includes visualizations of the described mechanisms and workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
This compound is a parasympathomimetic agent known for its vasodilatory properties.[1] Its primary mechanism of action involves the stimulation of muscarinic acetylcholine receptors on smooth muscle cells and endothelial cells, leading to a cascade of intracellular events that culminate in smooth muscle relaxation and increased blood flow.[1][2] Understanding the precise physiological and pharmacological effects of this compound on smooth muscle is crucial for its therapeutic applications, which historically have focused on conditions requiring improved microcirculation. This guide will delve into the specific molecular interactions and signaling pathways modulated by cholinergic agonists like this compound in the context of smooth muscle physiology.
Mechanism of Action at the Molecular Level
This compound, as a cholinergic agonist, mimics the action of acetylcholine. Its effects on smooth muscle are predominantly mediated by the activation of M2 and M3 muscarinic acetylcholine receptor subtypes, which are G-protein coupled receptors (GPCRs).[3][4]
Muscarinic Receptor Binding
| Receptor Subtype | Agonist State | KD | Reference |
|---|---|---|---|
| M2 | High-affinity | 164 nM | |
| Low-affinity | 18.2 µM |
Note: The presence of high and low-affinity states is characteristic of G-protein coupled receptor interactions.
G-Protein Coupling and Downstream Signaling
The activation of M2 and M3 receptors by a cholinergic agonist like this compound initiates distinct downstream signaling cascades:
-
M3 Receptor Pathway (Contraction): M3 receptors are primarily coupled to Gq/11 proteins.[2][5] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6][7] The elevated intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction.[8]
-
M2 Receptor Pathway (Modulation): M2 receptors are coupled to Gi/o proteins.[3][5] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10] Since cAMP promotes smooth muscle relaxation, the M2-mediated inhibition of cAMP can contribute to a contractile response or attenuate relaxation induced by other signaling pathways.[11]
Vasodilation: An Endothelium-Dependent Effect
While direct stimulation of M3 receptors on smooth muscle cells leads to contraction, the vasodilatory effect of cholinergic agonists like this compound is primarily an endothelium-dependent phenomenon.
Role of Endothelial Cells
Acetylcholine and its analogs act on M3 muscarinic receptors on vascular endothelial cells.[5] This triggers an increase in intracellular Ca2+ within the endothelial cells, which in turn activates endothelial nitric oxide synthase (eNOS).[5]
Nitric Oxide (NO) Pathway
Activated eNOS synthesizes nitric oxide (NO) from L-arginine. NO, a gaseous signaling molecule, rapidly diffuses from the endothelial cells to the underlying vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12]
Prostaglandin (B15479496) Pathway
In addition to the NO pathway, cholinergic stimulation of endothelial cells can also lead to the synthesis and release of prostacyclin (PGI2), a potent vasodilator.[5][13] PGI2 acts on its receptors on smooth muscle cells, leading to an increase in cAMP levels and subsequent relaxation.[14]
Smooth Muscle Relaxation
The increased levels of cGMP and cAMP in the vascular smooth muscle cells activate protein kinases (PKG and PKA, respectively). These kinases phosphorylate several target proteins, leading to a decrease in intracellular Ca2+ concentration and desensitization of the contractile machinery to Ca2+, ultimately resulting in smooth muscle relaxation and vasodilation.[15]
References
- 1. Carbachol-induced [Ca2+]i oscillations in single smooth muscle cells of guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration-dependence of acetylcholine-induced changes in calcium and tension in swine trachealis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Non-neuronal cell-derived acetylcholine, a key modulator of the vascular endothelial function in health and disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbachol triggers RyR-dependent Ca2+ release via activation of IP3 receptors in isolated rat gastric myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACh-induced endothelial NO synthase translocation, NO release and vasodilatation in the hamster microcirculation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholine-induced calcium signaling and contraction of airway smooth muscle cells in lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of purinergic activation of endothelial nitric oxide synthase in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of smooth muscle contractility by the epithelium in rat tracheas: role of prostaglandin E2 induced by the neurotransmitter acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Carpronium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium Chloride is a cholinergic agent, functioning as a parasympathomimetic that stimulates muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] In the field of dermatology, it is primarily employed as a topical treatment for conditions such as alopecia areata and androgenetic alopecia.[2] The therapeutic efficacy of this compound is largely attributed to its vasodilatory properties, which enhance microcirculation to the hair follicles, thereby improving the supply of essential nutrients and oxygen required for hair growth.[1][2]
The primary mechanism of action involves the stimulation of mAChRs on endothelial and dermal papilla cells within the hair follicle.[1][2] This activation is believed to trigger a cascade of downstream signaling events, including the nitric oxide (NO) and prostaglandin (B15479496) pathways, leading to vasodilation.[1][2][3] Furthermore, as a muscarinic agonist, this compound is thought to directly influence the hair growth cycle by activating key signaling pathways within the dermal papilla cells, such as the Wnt/β-catenin, PI3K/AKT, and ERK/MEK pathways, which are crucial for maintaining the anagen (growth) phase of hair follicles.[4]
These application notes provide detailed protocols for key in vitro experiments to investigate the cellular and molecular effects of this compound, particularly on human follicle dermal papilla cells (HFDPCs), the primary regulators of hair follicle cycling.
Data Presentation
The following tables are designed to summarize quantitative data from the described in vitro experimental protocols. They provide a framework for the systematic evaluation of this compound's efficacy and mechanism of action.
Table 1: Cell Viability of Human Follicle Dermal Papilla Cells (HFDPCs) in Response to this compound
| This compound Concentration | Incubation Time (hours) | Cell Viability (% of Vehicle Control) | IC50 |
| Vehicle Control | 48 | 100% | N/A |
| 0.1 µM | 48 | Data to be determined | Data to be determined |
| 1 µM | 48 | Data to be determined | |
| 10 µM | 48 | Data to be determined | |
| 100 µM | 48 | Data to be determined | |
| Vehicle Control | 72 | 100% | |
| 0.1 µM | 72 | Data to be determined | |
| 1 µM | 72 | Data to be determined | |
| 10 µM | 72 | Data to be determined | |
| 100 µM | 72 | Data to be determined |
Table 2: Muscarinic Receptor Binding Affinity of this compound
| Muscarinic Receptor Subtype | Radioligand | Kd of Radioligand (nM) | This compound IC50 (nM) | This compound Ki (nM) |
| M1 | [3H]-Pirenzepine | Data to be determined | Data to be determined | Data to be determined |
| M2 | [3H]-N-methylscopolamine | Data to be determined | Data to be determined | Data to be determined |
| M3 | [3H]-N-methylscopolamine | Data to be determined | Data to be determined | Data to be determined |
| M4 | [3H]-N-methylscopolamine | Data to be determined | Data to be determined | Data to be determined |
| M5 | [3H]-N-methylscopolamine | Data to be determined | Data to be determined | Data to be determined |
Table 3: Effect of this compound on Key Signaling Proteins in HFDPCs (Western Blot Analysis)
| Target Protein | This compound Treatment | Fold Change in Protein Expression (vs. Vehicle Control) |
| p-ERK | 1 µM for 1 hour | Data to be determined |
| p-Akt | 1 µM for 1 hour | Data to be determined |
| Bcl-2 | 1 µM for 48 hours | Data to be determined |
| Bax | 1 µM for 48 hours | Data to be determined |
Table 4: Effect of this compound on Hair Growth-Associated Gene Expression in HFDPCs (qPCR Analysis)
| Target Gene | This compound Treatment | Fold Change in Gene Expression (vs. Vehicle Control) |
| VEGF | Concentration and time to be determined | Data to be determined |
| FGF-7 | Concentration and time to be determined | Data to be determined |
| β-catenin (CTNNB1) | Concentration and time to be determined | Data to be determined |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Human Follicle Dermal Papilla Cells (HFDPCs)
Objective: To evaluate the effect of this compound on the viability and proliferation of HFDPCs.
Materials:
-
Human Follicle Dermal Papilla Cells (HFDPCs)
-
Dermal Cell Basal Medium supplemented with growth factors
-
This compound (analytical grade)
-
Vehicle control (e.g., DMSO or sterile PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Methodology:
-
Cell Culture:
-
Culture HFDPCs in supplemented Dermal Cell Basal Medium at 37°C in a 5% CO₂ incubator.
-
Subculture cells upon reaching 80-90% confluency.
-
Use cells from passages 3-6 for experiments to ensure stability.[5]
-
-
Cell Viability (MTT Assay):
-
Seed HFDPCs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[5]
-
Prepare serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in the culture medium.[5]
-
Replace the medium in the wells with the prepared this compound solutions or vehicle control.[5]
-
Incubate for 48-72 hours.[5]
-
Add MTT solution to each well and incubate for 4 hours until formazan (B1609692) crystals form.[5]
-
Solubilize the formazan crystals with a solubilizing agent.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Express cell viability as a percentage relative to the vehicle control.[5]
-
Protocol 2: Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of this compound on the activation of key signaling proteins in HFDPCs.
Materials:
-
HFDPCs
-
6-well cell culture plates
-
This compound
-
Vehicle control
-
Cell lysis buffer
-
BCA assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-p-Akt, anti-Bcl-2, anti-Bax)
-
Loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane and probe with primary antibodies against p-ERK, p-Akt, Bcl-2, and Bax.[5]
-
Use an appropriate loading control (e.g., anti-GAPDH) to normalize the data.[5]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence system and quantify the band intensities.
-
Protocol 3: Muscarinic Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell lines stably expressing individual human M1-M5 receptor subtypes (e.g., CHO-K1 or HEK293 cells)
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for M2-M5, [³H]-Pirenzepine for M1)
-
This compound
-
Atropine (B194438) (for non-specific binding)
-
Assay buffer
-
Membrane preparation buffer
-
96-well microplates
-
Filter plates
-
Scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the specific muscarinic receptor subtype.
-
Harvest the cells and resuspend the cell pellet in ice-cold assay buffer.
-
Homogenize the cells and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay Buffer
-
A fixed concentration of the appropriate radioligand (typically at its Kd value).
-
A range of concentrations of this compound.
-
Membrane preparation (e.g., 20-50 µg of protein).
-
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of atropine (e.g., 1 µM) instead of this compound.
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the assay by rapid filtration through filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Signaling Pathways and Visualizations
This compound, as a muscarinic acetylcholine receptor agonist, is proposed to activate several key signaling pathways in dermal papilla cells that are critical for hair follicle growth and maintenance of the anagen phase.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The anti‐apoptotic Bcl‐2 protein regulates hair follicle stem cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Efficacy of Carpronium Chloride on Human Follicle Dermal Papilla Cell Viability
Unveiling the Molecular Impact of Carpronium Chloride: A Western Blot Analysis of Key Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium Chloride, a potent cholinergic agonist, is a well-established topical treatment for alopecia. Its therapeutic efficacy is attributed to a dual mechanism of action: enhancing scalp microcirculation through vasodilation and directly stimulating hair follicle cells.[1] This direct stimulation is mediated through muscarinic acetylcholine (B1216132) receptors (mAChRs) on dermal papilla cells, triggering intracellular signaling cascades crucial for maintaining the anagen (growth) phase of the hair cycle.[1] Western blot analysis is an indispensable technique for elucidating the precise molecular pathways affected by this compound. These application notes provide a comprehensive guide to utilizing Western blot to investigate the influence of this compound on the Wnt/β-catenin, PI3K/Akt, and MAPK/ERK signaling pathways, all of which are pivotal in hair follicle regulation.
While direct quantitative Western blot data for this compound is not extensively available in peer-reviewed literature, this document utilizes data from studies on bethanechol, a structurally and functionally similar muscarinic agonist, to provide a representative analysis of the expected molecular effects. Bethanechol has been shown to activate Wnt/β-catenin signaling in dermal papilla cells through the PI3K/Akt and ERK pathways, offering a valuable proxy for understanding the actions of this compound.[1][2]
Key Signaling Pathways in Hair Growth Regulation
This compound, by acting as a muscarinic agonist, is hypothesized to modulate several key signaling pathways integral to the hair growth cycle.
-
Wnt/β-catenin Pathway: This pathway is a master regulator of hair follicle development and regeneration.[3] Activation leads to the accumulation of β-catenin in the nucleus, where it complexes with TCF/LEF transcription factors to initiate the expression of genes that promote cell proliferation and differentiation in the hair follicle.[4] Muscarinic agonist activity has been shown to activate this pathway, a key mechanism for promoting the anagen phase.[1][2]
-
PI3K/Akt Pathway: This pathway is a critical mediator of cell survival and proliferation. Activation of Akt (also known as Protein Kinase B) through phosphorylation promotes cell growth and inhibits apoptosis. The PI3K/Akt pathway is essential for de novo hair follicle regeneration and for maintaining the hair-inducing capabilities of dermal papilla cells. Muscarinic agonists can activate the Wnt/β-catenin pathway via PI3K/Akt signaling.[2]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is another key regulator of cell proliferation and differentiation. ERK activation is involved in the complex signaling network that governs the hair cycle. Like the PI3K/Akt pathway, ERK signaling can be stimulated by muscarinic agonists to contribute to the activation of the Wnt/β-catenin pathway.[2]
Quantitative Data Summary
The following tables summarize the expected quantitative changes in key signaling proteins in dermal papilla cells following treatment with a muscarinic agonist like this compound, based on findings from studies using the agonist bethanechol.[1][2] The data is presented as a fold change relative to untreated control cells.
Table 1: Effect of Muscarinic Agonist on Wnt/β-catenin Pathway Components
| Target Protein | Treatment | Fold Change vs. Control | Analysis Method |
| Phospho-GSK-3β (Ser9) | Bethanechol (5 mM, 5 min) | ~1.5 - 2.0 | Western Blot |
| Total GSK-3β | Bethanechol (5 mM, 5 min) | No significant change | Western Blot |
| Active β-catenin | Bethanechol (5 mM, 24h) | Increased nuclear localization | Immunofluorescence |
Table 2: Effect of Muscarinic Agonist on PI3K/Akt and MAPK/ERK Pathways
| Target Protein | Treatment | Fold Change vs. Control | Analysis Method |
| Phospho-Akt (Ser473) | Bethanechol (5 mM, 5 min) | Increased | Western Blot |
| Total Akt | Bethanechol (5 mM, 5 min) | No significant change | Western Blot |
| Phospho-ERK1/2 (Thr202/Tyr204) | Bethanechol (5 mM, 5 min) | Increased | Western Blot |
| Total ERK1/2 | Bethanechol (5 mM, 5 min) | No significant change | Western Blot |
Table 3: Potential Effects of Muscarinic Agonist on Apoptosis-Related Proteins
| Target Protein | Expected Effect | Rationale |
| Bcl-2 | Upregulation | Pro-survival signal downstream of Akt activation. |
| Bax | Downregulation | Anti-apoptotic effect promoted by Akt activation. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling cascade of this compound in dermal papilla cells.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated and Total Akt, ERK, and GSK-3β
Objective: To determine the effect of this compound on the activation of the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin signaling pathways by assessing the phosphorylation status of key kinases.
Materials:
-
Human Dermal Papilla Cells (hDPCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Tris-Buffered Saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2 (total)
-
Rabbit anti-phospho-GSK-3β (Ser9)
-
Rabbit anti-GSK-3β (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed hDPCs in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for a specified time (e.g., 15, 30, 60 minutes for phosphorylation events).
-
-
Protein Extraction and Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software.
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands and then to the loading control (β-actin).
-
Protocol 2: Analysis of Nuclear β-catenin Accumulation
Objective: To determine if this compound treatment leads to the translocation of β-catenin to the nucleus, a hallmark of Wnt/β-catenin pathway activation.
Materials:
-
Same as Protocol 1, with the addition of a nuclear/cytoplasmic extraction kit.
-
Primary antibodies:
-
Rabbit anti-β-catenin
-
Mouse anti-Lamin B1 (nuclear marker)
-
Rabbit anti-α-Tubulin (cytoplasmic marker)
-
Procedure:
-
Cell Culture and Treatment:
-
Follow the cell culture and treatment steps as in Protocol 1, with a longer treatment duration (e.g., 1, 3, 6 hours) to allow for protein translocation.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform subcellular fractionation using a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Follow the SDS-PAGE and Western blotting steps as in Protocol 1, loading equal amounts of protein from the nuclear and cytoplasmic fractions in separate lanes.
-
-
Immunodetection:
-
Probe separate membranes with antibodies against β-catenin, Lamin B1 (to confirm the purity of the nuclear fraction), and α-Tubulin (to confirm the purity of the cytoplasmic fraction).
-
-
Detection and Analysis:
-
Follow the detection and analysis steps as in Protocol 1.
-
Quantify the amount of β-catenin in the nuclear fraction relative to the Lamin B1 loading control and compare between treated and untreated samples.
-
Conclusion
Western blot analysis is a powerful tool for dissecting the molecular mechanisms underlying the therapeutic effects of this compound. By providing detailed protocols and representative quantitative data for the analysis of the Wnt/β-catenin, PI3K/Akt, and MAPK/ERK signaling pathways, these application notes serve as a valuable resource for researchers investigating the role of this compound in hair growth and for the development of novel therapeutics for alopecia. The provided diagrams offer a clear visual representation of the signaling cascades and the experimental workflow, facilitating a deeper understanding of the scientific principles and methodologies involved.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Wnt/β-catenin signaling pathway in dermal papilla cells of human scalp hair follicles: TCF4 regulates the proliferation and secretory activity of dermal papilla cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Carpronium Chloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium Chloride is a synthetic cholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] Primarily utilized as a topical treatment for alopecia, its mechanism of action involves vasodilation and the stimulation of cellular signaling pathways crucial for hair follicle growth.[2][3] These application notes provide a comprehensive guide to preparing and utilizing this compound solutions for in vitro cell culture experiments, with a focus on human follicle dermal papilla cells (HFDPCs), key regulators of the hair growth cycle.[4]
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for the preparation of stable and effective solutions for cell culture applications.
| Property | Value | Reference |
| Molecular Formula | C8H18ClNO2 | [5] |
| CAS Number | 64675-20-3 (Monohydrate) | [6] |
| Melting Point | 83-85°C | [7] |
| Solubility | Slightly soluble in Methanol and Water | [7] |
| Storage Temperature | -20°C, under inert atmosphere, hygroscopic | [7] |
| Optimal pH for Stability | 3.0 - 5.0 | [8] |
Preparation of this compound Solutions
The hydrophobicity of certain compounds can present challenges in their dissolution in aqueous cell culture media.[9] While this compound is slightly soluble in water, the use of a stock solution in an appropriate solvent is recommended for accurate and reproducible dilutions.
Stock Solution Preparation (10 mM)
-
Materials:
-
This compound Monohydrate (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Under aseptic conditions in a biological safety cabinet, weigh the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in cell culture grade DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve the corresponding milligram amount of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
Working Solution Preparation
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)[1]
-
Sterile, conical centrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).[4]
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Use the freshly prepared working solutions immediately for treating cells.
-
Experimental Protocols
The following protocols are adapted from established methods for studying the effects of this compound on human follicle dermal papilla cells (HFDPCs).[1][4]
Human Follicle Dermal Papilla Cell (HFDPC) Culture
-
Cell Source: Isolate primary HFDPCs from human scalp tissue or obtain them from a commercial source.[2]
-
Culture Medium: Dermal Cell Basal Medium supplemented with growth factors, or Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][4]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Subculture: Passage cells upon reaching 80-90% confluency. Use cells from passages 3-6 for experiments to maintain phenotypic stability.[4]
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]
-
Cell Seeding: Seed HFDPCs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[4]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
Western Blot Analysis for Signaling Protein Activation
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[4]
-
Cell Seeding and Treatment: Seed HFDPCs in 6-well plates and grow to approximately 70% confluency. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 1 hour for phosphorylation events).[4]
-
Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.[4]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, p-Akt), as well as housekeeping proteins for normalization (e.g., GAPDH).[4]
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
Signaling Pathways Modulated by this compound
This compound is believed to exert its effects on hair follicle cells by modulating several key signaling pathways.[1][2]
Caption: Overview of signaling cascades initiated by this compound.
Wnt/β-catenin Pathway
Activation of the Wnt/β-catenin pathway is critical for hair follicle development and regeneration.[2]
Caption: Wnt/β-catenin pathway activation by this compound.
PI3K/AKT and ERK/MEK Pathways
These interconnected pathways play crucial roles in cell proliferation, survival, and differentiation, which are essential for hair follicle homeostasis.[1]
Caption: PI3K/AKT and ERK/MEK pathway activation.
NO/cGMP Pathway and Vasodilation
The vasodilatory effects of this compound are likely mediated by the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, leading to increased blood flow.[1]
Caption: NO/cGMP pathway and the mechanism of vasodilation.
Summary of Experimental Parameters
The following table summarizes key quantitative data for the experimental protocols described.
| Parameter | Value/Range | Cell Type | Protocol | Reference |
| Cell Seeding Density (96-well plate) | 5 x 10³ cells/well | HFDPC | MTT Assay | [4] |
| Cell Seeding Density (6-well plate) | Grow to ~70% confluency | HFDPC | Western Blot | [4] |
| This compound Concentration | 0.1 µM - 100 µM | HFDPC | MTT Assay | [4] |
| Incubation Time | 24, 48, 72 hours | HFDPC | MTT Assay | [1] |
| MTT Solution Concentration | 5 mg/mL in PBS | HFDPC | MTT Assay | [1] |
Conclusion
These application notes and protocols provide a framework for the preparation and use of this compound in cell culture experiments. By understanding its properties, preparing solutions correctly, and following established experimental procedures, researchers can effectively investigate the cellular and molecular mechanisms of this compound's action. The provided signaling pathway diagrams offer a visual representation of the current understanding of its mode of action, serving as a valuable tool for experimental design and data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 13254-33-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound Monohydrate | 64675-20-3 [chemicalbook.com]
- 7. This compound Monohydrate CAS#: 64675-20-3 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Carpronium Chloride in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium (B77295) Chloride is a potent parasympathomimetic agent that functions as a cholinergic agonist, structurally similar to the endogenous neurotransmitter acetylcholine (B1216132).[1] Its primary mechanism of action involves the stimulation of muscarinic acetylcholine receptors (mAChRs), which are ubiquitously expressed in various tissues, including smooth muscle.[1][2] In vascular smooth muscle, activation of these receptors leads to vasodilation, an effect that has been primarily explored for its therapeutic potential in promoting hair growth by increasing scalp microcirculation.[1][3]
The study of Carpronium Chloride's effects on different smooth muscle preparations is crucial for a comprehensive understanding of its pharmacological profile. In vitro smooth muscle contraction assays, utilizing isolated organ bath systems, are a cornerstone for characterizing the potency and efficacy of cholinergic compounds.[4] These assays allow for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) and the affinity of antagonists (pA2).
These application notes provide detailed protocols for assessing the contractile or relaxant effects of this compound on isolated smooth muscle tissues, such as guinea pig ileum and rat aorta. The protocols are designed to guide researchers in generating robust and reproducible data for the pharmacological characterization of this and other cholinergic modulators.
Mechanism of Action: Muscarinic Receptor Signaling in Smooth Muscle
This compound, as a muscarinic agonist, elicits its effects on smooth muscle primarily through the activation of M2 and M3 muscarinic receptor subtypes.[2] The signaling pathways downstream of these receptors ultimately converge on the regulation of intracellular calcium levels and the sensitization of the contractile apparatus.
-
M3 Receptor Pathway (Contraction): The activation of M3 receptors, which are coupled to the Gq/11 G-protein, is the principal pathway for cholinergic-induced smooth muscle contraction.[2] This cascade involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. DAG, in concert with calcium, activates protein kinase C (PKC), which can further contribute to the contractile response.
-
M2 Receptor Pathway (Modulation): While M3 receptors are the primary mediators of contraction, M2 receptors, which are coupled to the Gi G-protein, also play a modulatory role.[2] Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Since cAMP promotes smooth muscle relaxation, the inhibition of its production by M2 receptor activation counteracts relaxation and can potentiate contraction.
The following diagram illustrates the signaling pathways involved in muscarinic agonist-induced smooth muscle contraction.
Caption: Signaling pathways of this compound in smooth muscle.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from smooth muscle contraction assays.
Table 1: Potency and Efficacy of this compound on Guinea Pig Ileum Contraction
| Parameter | Value |
| EC50 (M) | [Insert Value] |
| Emax (% of max KCl response) | [Insert Value] |
| Hill Slope | [Insert Value] |
Table 2: pA2 Value of Atropine (B194438) against this compound-Induced Contraction in Guinea Pig Ileum
| Antagonist | Agonist | pA2 |
| Atropine | This compound | [Insert Value] |
Experimental Protocols
Protocol 1: this compound-Induced Contraction of Isolated Guinea Pig Ileum
This protocol details the procedure for assessing the contractile effect of this compound on guinea pig ileum, a classic preparation rich in muscarinic receptors.
1. Materials and Reagents
-
Male guinea pig (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound stock solution (e.g., 10 mM in distilled water)
-
Acetylcholine (ACh) as a reference agonist
-
Atropine as a competitive antagonist
-
Isolated organ bath system with a force transducer and data acquisition software
-
Carbogen gas (95% O2 / 5% CO2)
2. Tissue Preparation
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Open the abdominal cavity and carefully isolate a segment of the terminal ileum.
-
Flush the luminal contents gently with warm Tyrode's solution.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie one end of the ileum segment to a tissue holder and the other end to a force transducer.
3. Experimental Setup
-
Mount the tissue segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with Carbogen.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
4. Experimental Procedure
-
Cumulative Concentration-Response Curve:
-
After equilibration, add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the contractile response at each concentration.
-
-
Determination of Antagonist pA2 Value:
-
After generating a control concentration-response curve for this compound, wash the tissue thoroughly.
-
Incubate the tissue with a known concentration of atropine for a predetermined time (e.g., 20-30 minutes).
-
Generate a second cumulative concentration-response curve for this compound in the presence of atropine.
-
Repeat this procedure with at least two other concentrations of atropine.
-
5. Data Analysis
-
Express the contractile response as a percentage of the maximum contraction induced by a standard agonist like acetylcholine or a high concentration of KCl.
-
Plot the concentration-response curves using a non-linear regression analysis to determine the EC50 and Emax values.
-
Construct a Schild plot to determine the pA2 value for the antagonist.
Caption: Workflow for guinea pig ileum contraction assay.
Protocol 2: this compound-Induced Relaxation of Isolated Rat Aorta
This protocol is designed to evaluate the vasodilatory effect of this compound on vascular smooth muscle.
1. Materials and Reagents
-
Male Wistar rat (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
This compound stock solution
-
Phenylephrine (B352888) or other alpha-adrenergic agonist to pre-contract the tissue
-
L-NAME to inhibit nitric oxide synthase (optional)
-
Indomethacin to inhibit cyclooxygenase (optional)
-
Isolated organ bath system
-
Carbogen gas
2. Tissue Preparation
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
3. Experimental Setup
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with Carbogen.
-
Apply a resting tension of 2 g and allow the tissue to equilibrate for at least 60-90 minutes, with washes every 20 minutes.
4. Experimental Procedure
-
After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add increasing concentrations of this compound cumulatively to the bath to generate a concentration-response curve for relaxation.
-
To investigate the role of the endothelium, the experiment can be repeated in endothelium-denuded rings or in the presence of L-NAME and/or indomethacin.
5. Data Analysis
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curves and determine the EC50 and Emax for relaxation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro pharmacological characterization of this compound's effects on smooth muscle. By employing these standardized organ bath techniques, researchers can elucidate the potency, efficacy, and mechanism of action of this cholinergic agonist on various smooth muscle tissues. This information is invaluable for preclinical drug development and for a deeper understanding of the physiological and pathological roles of muscarinic receptor modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carpronium Chloride in Acetylcholine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium Chloride is a parasympathomimetic agent that enhances the activity of acetylcholine (B1216132), a critical neurotransmitter.[1] This activity suggests its interaction with acetylcholine receptors (AChRs), which are broadly classified into nicotinic (nAChRs) and muscarinic (mAChRs) subtypes.[2][3] These receptors are integral membrane proteins that mediate signal transduction upon binding of acetylcholine.[2] Understanding the binding affinity and selectivity of this compound for various AChR subtypes is crucial for elucidating its pharmacological profile and exploring its therapeutic potential.
These application notes provide a comprehensive guide to utilizing this compound in acetylcholine receptor binding assays. They include detailed protocols for competitive binding assays, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows. While specific binding data for this compound is not extensively available in public literature, this document presents a framework for such investigations, including hypothetical data for illustrative purposes.
Data Presentation: Comparative Binding Affinity
Due to the lack of specific published binding data for this compound, the following table presents a hypothetical binding profile alongside known values for standard cholinergic ligands to provide a comparative context. This table is intended to serve as a template for presenting experimentally determined data.
| Compound | Receptor Subtype | Kᵢ (nM) | Assay Type | Radioligand | Source |
| This compound | α4β2 nAChR | [Hypothetical Value] | Competitive | [³H]-Epibatidine | Experimental Data |
| This compound | α7 nAChR | [Hypothetical Value] | Competitive | [¹²⁵I]-α-Bungarotoxin | Experimental Data |
| This compound | M₁ mAChR | [Hypothetical Value] | Competitive | [³H]-N-Methylscopolamine | Experimental Data |
| This compound | M₂ mAChR | [Hypothetical Value] | Competitive | [³H]-N-Methylscopolamine | Experimental Data |
| This compound | M₃ mAChR | [Hypothetical Value] | Competitive | [³H]-N-Methylscopolamine | Experimental Data |
| Nicotine | α4β2 nAChR | 1 | Competitive | [³H]-Epibatidine | [4] |
| Acetylcholine | Muscle nAChR (closed state) | 106,000 | Activation-Competition | - | [5] |
| Epibatidine | α4β2 nAChR | 0.17 | Competitive | [³H]-Azidoepibatidine | [6] |
| Acetylcholine | M₁ mAChR | 59,000 | Competitive | [³H]-N-Methylscopolamine | [7] |
| Atropine | Muscarinic Receptors | Varies by subtype | Competitive | [³H]-QNB | [8] |
Experimental Protocols
The following are detailed protocols for performing competitive radioligand binding assays to determine the binding affinity of this compound for nicotinic and muscarinic acetylcholine receptors.
Protocol 1: Competitive Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)
This protocol is designed to determine the inhibitory constant (Kᵢ) of this compound for a specific nAChR subtype (e.g., α4β2) using a radiolabeled antagonist.
Materials:
-
Receptor Source: Membranes from cells stably expressing the nAChR subtype of interest (e.g., HEK cells expressing α4β2 nAChRs).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Epibatidine for α4β2 nAChRs).
-
Test Compound: this compound solution of known concentration.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the target receptor (e.g., 1 mM Nicotine).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the cells expressing the receptor in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
Competition Binding Wells: Add 50 µL of this compound solution at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻³ M), 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Competitive Binding Assay for Muscarinic Acetylcholine Receptors (mAChRs)
This protocol is similar to the one for nAChRs but is adapted for G protein-coupled muscarinic receptors.
Materials:
-
Receptor Source: Membranes from cells or tissues expressing the mAChR subtype of interest (e.g., CHO-K1 cells expressing human M₁ mAChRs).
-
Radioligand: A high-affinity radiolabeled antagonist for muscarinic receptors (e.g., [³H]-N-Methylscopolamine, [³H]-NMS).
-
Test Compound: this compound solution of known concentration.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethylenimine.
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as for nAChR membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-NMS solution (at a concentration near its Kd, e.g., 0.2 nM), and 150 µL of the membrane preparation.[7]
-
Non-specific Binding Wells: Add 50 µL of Atropine solution, 50 µL of [³H]-NMS solution, and 150 µL of the membrane preparation.
-
Competition Binding Wells: Add 50 µL of this compound solution at various concentrations, 50 µL of [³H]-NMS solution, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Perform data analysis as described in the nAChR protocol to determine the IC₅₀ and Kᵢ values for this compound at the specific mAChR subtype.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by nicotinic and muscarinic acetylcholine receptors.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 4. Nicotine - Wikipedia [en.wikipedia.org]
- 5. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Assessing the Effect of Carpronium Chloride on Endothelial Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium (B77295) Chloride is a cholinergic agent known for its vasodilatory properties, primarily utilized in treatments for alopecia.[1][2] Its mechanism of action involves mimicking acetylcholine (B1216132), which can lead to the relaxation of vascular smooth muscle and increased blood flow.[1][3] While its effects on hair follicles are relatively well-documented, its direct impact on endothelial cell migration, a crucial process in angiogenesis and wound healing, remains an area of active investigation.[4][5] These application notes provide detailed protocols to assess the potential pro-migratory effects of Carpronium Chloride on endothelial cells. The hypothesis is that this compound, through its cholinergic action, may stimulate signaling pathways that promote endothelial cell migration, potentially involving nitric oxide (NO) and Vascular Endothelial Growth Factor (VEGF) signaling cascades.[3][6][7][8]
Hypothesized Signaling Pathway
This compound, as a cholinergic agonist, is proposed to bind to muscarinic acetylcholine receptors (mAChRs) on the surface of endothelial cells. This interaction is hypothesized to activate endothelial Nitric Oxide Synthase (eNOS), leading to an increase in intracellular nitric oxide (NO).[3] NO is a well-known signaling molecule that can promote cell migration through the activation of soluble guanylate cyclase (sGC) and subsequent downstream signaling. Additionally, this pathway may intersect with the VEGF signaling cascade, a potent regulator of angiogenesis and endothelial cell migration.[6][9]
Caption: Hypothesized signaling pathway of this compound in endothelial cells.
Experimental Protocols
Two standard in vitro methods are detailed below to assess endothelial cell migration: the Scratch (Wound Healing) Assay and the Boyden Chamber (Transwell) Assay.
Scratch (Wound Healing) Assay
This assay provides a straightforward method to study directional cell migration in a two-dimensional context.[10][11]
Experimental Workflow:
Caption: Workflow for the Scratch (Wound Healing) Assay.
Detailed Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium in a 24-well plate until they form a confluent monolayer.[12]
-
Serum Starvation (Optional): To ensure that the observed wound closure is due to cell migration and not proliferation, replace the growth medium with a serum-free or low-serum (0.5-1% FBS) medium and incubate for 12-24 hours.[13]
-
Creating the Scratch: Use a sterile p200 pipette tip to create a uniform, straight scratch across the center of each well.[11][13]
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.[10]
-
Treatment: Add fresh low-serum medium containing the vehicle control (e.g., sterile water or PBS), different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM), or a positive control such as VEGF (e.g., 20 ng/mL).[14]
-
Imaging: Immediately after adding the treatment, capture images of the scratches using a phase-contrast microscope at 4x or 10x magnification. This is the "Time 0" measurement.[11]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
Final Imaging: After the incubation period, capture images of the same fields as in Time 0.
-
Data Analysis: Measure the area of the scratch at Time 0 and the final time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Area at T0 - Area at Tfinal) / Area at T0] x 100
Hypothetical Quantitative Data:
| Treatment Group | Concentration | Mean Wound Closure (%) ± SD (at 18 hours) |
| Vehicle Control | - | 15.2 ± 3.5 |
| This compound | 1 µM | 25.8 ± 4.1 |
| This compound | 10 µM | 45.3 ± 5.2 |
| This compound | 50 µM | 60.1 ± 6.8 |
| VEGF (Positive Control) | 20 ng/mL | 75.4 ± 7.3 |
Boyden Chamber (Transwell) Assay
This assay is used to quantify the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.[15][16]
Experimental Workflow:
Caption: Workflow for the Boyden Chamber (Transwell) Assay.
Detailed Methodology:
-
Chamber Preparation: Rehydrate Transwell inserts with 8 µm pores by adding warm, serum-free medium to the inside and outside of the insert for at least 1 hour.
-
Chemoattractant Addition: In a 24-well plate, add medium containing the vehicle, various concentrations of this compound, or VEGF to the lower chamber.
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes, then stain with 0.1% Crystal Violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells using a light microscope. Count the number of migrated cells in several random fields of view for each insert.
Hypothetical Quantitative Data:
| Treatment Group | Concentration | Mean Number of Migrated Cells ± SD (per field) |
| Vehicle Control | - | 35 ± 8 |
| This compound | 1 µM | 62 ± 11 |
| This compound | 10 µM | 115 ± 15 |
| This compound | 50 µM | 180 ± 22 |
| VEGF (Positive Control) | 20 ng/mL | 250 ± 28 |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on endothelial cell migration. By employing both the scratch assay and the Boyden chamber assay, researchers can obtain both qualitative and quantitative data on the potential pro-migratory properties of this compound. The hypothesized signaling pathway provides a basis for further mechanistic studies to elucidate the molecular players involved in this compound's action on the endothelium. These studies will be valuable for understanding the broader therapeutic potential of this compound in processes involving angiogenesis and tissue repair.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Mechanisms of endothelial cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Upregulation of endothelial nitric oxide synthase by cyanidin-3-glucoside, a typical anthocyanin pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide synthesis leads to vascular endothelial growth factor synthesis via the NO/cyclic guanosine 3',5'-monophosphate (cGMP) pathway in human corpus cavernosal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coral-Derived Compound WA-25 Inhibits Angiogenesis by Attenuating the VEGF/VEGFR2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 14. clyte.tech [clyte.tech]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Cell Migration & Invasion Assays [sigmaaldrich.com]
Carpronium Chloride: A Versatile Tool for Interrogating Cholinergic Signaling in Neuroscience
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium Chloride is a quaternary ammonium (B1175870) salt that functions as a cholinergic agonist, structurally similar to the endogenous neurotransmitter acetylcholine (B1216132) (ACh).[1][2] While clinically utilized for its vasodilatory properties in conditions like alopecia, its potent activity at muscarinic acetylcholine receptors (mAChRs) makes it a valuable pharmacological tool for investigating cholinergic signaling pathways in the central and peripheral nervous systems.[3][4] Cholinergic signaling is fundamental to a vast array of neurological processes, including learning, memory, attention, and autonomic control. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
This document provides detailed application notes and experimental protocols for utilizing this compound to study cholinergic signaling in neuroscience research. It is intended to guide researchers in designing and executing experiments to probe the function of muscarinic receptors and their downstream signaling cascades in various in vitro and in vivo models.
Mechanism of Action
This compound exerts its biological effects by directly binding to and activating muscarinic acetylcholine receptors, a class of G-protein coupled receptors (GPCRs).[3] Upon binding, it mimics the action of acetylcholine, initiating a cascade of intracellular signaling events. These pathways are dependent on the specific subtype of muscarinic receptor (M1-M5) expressed in the target cells.
The primary signaling pathways activated by muscarinic agonists like this compound include:
-
Gq/11 Pathway (primarily M1, M3, M5 receptors): Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway (primarily M2, M4 receptors): Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization.
The vasodilatory effects of this compound are understood to be mediated in part through the stimulation of muscarinic receptors on endothelial cells, leading to the production of nitric oxide (NO) and prostaglandins, which act as potent vasodilators.[3] A case of cholinergic crisis following accidental ingestion of a topical solution containing this compound underscores its potent systemic cholinergic activity, producing symptoms such as excessive salivation, sweating, and bradycardia.[1]
Quantitative Data
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Efficacy (EC50) [nM] | Reference |
| Acetylcholine | M1 | ~1,000 | ~100 | [5] |
| M2 | ~1,000 | ~100 | [6] | |
| M3 | ~1,000 | ~100 | [7] | |
| M4 | ~1,000 | ~100 | [7] | |
| Carbachol | M1 | ~500 | ~1,000 | [8][9] |
| M2 | ~200 | ~1,000 | [6] | |
| M3 | ~300 | ~1,000 | [7] | |
| M4 | ~400 | ~1,000 | [7] | |
| Muscarine | M1 | ~100 | ~700 | [5] |
| M2 | ~50 | ~500 | [5] | |
| M3 | ~80 | ~600 | [7] | |
| M4 | ~40 | ~400 | [7] |
Note: These values are approximate and can vary depending on the experimental conditions (e.g., cell type, radioligand used, assay buffer). It is crucial to determine these parameters empirically for this compound in the specific assay being used.
Experimental Protocols
The following are detailed protocols for key experiments to study cholinergic signaling using this compound.
In Vitro Calcium Imaging in Primary Neuronal Cultures
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation in primary neuronal cultures, a common method to assess the activation of Gq-coupled muscarinic receptors.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated coverslips or plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (in water or DMSO)
-
Fluorescence microscope with a calcium imaging system
Protocol:
-
Cell Culture:
-
Isolate and culture primary neurons from embryonic or early postnatal rodents according to standard protocols.[10][11][12][13][14]
-
Plate neurons on poly-D-lysine coated glass coverslips or in multi-well plates.
-
Maintain cultures for at least 7-10 days in vitro to allow for maturation of synapses and receptor expression.
-
-
Dye Loading:
-
Prepare a 2 µM Fluo-4 AM loading solution in HBSS or aCSF. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the neurons and wash gently with warm HBSS or aCSF.
-
Incubate the neurons with the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with warm HBSS or aCSF to remove excess dye.
-
Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
-
Calcium Imaging:
-
Place the coverslip with the loaded neurons onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS or aCSF.
-
Acquire baseline fluorescence images for 1-2 minutes.
-
Apply this compound at the desired concentration by adding it to the perfusion solution.
-
Record the changes in fluorescence intensity over time.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal (Fmax) for data normalization.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the fluorescence at each time point (F).
-
Normalize the fluorescence signal as ΔF/F0.
-
Quantify the peak response, time to peak, and duration of the calcium transient.
-
Perform dose-response analysis to determine the EC50 of this compound.
-
Expected Results: Stimulation with this compound should induce a transient increase in intracellular calcium in neurons expressing Gq-coupled muscarinic receptors (M1, M3, M5). The magnitude of this response will be dependent on the concentration of this compound applied.
Experimental Workflow for In Vitro Calcium Imaging
Caption: Workflow for in vitro calcium imaging of this compound effects.
Electrophysiological Recording of Neuronal Activity
This protocol describes how to use whole-cell patch-clamp electrophysiology to measure the effects of this compound on the membrane potential and ion channel activity of individual neurons.
Materials:
-
Acute brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording
-
Patch pipettes (3-5 MΩ resistance)
-
Intracellular solution (e.g., K-gluconate based)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
This compound stock solution
Protocol:
-
Preparation of Brain Slices or Cultured Neurons:
-
For acute brain slices, prepare 300-400 µm thick slices from the brain region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
For cultured neurons, use a coverslip with adherent neurons.
-
-
Patch-Clamp Recording:
-
Transfer a brain slice or coverslip to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Visualize individual neurons using DIC optics.
-
Approach a neuron with a patch pipette filled with intracellular solution.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record the resting membrane potential and input resistance.
-
-
Application of this compound:
-
Record baseline neuronal activity (e.g., spontaneous firing, response to current injections).
-
Bath-apply this compound at the desired concentration to the perfusion solution.
-
Record the changes in membrane potential, firing rate, and input resistance.
-
To study effects on specific ion channels, use voltage-clamp mode and appropriate voltage protocols.
-
-
Data Analysis:
-
Measure the change in resting membrane potential in response to this compound.
-
Analyze changes in action potential firing frequency and properties.
-
Calculate the change in input resistance.
-
In voltage-clamp, analyze the amplitude and kinetics of evoked currents.
-
Expected Results: Activation of M1, M3, or M5 receptors is expected to cause a slow depolarization of the neuronal membrane, an increase in input resistance (due to closure of potassium channels like M-channels), and an increase in neuronal excitability. Activation of M2 or M4 receptors may cause hyperpolarization (due to activation of GIRK channels) and a decrease in neuronal excitability.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for patch-clamp electrophysiology experiments.
In Vivo Studies in Animal Models of Neurological Disease
This compound can be used in animal models to investigate the role of cholinergic signaling in disease pathophysiology and to evaluate its therapeutic potential. For example, in models of Alzheimer's disease, where cholinergic deficits are a key feature, this compound could be used to assess whether stimulating muscarinic receptors can ameliorate cognitive deficits.
Materials:
-
Animal model of a neurological disease (e.g., transgenic mouse model of Alzheimer's disease, such as 5XFAD or APP/PS1 mice)
-
This compound solution for administration (e.g., intraperitoneal injection, osmotic minipump)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Equipment for tissue collection and processing (e.g., for immunohistochemistry or biochemical assays)
Protocol:
-
Animal Model and Treatment:
-
Use an appropriate animal model that recapitulates aspects of the human disease.
-
Divide animals into treatment and control groups.
-
Administer this compound or vehicle to the respective groups. The route of administration and dosage will need to be optimized. Due to the quaternary ammonium structure of this compound, its ability to cross the blood-brain barrier is likely limited, which should be considered in the experimental design.[15][16][17][18] Direct central administration (e.g., intracerebroventricular injection) may be necessary to study its effects on the central nervous system.
-
The treatment duration will depend on the specific research question.
-
-
Behavioral Testing:
-
After the treatment period, assess cognitive function, motor activity, or other relevant behavioral readouts using standardized tests.
-
For example, in an Alzheimer's model, the Morris water maze can be used to assess spatial learning and memory.
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform histological or biochemical analyses to assess disease-related pathology (e.g., amyloid plaque load, tau phosphorylation, neuroinflammation).
-
Immunohistochemistry can be used to examine changes in neuronal markers or signaling molecules.
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical methods (e.g., ANOVA, t-test).
-
Quantify pathological markers from histological or biochemical analyses and compare between treatment and control groups.
-
Expected Results: In a model of Alzheimer's disease, treatment with a centrally-acting muscarinic agonist might be hypothesized to improve cognitive performance in behavioral tasks and potentially modulate neuropathological markers.
Logical Relationship in an In Vivo Alzheimer's Disease Study
Caption: Logical flow of an in vivo study using this compound.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways activated by this compound through muscarinic receptors.
Cholinergic Signaling via Gq/11-Coupled Muscarinic Receptors
Caption: Gq/11-mediated signaling cascade activated by this compound.
Cholinergic Signaling via Gi/o-Coupled Muscarinic Receptors
Caption: Gi/o-mediated signaling cascade initiated by this compound.
Conclusion
This compound, as a potent cholinergic agonist, offers a valuable tool for the study of muscarinic receptor signaling in the nervous system. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers to design and implement experiments aimed at elucidating the complex roles of the cholinergic system in health and disease. Due to the limited publicly available data on the specific receptor subtype affinities and potencies of this compound, it is imperative that researchers empirically determine these parameters within their experimental systems to ensure accurate and reproducible results. By leveraging the methodologies outlined in this document, the scientific community can further unravel the intricacies of cholinergic neurotransmission and pave the way for the development of novel therapeutic strategies for a range of neurological disorders.
References
- 1. Comparative analysis of three different protocols for cholinergic neuron differentiation in vitro using mesenchymal stem cells from human dental pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro blood-brain barrier models using brain capillary endothelial cells isolated from neonatal and adult rats retain age-related barrier properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative pharmacological study of the cholinergic depolarization of hippocampal pyramidal cells in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of high-affinity agonist binding to M1 muscarinic receptors in Alzheimer's disease: implications for the failure of cholinergic replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduced high-affinity agonist binding at the M(1) muscarinic receptor in Alzheimer's disease brain: differential sensitivity to agonists and divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A 3D in vitro blood-brain barrier model to study pathogen and drug effects on the BBB | Crick [crick.ac.uk]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Cell Cycle Inhibitors on Tau Phosphorylation in N2aTau3R Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological properties of neocortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders [mdpi.com]
- 16. Generation of Cholinergic and Dopaminergic Interneurons from Human Pluripotent Stem Cells as a Relevant Tool for In Vitro Modeling of Neurological Disorders Pathology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Hyperphosphorylated Tau Inflicts Intracellular Stress Responses that Are Mitigated by Apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carpronium Chloride in Ex Vivo Tissue Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium chloride, a cholinergic agent, is a topical treatment primarily used for various forms of alopecia.[1][2] Its therapeutic effect is largely attributed to its function as a parasympathomimetic and a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[3][4] This action induces localized vasodilation, which enhances blood flow to the scalp, thereby delivering more oxygen and essential nutrients to the hair follicles.[5][6][7] This improved microenvironment is believed to promote and maintain hair growth.[5][6] Recent research also suggests a connection between muscarinic acetylcholine receptor activation and the Wnt/β-catenin signaling pathway, a critical pathway in hair follicle development and cycling.[8]
These application notes provide a comprehensive guide for utilizing this compound in ex vivo tissue models, particularly for studying its effects on hair follicle biology and skin vascularity. The protocols outlined are based on established methodologies for ex vivo hair follicle and skin culture and can be adapted to investigate the specific mechanisms of action of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through a multi-faceted mechanism. As a structural analog of acetylcholine, it acts as a cholinergic agonist, primarily stimulating muscarinic receptors.[4][9] This stimulation in the vicinity of hair follicles is thought to initiate a cascade of downstream signaling events contributing to its hair growth-promoting effects.
Key signaling pathways implicated in the action of this compound include:
-
Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) Pathway: The vasodilatory effects are likely mediated through the stimulation of nitric oxide synthesis in endothelial cells, leading to the activation of the cGMP signaling cascade in vascular smooth muscle cells, resulting in relaxation and increased blood flow.[3][10]
-
Wnt/β-catenin Signaling Pathway: Activation of muscarinic receptors in dermal papilla cells is believed to trigger the Wnt/β-catenin pathway, which is central to hair follicle proliferation and maintaining the anagen (growth) phase of the hair cycle.[3][8]
-
PI3K/Akt and ERK/MEK Signaling Pathways: These pathways, also downstream of muscarinic receptor activation, are crucial for cell proliferation and survival, further contributing to the health and activity of hair follicle cells.[3]
The following diagram illustrates the proposed signaling pathway of this compound in promoting hair growth.
Caption: Proposed signaling pathway of this compound in hair follicles.
Quantitative Data Presentation
While specific quantitative data for this compound in ex vivo tissue models is limited in publicly available literature, the following tables outline the types of data that can be generated using the proposed protocols. These tables are designed for clear comparison of results.
Table 1: Effect of this compound on Hair Shaft Elongation in Ex Vivo Hair Follicle Culture
| Treatment Group | Concentration | Mean Hair Shaft Elongation (mm) at Day 7 | % Increase vs. Vehicle Control | p-value |
| Vehicle Control | - | e.g., 0.5 ± 0.1 | - | - |
| This compound | 1 µM | e.g., 0.7 ± 0.15 | e.g., 40% | e.g., <0.05 |
| This compound | 10 µM | e.g., 0.9 ± 0.2 | e.g., 80% | e.g., <0.01 |
| This compound | 100 µM | e.g., 0.8 ± 0.18 | e.g., 60% | e.g., <0.05 |
| Positive Control (e.g., Minoxidil) | 10 µM | e.g., 1.0 ± 0.2 | e.g., 100% | e.g., <0.01 |
Table 2: Assessment of Cell Proliferation and Apoptosis in Ex Vivo Hair Follicles Treated with this compound
| Treatment Group | Concentration | Ki67 Positive Cells (%) (Proliferation) | TUNEL Positive Cells (%) (Apoptosis) |
| Vehicle Control | - | e.g., 15 ± 3 | e.g., 10 ± 2 |
| This compound | 10 µM | e.g., 25 ± 4 | e.g., 5 ± 1 |
| Positive Control (e.g., KGF) | 10 ng/mL | e.g., 30 ± 5 | e.g., 4 ± 1 |
| Negative Control (e.g., TGF-β1) | 1 ng/mL | e.g., 5 ± 1 | e.g., 20 ± 3 |
Table 3: Evaluation of Vasodilation in Ex Vivo Skin Explants
| Treatment Group | Concentration | Mean Change in Arteriolar Diameter (%) | p-value |
| Vehicle Control | - | e.g., 2 ± 1 | - |
| This compound | 1 µM | e.g., 10 ± 2 | e.g., <0.05 |
| This compound | 10 µM | e.g., 25 ± 4 | e.g., <0.01 |
| Positive Control (e.g., Acetylcholine) | 10 µM | e.g., 30 ± 5 | e.g., <0.01 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effects of this compound in ex vivo tissue models.
Protocol 1: Ex Vivo Human Hair Follicle Organ Culture
This protocol is adapted from established methods for culturing human hair follicles to study the effects of therapeutic agents on hair growth.[1][8][11]
Objective: To evaluate the effect of this compound on hair shaft elongation and cell dynamics in isolated human hair follicles.
Materials:
-
Human scalp skin samples (from cosmetic surgery)
-
William's E medium supplemented with L-glutamine, insulin, hydrocortisone, penicillin, and streptomycin
-
This compound stock solution (in a suitable vehicle, e.g., DMSO or culture medium)
-
Vehicle control
-
Positive control (e.g., Minoxidil)
-
Sterile dissection tools (scalpels, forceps)
-
24-well culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a calibrated eyepiece graticule or imaging software
Procedure:
-
Hair Follicle Isolation:
-
Obtain fresh human scalp skin and store it in supplemented William's E medium on ice.
-
Under a dissecting microscope, microdissect individual anagen VI hair follicles from the subcutaneous fat.[8]
-
Ensure the dermal papilla and the entire follicular structure are intact.
-
-
Culture Setup:
-
Place one isolated hair follicle per well in a 24-well plate containing 1 mL of supplemented William's E medium.
-
Allow the follicles to equilibrate in the incubator for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Replace the medium in the wells with the prepared this compound solutions, vehicle control, or positive control.
-
Culture the hair follicles for 7-10 days, changing the medium every 2-3 days.
-
-
Assessment of Hair Shaft Elongation:
-
On day 0 (before treatment) and subsequently every other day, measure the length of the hair shaft from the base of the hair bulb using an inverted microscope.
-
Calculate the total elongation over the culture period.
-
-
Histological Analysis (Optional):
-
At the end of the culture period, fix the hair follicles in 4% paraformaldehyde.
-
Embed the follicles in paraffin (B1166041) and prepare sections for immunohistochemical analysis of proliferation (Ki67) and apoptosis (TUNEL assay).
-
Caption: Experimental workflow for ex vivo hair follicle organ culture.
Protocol 2: Ex Vivo Skin Perfusion Model for Vasodilation Assessment
This protocol describes a method to assess the vasodilatory effects of topically applied this compound on the microvasculature of ex vivo skin explants.
Objective: To quantify the change in blood vessel diameter in response to this compound in a viable ex vivo skin model.
Materials:
-
Freshly excised human or porcine skin with intact subcutaneous vasculature
-
Perfusion solution (e.g., Krebs-Henseleit buffer)
-
This compound solution for topical application
-
Vehicle control
-
Positive control (e.g., acetylcholine solution)
-
Perfusion pump
-
Pressure transducer
-
Intravital microscope or similar imaging system
-
Image analysis software
Procedure:
-
Explant Preparation:
-
Prepare full-thickness skin explants, ensuring a main arteriole is cannulated for perfusion.
-
Place the skin explant in a perfusion chamber maintained at 37°C.
-
-
Perfusion Setup:
-
Connect the cannulated arteriole to the perfusion pump and perfuse with oxygenated Krebs-Henseleit buffer at a constant flow rate.
-
Monitor the perfusion pressure using the pressure transducer.
-
-
Baseline Measurement:
-
Allow the preparation to stabilize for 30-60 minutes.
-
Using the intravital microscope, identify a suitable arteriole in the dermal plexus and record its baseline diameter.
-
-
Topical Application:
-
Topically apply a defined volume of the this compound solution or vehicle control to the epidermal surface of the skin explant.
-
-
Vasodilation Measurement:
-
Continuously record the diameter of the selected arteriole for a defined period (e.g., 30-60 minutes) after the application of the test substance.
-
After a washout period, a positive control can be added to the perfusate to confirm tissue viability and responsiveness.
-
-
Data Analysis:
-
Use image analysis software to measure the arteriolar diameter at different time points.
-
Calculate the percentage change in diameter from the baseline for each treatment group.
-
Caption: Workflow for assessing vasodilation in an ex vivo skin model.
Conclusion
The use of ex vivo tissue models provides a valuable platform for investigating the therapeutic effects of this compound on hair follicle biology and skin physiology. The protocols detailed in these application notes offer a framework for researchers to quantitatively assess hair growth promotion and vasodilation. While direct ex vivo data for this compound is still emerging, the proposed experiments, based on its known mechanism of action as a muscarinic agonist, are expected to demonstrate its potential to stimulate hair follicles and enhance local microcirculation. This information will be crucial for the further development and optimization of this compound-based therapies for hair loss.
References
- 1. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Ex vivo Culture Assay Using Human Hair Follicles to Study Circadian Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hair follicle culture—a historical perspective | Hair Transplant Forum International [ishrs-htforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]
- 9. Fostering a healthy culture: Biological relevance of in vitro and ex vivo skin models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ex vivo organ culture of human hair follicles: a model epithelial-neuroectodermal-mesenchymal interaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Carpronium Chloride's Effects on Gene Expression in Hair Follicle Dermal Papilla Cells
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium Chloride is a topical therapeutic agent primarily indicated for the treatment of alopecia areata and androgenetic alopecia.[1] Its mechanism of action is centered on its properties as a cholinergic agonist, mimicking the action of acetylcholine (B1216132). This activity leads to two primary effects beneficial for hair growth: vasodilation of the scalp's microvasculature to improve nutrient and oxygen supply to hair follicles, and direct stimulation of dermal papilla cells.[1][2] This document provides a detailed overview of the molecular pathways affected by this compound and protocols for the quantitative analysis of its impact on gene expression, particularly within the crucial dermal papilla cells that regulate the hair growth cycle.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by acting as a potent parasympathomimetic agent. Its primary molecular targets are the muscarinic acetylcholine receptors (mAChRs) present on the surface of various cell types, including the dermal papilla cells of hair follicles. The activation of these receptors initiates a cascade of intracellular signaling events that promote the anagen (growth) phase of the hair cycle.
The key signaling pathways implicated in the action of this compound include:
-
Wnt/β-catenin Pathway: This is a critical pathway for maintaining the anagen phase of the hair cycle. Activation of mAChRs by this compound is believed to trigger this pathway, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes involved in cell proliferation and differentiation.
-
PI3K/AKT and ERK Signaling: These pathways are also thought to be stimulated by this compound and play a role in mediating the activation of the Wnt/β-catenin pathway.[3][4]
Quantitative Data on Gene Expression
While specific quantitative gene expression data for this compound is limited in publicly available peer-reviewed literature, studies on other muscarinic acetylcholine receptor agonists, such as bethanechol, in dermal papilla cells provide a strong indication of the expected effects. The following tables summarize the quantitative changes in mRNA expression of key genes involved in hair growth and the Wnt/β-catenin signaling pathway upon stimulation with a mAChR agonist. This data is presented as an illustrative example of the anticipated effects of this compound.
Table 1: Illustrative Quantitative Analysis of Hair Growth-Related Gene Expression in Dermal Papilla Cells Treated with a Muscarinic Agonist
| Gene | Function | Fold Change in mRNA Expression (Treated vs. Control) |
| IGF-1 | Promotes hair growth | ~3-fold increase[4][5] |
Data is derived from studies using bethanechol, a muscarinic agonist similar to this compound, and illustrates the potential effects on gene expression.
Table 2: Illustrative Quantitative Analysis of Wnt/β-catenin Pathway Gene Expression in Dermal Papilla Cells Treated with a Muscarinic Agonist
| Gene | Role in Wnt/β-catenin Pathway | Fold Change in mRNA Expression (Treated vs. Control) |
| Wnt10b | Wnt ligand | Upregulated |
| β-catenin | Key signaling molecule | Upregulated |
| LEF1 | Transcription factor | Upregulated |
| Axin2 | Negative regulator (target gene) | Upregulated |
This table represents the expected upregulation of key components and target genes of the Wnt/β-catenin pathway based on the mechanism of action of muscarinic agonists.
Experimental Protocols
Protocol 1: In Vitro Culture and Treatment of Human Dermal Papilla Cells (hDPCs)
Objective: To prepare human dermal papilla cells for treatment with this compound to analyze subsequent changes in gene expression.
Materials:
-
Human dermal papilla cells (hDPCs)
-
Dermal Papilla Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound solution (sterile, appropriate solvent)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture hDPCs in Dermal Papilla Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin in a T-75 flask.
-
Once cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Seed the hDPCs into 6-well plates at a density of 1 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
-
Prepare different concentrations of this compound in serum-free medium. A vehicle control (medium with the solvent used for this compound) should also be prepared.
-
After 24 hours of cell growth, aspirate the medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time point (e.g., 24, 48 hours) to allow for changes in gene expression.
-
After the incubation period, aspirate the medium and wash the cells with PBS. The cells are now ready for RNA extraction.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantitatively measure the mRNA expression levels of target genes in hDPCs treated with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., WNT10B, CTNNB1 (β-catenin), LEF1, AXIN2, IGF-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control hDPCs using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for a target gene, and the synthesized cDNA. Set up reactions for each target gene and the housekeeping gene for all samples (treated and control).
-
qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the this compound-treated samples relative to the vehicle control samples. The expression levels should be normalized to the housekeeping gene.
Visualizations
Caption: Signaling pathway of this compound in dermal papilla cells.
Caption: Experimental workflow for quantitative gene expression analysis.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Carpronium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium Chloride is a synthetic cholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. Primarily utilized in therapeutic applications for alopecia, its mechanism of action involves vasodilation and the stimulation of cellular signaling pathways crucial for cell proliferation and survival.[1][2] The key pathways modulated by this compound include the Wnt/β-catenin, PI3K/AKT, and ERK/MEK signaling cascades. Activation of these pathways is known to influence cell cycle progression and inhibit apoptosis.
Flow cytometry is a powerful high-throughput technique that allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of single cells.[3] This makes it an ideal platform to assess the effects of this compound on cellular processes such as cell cycle distribution and apoptosis. These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry, enabling researchers to elucidate its cellular effects and dose-response relationships.
Signaling Pathways and Hypothesized Effects
This compound's interaction with muscarinic receptors is believed to initiate a cascade of downstream signaling events. The activation of the Wnt/β-catenin pathway is associated with the regulation of genes that control the G1 to S phase transition in the cell cycle.[4][5][6] The PI3K/AKT pathway is a critical pro-survival pathway that can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins.[3][7] The ERK/MEK pathway is also a key regulator of cell proliferation.[8]
Based on the known functions of these pathways, it is hypothesized that treatment of cells with this compound will lead to:
-
An increase in the percentage of cells in the S and G2/M phases of the cell cycle, indicative of enhanced cell proliferation.
-
A decrease in the percentage of apoptotic cells, suggesting a pro-survival effect.
Data Presentation
The following tables present hypothetical quantitative data from flow cytometry analysis of a generic cell line (e.g., dermal papilla cells) treated with this compound for 48 hours.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.2 ± 2.1 | 20.5 ± 1.5 | 14.3 ± 0.9 |
| 1 µM this compound | 58.9 ± 1.8 | 25.8 ± 1.2 | 15.3 ± 0.7 |
| 10 µM this compound | 50.1 ± 2.5 | 32.6 ± 1.9 | 17.3 ± 1.1 |
| 50 µM this compound | 42.3 ± 2.0 | 38.9 ± 2.2 | 18.8 ± 1.3 |
Table 2: Apoptosis Analysis
| Treatment Group | % Viable Cells (Annexin V- / 7-AAD-) | % Early Apoptotic Cells (Annexin V+ / 7-AAD-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+) |
| Vehicle Control | 92.5 ± 1.5 | 4.2 ± 0.5 | 3.3 ± 0.4 |
| 1 µM this compound | 94.1 ± 1.2 | 3.1 ± 0.3 | 2.8 ± 0.3 |
| 10 µM this compound | 95.8 ± 0.9 | 2.5 ± 0.4 | 1.7 ± 0.2 |
| 50 µM this compound | 96.7 ± 0.8 | 1.9 ± 0.2 | 1.4 ± 0.1 |
Mandatory Visualization
Caption: Signaling pathways activated by this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Harvesting:
-
For adherent cells, aspirate the culture medium and wash once with PBS.
-
Add trypsin and incubate until cells detach. Neutralize with complete medium.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[1]
-
Incubate on ice for at least 30 minutes. (Cells can be stored at -20°C for several weeks after fixation).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with 2 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use a dot plot of forward scatter area versus height to exclude doublets.
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Detection using Annexin V and 7-AAD Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Treatment:
-
Follow the same steps for cell seeding and treatment as in Protocol 1.
-
-
Harvesting:
-
Collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization). This is crucial to include apoptotic cells that may have detached.
-
Combine and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD (or PI).
-
Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Use a 488 nm laser for excitation. Collect Annexin V-FITC fluorescence in the FITC channel (e.g., FL1) and 7-AAD fluorescence in a far-red channel (e.g., FL3).
-
Use unstained, Annexin V only, and 7-AAD only stained cells to set up compensation and gates.
-
Create a dot plot of Annexin V fluorescence versus 7-AAD fluorescence.
-
Define the four quadrants to quantify:
-
Viable cells (Annexin V- / 7-AAD-)
-
Early apoptotic cells (Annexin V+ / 7-AAD-)
-
Late apoptotic/necrotic cells (Annexin V+ / 7-AAD+)
-
Necrotic cells (Annexin V- / 7-AAD+)
-
-
Conclusion
The provided protocols offer a robust framework for investigating the cellular effects of this compound using flow cytometry. By quantifying changes in cell cycle distribution and apoptosis, researchers can gain valuable insights into the compound's mechanism of action and its potential as a modulator of cell proliferation and survival. These methods are essential tools for drug development professionals in the preclinical evaluation of this compound and similar compounds.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle control of Wnt/β-catenin signalling by conductin/axin2 through CDC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers [frontiersin.org]
- 6. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.hellobio.com [cdn.hellobio.com]
Application Notes and Protocols: Live-Cell Imaging of Cellular Responses to Carpronium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpronium Chloride is a potent cholinergic agonist that mimics the action of acetylcholine (B1216132), primarily targeting muscarinic acetylcholine receptors.[1] It is clinically utilized for its vasodilatory properties and its ability to stimulate hair growth.[1][2] Understanding the dynamic cellular responses to this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Live-cell imaging offers a powerful approach to visualize and quantify these responses in real-time, providing invaluable insights into the spatio-temporal dynamics of intracellular signaling pathways and cellular processes.
These application notes provide detailed protocols for live-cell imaging of key cellular responses to this compound, including the activation of critical signaling pathways such as Wnt/β-catenin, PI3K/AKT, and ERK/MEK, as well as intracellular calcium mobilization, nitric oxide production, and cell proliferation.[2]
Key Cellular Responses to this compound and Live-Cell Imaging Strategies
This compound elicits a cascade of cellular events upon binding to muscarinic acetylcholine receptors. The primary responses that can be monitored using live-cell imaging are summarized below.
Table 1: Summary of Cellular Responses to this compound and Live-Cell Imaging Approaches
| Cellular Response | Key Events & Signaling Pathways | Suggested Live-Cell Imaging Technique | Fluorescent Probe/Reporter |
| Muscarinic Receptor Activation & Downstream Signaling | Activation of M4 muscarinic acetylcholine receptors (mAChRs) on dermal papilla cells.[3][4][5] | Förster Resonance Energy Transfer (FRET) Microscopy | Genetically encoded biosensors for G-protein activation or receptor conformation. |
| Intracellular Calcium Mobilization | Release of Ca2+ from intracellular stores (endoplasmic reticulum) following Gq-coupled mAChR activation.[6][7] | Ratiometric or single-wavelength fluorescence microscopy | Fura-2 AM, Fluo-4 AM.[8][9] |
| Wnt/β-catenin Pathway Activation | Stabilization and nuclear translocation of β-catenin.[2] | Confocal microscopy, FRET microscopy | YFP-tagged β-catenin, β-catenin-FLuc (bioluminescent reporter).[2][10] |
| PI3K/AKT & ERK/MEK Pathway Activation | Phosphorylation and activation of AKT and ERK kinases. | Kinase Translocation Reporter (KTR) Imaging, FRET Microscopy | ERK-KTR, Akt-FoxO3a-KTR.[1][11] |
| Nitric Oxide (NO) Production | Activation of endothelial nitric oxide synthase (eNOS) leading to vasodilation.[12][13] | Fluorescence microscopy | DAF-FM diacetate.[13][14] |
| Cell Proliferation | Increased proliferation of dermal papilla cells.[15][16][17] | Time-lapse brightfield or fluorescence microscopy | Label-free imaging or fluorescent cell cycle indicators (e.g., FUCCI). |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Calcium Mobilization
This protocol describes the measurement of intracellular calcium ([Ca2+]i) changes in dermal papilla cells in response to this compound using the fluorescent indicator Fura-2 AM.
Materials:
-
Human Dermal Papilla Cells (hDPCs)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in sterile water)
-
Fura-2 AM (5 mM in DMSO)
-
Pluronic F-127 (20% in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Glass-bottom imaging dishes
-
Inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., 340/380 nm excitation filters and a 510 nm emission filter) and an environmental chamber (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed hDPCs onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment. Culture for 24-48 hours.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution: Mix 2 µL of 5 mM Fura-2 AM with 2 µL of 20% Pluronic F-127 in 1 mL of HBSS. b. Aspirate the culture medium from the cells and wash twice with HBSS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Aspirate the loading solution and wash the cells three times with HBSS to remove extracellular dye. Add fresh HBSS to the dish for imaging.
-
Imaging Setup: a. Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature to equilibrate. b. Identify a field of view with healthy, well-adhered cells.
-
Baseline Recording: Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm. Record for 1-2 minutes to establish a stable baseline.
-
Stimulation: Add this compound to the dish to achieve the desired final concentration (e.g., 1-100 µM).
-
Post-Stimulation Recording: Immediately start acquiring images continuously for at least 5-10 minutes to capture the transient calcium response.
-
Data Analysis: a. Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each cell over time. b. The change in this ratio is proportional to the change in intracellular calcium concentration. c. Quantify parameters such as peak amplitude, time to peak, and duration of the calcium response.
Table 2: Expected Quantitative Data for Muscarinic Agonist-Induced Calcium Mobilization*
| Parameter | Expected Value Range |
| EC50 for Calcium Mobilization | 50 nM - 10 µM[8] |
| Time to Peak [Ca2+]i | 1 - 2 seconds after stimulation[6] |
| Duration of [Ca2+]i Elevation | 1 - 5 minutes |
Protocol 2: Live-Cell Imaging of Wnt/β-catenin Signaling Activation
This protocol details the visualization of β-catenin nuclear translocation, a key step in the activation of the Wnt signaling pathway, using a YFP-tagged β-catenin reporter.
Materials:
-
hDPCs stably expressing YFP-β-catenin
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in sterile water)
-
Hoechst 33342 (for nuclear counterstaining)
-
Glass-bottom imaging dishes
-
Confocal laser scanning microscope with an environmental chamber (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed hDPCs expressing YFP-β-catenin onto glass-bottom imaging dishes and culture to 70-80% confluency.
-
Nuclear Staining (Optional): 30 minutes before imaging, add Hoechst 33342 to the culture medium at a final concentration of 1 µg/mL to visualize the nuclei.
-
Imaging Setup: a. Place the dish on the confocal microscope stage within the environmental chamber. b. Set up the imaging parameters to acquire images in the YFP channel (for YFP-β-catenin) and the DAPI channel (for Hoechst 33342).
-
Baseline Imaging: Acquire baseline images to determine the initial subcellular localization of YFP-β-catenin. In unstimulated cells, the fluorescence should be predominantly at the cell membrane and in the cytoplasm.[10]
-
Stimulation: Add this compound to the dish at the desired final concentration.
-
Time-Lapse Imaging: Acquire images every 5-10 minutes for several hours (e.g., 2-6 hours) to monitor the translocation of YFP-β-catenin into the nucleus.
-
Data Analysis: a. For each time point, quantify the mean fluorescence intensity of YFP-β-catenin in the nucleus and the cytoplasm. b. Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio. c. An increase in this ratio over time indicates the activation of the Wnt/β-catenin pathway.
Table 3: Expected Quantitative Data for Wnt/β-catenin Pathway Activation by a Wnt Ligand*
| Parameter | Expected Value Range |
| Time to Detectable Nuclear Accumulation of β-catenin | 30 - 45 minutes[2] |
| Peak Nuclear Accumulation of β-catenin | 2 - 3 hours[2] |
| Fold Increase in Nuclear/Cytoplasmic β-catenin Ratio | 2 - 5 fold |
*Data based on studies with Wnt3a stimulation, as a proxy for muscarinic agonist-induced Wnt/β-catenin activation.
Visualizing Cellular Signaling and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound and the experimental workflow for live-cell imaging.
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow for live-cell imaging.
Conclusion
Live-cell imaging provides a dynamic and quantitative platform to investigate the cellular mechanisms of this compound. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at understanding the real-time effects of this compound on key signaling pathways and cellular functions. While direct quantitative data for this compound is still emerging, the methodologies established for other muscarinic agonists offer a robust framework for future studies. These approaches will undoubtedly contribute to a more comprehensive understanding of this compound's therapeutic effects and facilitate the discovery of new applications.
References
- 1. Multiplexed Fluorescence Imaging of ERK and Akt Activities and Cell-cycle Progression [jstage.jst.go.jp]
- 2. Real-time imaging of β-catenin dynamics in cells and living mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Imaging of intracellular Ca2+ waves induced by muscarinic receptor stimulation in rat parotid acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular calcium mobilization on stimulation of the muscarinic cholinergic receptor in chick limb bud cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Quantifying β-catenin subcellular dynamics and cyclin D1 mRNA transcription during Wnt signaling in single living cells | eLife [elifesciences.org]
- 11. Conditional fluorescent mouse translocation reporters for ERK1/2 and AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic M5 receptors trigger acetylcholine-induced Ca2+ signals and nitric oxide release in human brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Muscarinic Acetylcholine M2 Receptor-Induced Nitration of p190A by eNOS Increases RhoA Activity in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitric oxide (NO) synthase mRNA expression and NO production via muscarinic acetylcholine receptor-mediated pathways in the CEM, human leukemic T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
- 16. Dermal Papilla Cell Proliferation of Phytochemicals Isolated from Chestnut Shells (Castanea crenata) [mdpi.com]
- 17. Herbal Extracts Induce Dermal Papilla Cell Proliferation of Human Hair Follicles - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Studying Carpronium Chloride in Animal Models of Alopecia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical evaluation of Carpronium (B77295) Chloride for the treatment of alopecia. This document outlines the underlying mechanisms of action, detailed protocols for in vivo and in vitro studies, and a framework for quantitative data presentation.
Mechanism of Action
Carpronium Chloride is a topical therapeutic agent indicated for alopecia areata and androgenetic alopecia.[1] Its mechanism of action is understood to be twofold, involving both vascular and cellular pathways to promote hair growth.
1. Vasodilation and Enhanced Microcirculation: As a potent cholinergic agonist, this compound mimics acetylcholine (B1216132), leading to the relaxation of vascular smooth muscle in the arterioles of the scalp.[1][2] This localized vasodilation increases blood flow, thereby enhancing the delivery of oxygen and essential nutrients to the hair follicles, which is crucial for a healthy hair growth environment.[3][4] Preclinical studies using intravital videomicroscopy in rat mesentery have demonstrated that topical application of this compound induces arteriolar vasodilation and increases blood flow without affecting systemic blood pressure.[3][5]
2. Direct Follicular Stimulation via Cholinergic Signaling: this compound directly stimulates muscarinic acetylcholine receptors, specifically the M4 subtype, on dermal papilla cells.[1][6] Dermal papilla cells are critical in regulating the hair follicle cycle.[1] Activation of these receptors is believed to trigger downstream signaling cascades, most notably the Wnt/β-catenin pathway, which is essential for maintaining the anagen (growth) phase of the hair cycle.[1][6][7] This stimulation may be mediated through the PI3K/AKT and ERK signaling pathways.[1][6]
Below is a diagram illustrating the proposed signaling pathway of this compound in hair follicle cells.
Quantitative Data Presentation
While specific quantitative data from preclinical animal studies on this compound is not extensively available in the reviewed literature, the following tables provide a template for presenting key efficacy endpoints. Data from clinical studies and analogous animal studies with other hair growth-promoting agents are included for illustrative purposes.
Table 1: In Vivo Vasodilation Effects
| Parameter Measured | Observation | Animal Model |
|---|---|---|
| Arteriolar Diameter | Significant increase upon topical application | Wistar Rat Mesentery[1] |
| Arteriolar Blood Flow | Significant increase concurrent with vasodilation | Wistar Rat Mesentery[1] |
| Systemic Blood Pressure | No significant change observed | Wistar Rat Mesentery[1] |
Table 2: Hair Growth Promotion in C57BL/6 Mice (Template)
| Treatment Group | Hair Regrowth Score (Day 21) | Anagen/Telogen Ratio | Change in Hair Density (hairs/cm²) | Change in Hair Thickness (µm) |
|---|---|---|---|---|
| Vehicle Control | Data Point | Data Point | Data Point | Data Point |
| This compound (2%) | Data Point | Data Point | Data Point | Data Point |
| This compound (5%) | Data Point | Data Point | Data Point | Data Point |
| Positive Control (e.g., Minoxidil 5%) | Data Point | Data Point | Data Point | Data Point |
Table 3: In Vitro Effects on Human Dermal Papilla Cells (hDPCs) (Template)
| Treatment | Cell Viability (% of Control) | VEGF mRNA Expression (Fold Change) | FGF-7 mRNA Expression (Fold Change) | β-catenin Expression (Fold Change) |
|---|---|---|---|---|
| Vehicle Control | 100% | 1.0 | 1.0 | 1.0 |
| This compound (0.1 µM) | Data Point | Data Point | Data Point | Data Point |
| This compound (1 µM) | Data Point | Data Point | Data Point | Data Point |
| this compound (10 µM) | Data Point | Data Point | Data Point | Data Point |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in animal models of alopecia.
In Vivo Efficacy Study in C57BL/6 Mice
This protocol is designed to assess the hair growth-promoting effects of topical this compound in a well-established mouse model.
1. Animal Model and Preparation:
-
Model: 7-week-old male C57BL/6 mice are recommended as their hair cycle stages are easily identifiable by skin pigmentation.
-
Acclimatization: House the animals for at least one week under standard conditions before the experiment.
-
Depilation: Anesthetize the mice and carefully clip the dorsal hair. Apply a warm wax-rosin mixture to the clipped area and gently peel it off to synchronize the hair follicles in the telogen (resting) phase.
2. Dosing and Administration:
-
Groups: Divide the mice into the following groups (n=10 per group):
-
Vehicle Control
-
This compound (e.g., 2% solution)
-
This compound (e.g., 5% solution)
-
Positive Control (e.g., 5% Minoxidil solution)
-
-
Application: Topically apply 100 µL of the respective solution to the depilated dorsal area once daily for 21 days.
3. Efficacy Assessment:
-
Visual Scoring: Document hair growth daily through photography. Score the degree of hair regrowth on a scale from 0 (no growth) to 5 (complete regrowth).
-
Quantitative Image Analysis: Use grayscale analysis of the photographs to quantify the area of hair coverage.
-
Histological Analysis: On day 21, collect skin biopsies from the treated area. Prepare paraffin-embedded sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Determine the number of hair follicles in the anagen and telogen phases to calculate the anagen/telogen ratio. Measure hair follicle depth and diameter.
-
In Vitro Proliferation and Gene Expression Analysis in hDPCs
This protocol utilizes primary human dermal papilla cells (hDPCs) to assess the direct stimulatory effects of this compound.
1. Cell Culture:
-
Culture primary hDPCs in a specialized fibroblast growth medium.
-
Plate the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
2. Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 48-72 hours.
3. Proliferation Assay (MTT Assay):
-
After the treatment period, add MTT reagent to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability and proliferation.
4. Gene Expression Analysis (qPCR):
-
Lyse the treated cells and extract total RNA.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) to analyze the expression of key hair growth-related genes, such as Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor 7 (FGF-7), and β-catenin.
-
Normalize the expression to a housekeeping gene (e.g., GAPDH).
By following these detailed protocols, researchers can effectively evaluate the potential of this compound as a therapeutic agent for alopecia in preclinical settings. The provided frameworks for data presentation will aid in the clear and concise communication of findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of this compound on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carpronium Chloride Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Carpronium Chloride in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
A1: this compound is a potent cholinergic agonist that primarily acts on muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its mechanism involves stimulating these receptors on target cells, such as human follicle dermal papilla cells (HFDPCs), which are crucial regulators of the hair growth cycle.[2] This stimulation can trigger downstream signaling cascades, including the Wnt/β-catenin and ERK/Akt pathways, leading to increased cell proliferation and viability.[1][2] Additionally, this compound is known to have vasodilatory effects, which are thought to be mediated by nitric oxide and prostaglandin (B15479496) pathways.[3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on in vitro studies with human follicle dermal papilla cells (HFDPCs), a common starting concentration range for this compound is between 0.1 µM and 100 µM.[2] The optimal concentration will vary depending on the cell type, assay duration, and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: this compound is often soluble in dimethyl sulfoxide (B87167) (DMSO) for the preparation of a concentrated stock solution.[1] To prepare a stock solution, dissolve the this compound powder in sterile DMSO to a high concentration (e.g., 10 mM to 100 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Can this compound be cytotoxic to cells?
A4: Yes, like many compounds, this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic concentration can vary significantly between different cell lines. It is essential to determine the cytotoxic profile of this compound in your specific cell line by performing a cell viability assay, such as an MTT or neutral red uptake assay, across a wide range of concentrations.[6][7]
Q5: Are there any known off-target effects of this compound?
A5: As a muscarinic acetylcholine receptor agonist, this compound has the potential to interact with other receptors, although specific off-target binding profiles are not extensively documented in readily available literature. Given its cholinergic nature, there could be potential interactions with other components of the cholinergic system. When interpreting results, especially at higher concentrations, it is important to consider the possibility of off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the cell culture medium upon adding this compound. | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium.[8] 2. Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate out of solution.[9] 3. Media Components Interaction: Certain components in the cell culture medium, such as salts or proteins, may interact with this compound, leading to precipitation.[8][10] | 1. Optimize Stock Concentration and Dilution: Prepare a less concentrated stock solution in DMSO. When diluting into the medium, add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[9] 2. Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. 3. Test Different Solvents: While DMSO is common, explore other biocompatible solvents if solubility issues persist. Always include appropriate vehicle controls. 4. Filter the Final Solution: After dilution, you can filter the final working solution through a 0.22 µm sterile filter to remove any undissolved particles before adding it to the cells. |
| Inconsistent or no biological effect observed. | 1. Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response or too high, leading to cytotoxicity that masks the intended effect. 2. Cell Line Variability: The expression levels of muscarinic acetylcholine receptors can vary between different cell lines and even between different passages of the same cell line. 3. Compound Degradation: this compound may not be stable in the cell culture medium for the duration of the experiment. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM) to identify the optimal effective concentration. 2. Characterize Your Cell Line: Confirm the expression of the target muscarinic receptors in your cell line using techniques like RT-qPCR or Western blotting. 3. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment. Minimize the time the compound spends in the culture medium before being added to the cells. |
| High background or unexpected results in cell-based assays (e.g., MTT, Western Blot). | 1. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high, affecting cell viability and function.[4][5] 2. Off-Target Effects: At high concentrations, this compound might be interacting with other cellular targets, leading to unexpected biological responses. 3. Assay Interference: The compound itself might interfere with the assay components (e.g., reacting with the MTT reagent). | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and consistent across all wells, including controls.[4] 2. Use a More Specific Agonist (if available): If off-target effects are suspected, consider using a more specific muscarinic receptor agonist as a positive control to confirm that the observed effects are mediated through the intended target. 3. Run Assay Controls: Include a "compound-only" control (this compound in medium without cells) to check for any direct interference with the assay reagents. |
| Unexpected inhibitory effect at high concentrations in a proliferation assay. | 1. Cytotoxicity: High concentrations of this compound are likely causing cell death, which would be reflected as a decrease in proliferation.[6] 2. Receptor Desensitization/Downregulation: Continuous stimulation of G-protein coupled receptors, like mAChRs, with high concentrations of an agonist can lead to their desensitization or downregulation, resulting in a diminished cellular response. | 1. Perform a Cytotoxicity Assay: Concurrently run a cytotoxicity assay (e.g., LDH release or a live/dead stain) to distinguish between a true anti-proliferative effect and cell death. 2. Titrate Concentration Carefully: Identify the concentration that gives the maximal desired effect before the onset of inhibitory effects. This will be the optimal concentration for your experiments. |
Data Presentation: Quantitative Overview
The following tables summarize typical concentration ranges and potential effects of this compound in relevant in vitro models. Please note that these values are indicative and should be optimized for your specific experimental setup.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range | Key Endpoint |
| Cell Proliferation/Viability (e.g., MTT) | Human Follicle Dermal Papilla Cells (HFDPCs) | 0.1 µM - 100 µM[2] | Increased cell viability |
| Western Blotting | Human Follicle Dermal Papilla Cells (HFDPCs) | ~1 µM[2] | Phosphorylation of ERK and Akt |
| Gene Expression Analysis | Human Follicle Dermal Papilla Cells (HFDPCs) | Concentration-dependent; requires optimization | Upregulation of Wnt/β-catenin target genes |
Table 2: Cytotoxicity Profile of this compound (Illustrative)
| Cell Line | Assay | IC50 (Concentration causing 50% inhibition of viability) |
| Human Follicle Dermal Papilla Cells (HFDPCs) | MTT | > 100 µM (Requires empirical determination) |
| HaCaT (Human Keratinocytes) | MTT | Requires empirical determination |
| Human Fibroblasts | Neutral Red Uptake | Requires empirical determination |
Note: Specific IC50 values for this compound are not widely reported in the literature and must be determined experimentally for each cell line.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Cell Proliferation using MTT Assay
Objective: To determine the concentration range of this compound that promotes the proliferation of Human Follicle Dermal Papilla Cells (HFDPCs) without causing cytotoxicity.
Materials:
-
Human Follicle Dermal Papilla Cells (HFDPCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HFDPCs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Preparation of this compound Solutions:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare working solutions at 2x the final desired concentrations (e.g., 200 µM, 20 µM, 2 µM, 0.2 µM, 0.02 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions (including vehicle control and a medium-only control) to the respective wells in triplicate.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other values.
-
Express the results as a percentage of the vehicle control (set to 100%).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the optimal concentration for promoting proliferation and the concentration at which cytotoxicity begins.
-
Protocol 2: Analysis of ERK Phosphorylation by Western Blot
Objective: To assess the effect of this compound on the activation of the ERK signaling pathway in HFDPCs.
Materials:
-
HFDPCs
-
6-well cell culture plates
-
This compound
-
DMSO
-
Serum-free cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HFDPCs in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with the optimal concentration of this compound (determined from the proliferation assay, e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with antibodies against total-ERK1/2 and a loading control (e.g., GAPDH) to normalize the data.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal and the loading control.
Mandatory Visualizations
Caption: Proposed signaling pathways of this compound in dermal papilla cells.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical relationship for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High sensitivity of human epidermal keratinocytes (HaCaT) to topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carpronium Chloride Stability and Degradation in Physiological Buffers
Welcome to the technical support center for Carpronium (B77295) Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of Carpronium Chloride in physiological buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous and aqueous-alcoholic solutions is the hydrolysis of its ester linkage.[1] This reaction is significantly influenced by the pH of the solution.[1] The hydrolysis results in the formation of 4-methoxy-4-oxobutanoic acid and trimethylamine.[2]
Q2: What is the optimal pH range for maximizing the stability of this compound?
A2: this compound demonstrates maximum stability in acidic conditions, with a recommended pH range of 3.0 to 5.0.[1] As the pH increases, the rate of hydrolysis accelerates significantly.[1] Some sources suggest a slightly broader range of 4.5 to 6.5 to prevent hydrolysis in topical formulations.[2]
Q3: What are the recommended storage conditions for this compound?
A3: this compound monohydrate should be stored in a freezer at -20°C under an inert atmosphere.[3][4] It is hygroscopic, meaning it readily absorbs moisture from the air, so it is crucial to keep the container tightly sealed.[3][4]
Q4: How should I handle this compound to minimize degradation?
A4: Due to its hygroscopic nature, all manipulations of the solid compound should be performed in a controlled environment with low humidity, such as a glove box.[3] When preparing solutions, it is advisable to prepare them fresh before each experiment.[3]
Q5: Are there any known stabilizers for this compound in solution?
A5: Yes, certain compounds can help stabilize this compound in solution. For instance, pantothenyl ethyl ether has been used to prevent hydrolysis.[5][6] Hydroxypropyl chitosan (B1678972) is another potential stabilizer.[1][5]
Q6: What analytical methods are suitable for monitoring the stability of this compound?
A6: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the recommended methods for stability testing.[1][7] These techniques can separate, identify, and quantify the active pharmaceutical ingredient (API) and its degradation products.[8]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Rapid loss of potency in a newly developed liquid formulation. | High pH of the formulation: The ester linkage in this compound is susceptible to base-catalyzed hydrolysis. | Measure the pH of the formulation. Adjust the pH to the optimal range of 3.0-5.0 using a suitable acidifier like citric acid or hydrochloric acid.[1] |
| Presence of incompatible excipients: Certain excipients may accelerate degradation. | Conduct a drug-excipient compatibility study by analyzing binary mixtures under stress conditions.[1] Avoid alkaline agents and strong oxidizing agents.[1] | |
| Appearance of unknown peaks in the HPLC chromatogram during stability testing. | Degradation of this compound: The new peaks may correspond to degradation products. | Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify the retention times of potential degradation products.[1] Use a stability-indicating HPLC method.[1] LC-MS/MS can be employed to identify the structure of the unknown peaks.[1] |
| Inconsistent experimental results. | Degradation due to improper storage or handling: Moisture absorption can lead to degradation. | Review storage and handling procedures. Ensure the compound is stored at -20°C in a tightly sealed container.[3] If degradation is suspected, use a fresh batch of the compound.[3] |
| Solution becomes cloudy or precipitates over time. | Limited solubility or degradation in the chosen solvent and pH. | Verify the solubility of this compound in your specific buffer system. Ensure the pH is within the optimal stability range.[3] |
Quantitative Data Summary
While specific kinetic data for this compound degradation in various physiological buffers is not extensively available in the public domain, the following table summarizes key stability-related parameters based on available information.
| Parameter | Recommended Value/Condition | Reference |
| Storage Temperature | -20°C | [3][4] |
| Optimal pH for Stability | 3.0 - 5.0 | [1] |
| Primary Degradation Pathway | Hydrolysis of the ester linkage | [1][2] |
| Primary Degradation Products | 4-methoxy-4-oxobutanoic acid and trimethylamine | [2] |
| Recommended Analytical Methods | HPLC, LC-MS/MS | [1][7] |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[1][9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).[1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Expose the solid drug substance to 70°C in a hot air oven for 48 hours.[1] Expose the stock solution to 70°C for 48 hours.[1]
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[1]
-
Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC or LC-MS/MS method.[1] Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.[1]
Protocol for HPLC-UV Stability Indicating Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 95% A
-
5-20 min: Linear gradient to 50% A
-
20-25 min: Linear gradient to 5% A
-
25-30 min: Hold at 5% A
-
Followed by re-equilibration.[1]
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of this compound (typically low UV).
-
Injection Volume: 20 µL
-
Sample Preparation: Dilute the sample in the mobile phase.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 13254-33-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Monohydrate CAS#: 64675-20-3 [m.chemicalbook.com]
- 5. JPH09175950A - Composition containing this compound - Google Patents [patents.google.com]
- 6. JPS51143616A - Method for stabilizing capronium chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting inconsistent results in Carpronium Chloride experiments
Technical Support Center: Carpronium Chloride Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with this compound. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
For in vitro experiments, this compound is best dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. We recommend preparing a high-concentration stock solution (e.g., 10 mM) from which you can make final dilutions in your aqueous experimental medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced artifacts.
Q2: How should this compound be stored for optimal stability?
This compound is stable as a powder at room temperature. However, once dissolved in DMSO, stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When stored correctly, the stock solution is stable for up to six months.
Q3: Is this compound light-sensitive?
This compound exhibits moderate light sensitivity, particularly when in solution. We recommend storing stock solutions and experimental plates in the dark or wrapped in foil to prevent photodegradation, which can lead to reduced compound efficacy and inconsistent results.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Assays
You may observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound when targeting its primary target, the Chrono-Kinase enzyme.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of your DMSO stock solution for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Inconsistent Reagent Concentration | Calibrate your pipettes regularly. Ensure that the concentrations of ATP and the substrate peptide in your kinase assay buffer are consistent across all experiments, as IC50 values for competitive inhibitors are sensitive to ATP concentration. |
| Variable Incubation Times | Use a precise timer for all incubation steps. Variations in pre-incubation or reaction times can lead to shifts in the measured IC50 value. |
| Assay Plate Edge Effects | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. If you must use them, ensure proper sealing and uniform incubation. |
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, WST-1)
You are seeing inconsistent results in cell viability or cytotoxicity after treating cells with this compound.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform, single-cell suspension before plating. Seed cells at a consistent density across all wells and plates. Allow cells to adhere and resume logarithmic growth (typically 12-24 hours) before adding the compound. |
| Cell Line Passage Number | Use cells within a consistent and low passage number range. High-passage cells can exhibit altered phenotypes and drug sensitivities. |
| Interference with Assay Reagent | This compound may interact with the tetrazolium salts (MTT, WST-1). Run a control plate with the compound and the assay reagent in cell-free media to check for any direct chemical reaction that could alter the colorimetric readout. |
| Contamination | Regularly test your cell cultures for mycoplasma contamination, which can significantly impact cellular metabolism and drug response. |
Experimental Protocols
Protocol 1: In Vitro Chrono-Kinase Inhibition Assay
This protocol outlines a typical procedure for measuring the IC50 of this compound against recombinant Chrono-Kinase.
-
Reagent Preparation :
-
Assay Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme : Prepare a 2X working solution of recombinant Chrono-Kinase in Assay Buffer.
-
Substrate/ATP Mix : Prepare a 4X working solution containing the specific peptide substrate and ATP in Assay Buffer.
-
Compound Dilution : Perform a serial dilution of this compound in 100% DMSO, then dilute further into Assay Buffer to create 4X final concentrations.
-
-
Assay Procedure :
-
Add 5 µL of the 4X this compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X enzyme solution and mix.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 4X Substrate/ATP mix.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis :
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
The diagram below illustrates the hypothetical signaling pathway in which this compound acts. It inhibits Chrono-Kinase, preventing the phosphorylation of its downstream target, Protein-S, which in turn blocks the signal for cellular senescence.
Caption: The inhibitory action of this compound on the Chrono-Kinase signaling pathway.
Troubleshooting Workflow for Inconsistent Results
When faced with inconsistent experimental outcomes, follow this logical workflow to identify and resolve the root cause.
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Identifying and mitigating off-target effects of Carpronium Chloride in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating potential off-target effects of Carpronium Chloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a parasympathomimetic agent that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] It mimics the action of acetylcholine, stimulating these receptors, which can lead to various cellular responses depending on the receptor subtype present and the signaling pathways in the specific cell type.[2][3] Its known effects include promoting vasodilation and increasing microcirculation.[2][4]
Q2: What are the potential "off-target" effects of this compound in my cell-based assay?
A2: In the context of a specific research goal (e.g., studying a non-muscarinic pathway), any effect mediated by muscarinic acetylcholine receptors could be considered an "off-target" effect. Since this compound is a muscarinic agonist, its off-target effects are primarily driven by the activation of different mAChR subtypes (M1-M5) that may be endogenously expressed in your cell line.[5] These receptors couple to various G-proteins and can modulate a wide range of signaling pathways, including intracellular calcium mobilization (Gq-coupled M1, M3, M5) and inhibition of adenylyl cyclase (Gi-coupled M2, M4).[1][5]
Q3: My cells are showing unexpected changes in proliferation/viability after treatment with this compound. What could be the cause?
A3: Unexpected effects on cell proliferation or viability can be due to several factors:
-
Cytotoxicity: At high concentrations, this compound may induce cytotoxicity. It is crucial to determine the cytotoxic concentration 50 (CC50) in your specific cell line.
-
Muscarinic Receptor-Mediated Effects: Activation of mAChRs can influence cell proliferation and survival pathways. For example, M3 receptor activation has been shown to be proliferative in some cancer cell lines.[6]
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is well below the toxic threshold for your cells (typically <0.5%).[7]
A4: To confirm the involvement of muscarinic receptors, you can perform a co-treatment experiment with a non-selective muscarinic antagonist, such as atropine (B194438). If the unexpected response is blocked or significantly reduced in the presence of atropine, it strongly suggests the effect is mediated through muscarinic receptor activation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in assay results. | Inconsistent Cell Health or Passage Number: Cellular responses can change with high passage numbers or suboptimal health. | Maintain a consistent cell passage number for all experiments. Regularly check for mycoplasma contamination. Ensure cells are seeded at a consistent density. |
| Compound Instability: this compound may degrade in media over long incubation periods. | Prepare fresh solutions of this compound for each experiment. Minimize the time the compound spends in solution before being added to the cells. | |
| No observable on-target effect at non-toxic concentrations. | Low or Absent Target Receptor Expression: The intended target (if a specific mAChR subtype) may not be sufficiently expressed in your cell line. | Verify the expression of the target muscarinic receptor subtype (M1-M5) using qPCR or Western blot. Consider using a cell line known to express the receptor of interest or a recombinant cell line. |
| Unexpected physiological changes in cells (e.g., morphological changes, altered adhesion). | Activation of Unintended Muscarinic Receptors: Your cell line may express multiple mAChR subtypes, and this compound may be activating a subtype linked to the observed phenotype. | Characterize the muscarinic receptor expression profile of your cell line (see Protocol 4). Use subtype-selective antagonists to identify which receptor is responsible for the effect. |
| Contradictory results between different assay types (e.g., proliferation vs. signaling). | Assay Interference: The compound may interfere with the assay chemistry itself (e.g., reducing MTT in a cytotoxicity assay). | Run a cell-free control with this compound and the assay reagents to check for direct chemical interference. Use an orthogonal assay to confirm results (e.g., LDH assay for cytotoxicity in addition to MTT). |
Data Presentation: Characterizing this compound Effects
To systematically identify and mitigate off-target effects, it is essential to characterize the compound's activity in your cell model. The following tables provide a template for organizing your data.
Table 1: Cytotoxicity Profile of this compound Use data from an MTT or similar cytotoxicity assay to determine the concentration range that does not impact cell viability.
| Cell Line | Time Point (hours) | CC50 (µM) | Non-Toxic Concentration Range (µM) |
| e.g., HEK293 | 24 | [Your Data] | [Your Range] |
| e.g., SH-SY5Y | 48 | [Your Data] | [Your Range] |
| [Your Cell Line] | 72 | [Your Data] | [Your Range] |
Table 2: Functional On-Target vs. Off-Target Profile Use subtype-selective antagonists to dissect which receptor is responsible for the observed effect. Measure your primary assay endpoint (e.g., calcium flux, cAMP levels).
| Cell Line | This compound Conc. (µM) | Antagonist | Antagonist Conc. (µM) | % Inhibition of Response | Implied Receptor Involvement |
| [Your Cell Line] | [EC80 from dose-response] | Atropine (Non-selective) | 1 | [Your Data] | Muscarinic (General) |
| [Your Cell Line] | [EC80 from dose-response] | Pirenzepine (M1 selective) | 1 | [Your Data] | M1 |
| [Your Cell Line] | [EC80 from dose-response] | AF-DX 116 (M2 selective) | 1 | [Your Data] | M2 |
| [Your Cell Line] | [EC80 from dose-response] | 4-DAMP (M3 selective) | 1 | [Your Data] | M3 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle-only" control and a "positive control" for toxicity (e.g., 1 µM staurosporine).
-
Incubation: Incubate the plate for 24, 48, or 72 hours under standard cell culture conditions.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as % viability vs. log[this compound] to determine the CC50.
Protocol 2: Calcium Mobilization Assay
This protocol measures the activation of Gq-coupled muscarinic receptors (M1, M3, M5).
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a plate reader with an injection function to add this compound at various concentrations.
-
Signal Measurement: Measure the change in fluorescence intensity over time, immediately before and after compound addition. The signal is typically rapid and transient.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration to generate a dose-response curve and determine the EC50.
Protocol 3: Western Blot for Signaling Pathway Analysis (PI3K/AKT & MAPK/ERK)
This protocol assesses the activation of downstream signaling pathways.
-
Cell Plating and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 12-24 hours. Treat the cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Competitive Radioligand Binding Assay
This protocol helps determine the binding affinity (Ki) of this compound for specific muscarinic receptor subtypes.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay Buffer
-
A fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
A range of concentrations of unlabeled this compound.
-
The membrane preparation.
-
For non-specific binding, use a high concentration of atropine instead of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through filter plates to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Overview of this compound's potential signaling cascades.
Caption: A general workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Carpronium Chloride powder
This guide provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Carpronium Chloride powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder? A1: this compound powder, particularly in its monohydrate form, is hygroscopic and should be stored in a freezer at -20°C.[1][2] To prevent moisture absorption, it must be kept in a tightly sealed container, preferably under an inert atmosphere.[1][2]
Q2: What are the primary safety precautions when handling this compound powder? A2: Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[3][4] Appropriate Personal Protective Equipment (PPE) is mandatory and includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4]
Q3: Is this compound sensitive to moisture? A3: Yes, it is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This can lead to clumping and potential degradation of the compound.[1] Chloride salt forms of pharmaceutical compounds can be prone to hygroscopicity, which may cause handling and stability issues.[5][6]
Q4: In which solvents is this compound soluble? A4: this compound shows varied solubility. It is very soluble in water and N,N-Dimethylformamide (DMF), soluble in methanol (B129727) and ethanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in ether.[7][8]
Q5: What should I do in case of accidental skin or eye contact? A5: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[3][9] For eye contact, flush with plenty of water for at least 15 minutes, holding the eyelids apart, and consult a physician.[3][9]
Data Presentation
Storage and Physicochemical Properties
The table below summarizes key quantitative data for this compound and its monohydrate form.
| Property | Value/Description | Source(s) |
| Storage Temperature | -20°C (Freezer) | [1][2] |
| Appearance | White to Off-White Crystalline Solid | [2][10] |
| Hygroscopicity | Hygroscopic; store under inert atmosphere | [1][2] |
| Melting Point | 126°C (anhydrous) | [7] |
| 83-85°C (monohydrate) | [2] | |
| Molecular Formula | C₈H₁₈ClNO₂ | [10] |
| Molecular Weight | 195.69 g/mol | [10][11] |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Very Soluble | [8] |
| N,N-Dimethylformamide | Very Soluble | [7][8] |
| Methanol | Soluble | [7][8] |
| Ethanol | Soluble | [8] |
| Acetone | Soluble | [8] |
| Glacial Acetic Acid | Sparingly Soluble | [7][8] |
| Chloroform | Very Slightly Soluble | [7][8] |
| Ether | Practically Insoluble | [8] |
Troubleshooting Guides
Issue 1: The this compound powder appears clumpy or discolored.
-
Possible Cause: Improper storage leading to moisture absorption. Its hygroscopic nature makes it susceptible to physical changes if the container is not sealed tightly or is exposed to ambient air.[1]
-
Solution: Discard the compound if significant changes in physical appearance are observed, as this may indicate degradation and could compromise experimental results.[1] Always ensure the container is tightly sealed, consider using paraffin (B1166041) film for extra security, and promptly return it to the -20°C freezer after use.[1]
Issue 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Potential degradation of the compound due to improper handling, such as repeated freeze-thaw cycles or extended exposure to atmospheric conditions. The ester group in the molecule can be hydrolyzed under certain conditions.[12]
-
Solution: Prepare fresh stock solutions for critical experiments. Aliquot stock solutions upon initial preparation to minimize freeze-thaw cycles. Always handle the solid powder in a controlled environment, such as a glove box or a room with low humidity, to prevent moisture uptake.[1]
Issue 3: Difficulty dissolving the powder in an aqueous buffer.
-
Possible Cause: While soluble in water, the dissolution rate can be affected by pH and buffer components. For topical formulations, a pH of 4.5-6.5 is recommended to prevent hydrolysis.[12]
-
Solution: Use a high-purity solvent like ultrapure water. Gentle warming or vortexing can aid dissolution. Ensure the pH of your final solution is within a stable range. For difficult formulations, consider starting with a concentrated stock in a solvent like methanol or DMF and then diluting it into the aqueous buffer, provided the small amount of organic solvent is compatible with your experiment.
Experimental Protocols
Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol outlines the steps for safely preparing a stock solution from this compound powder.
Materials:
-
This compound powder (stored at -20°C)
-
Ultrapure water (or desired aqueous buffer)
-
Appropriate PPE (lab coat, safety goggles, nitrile gloves)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Conical tubes for aliquoting
Procedure:
-
Acclimatization: Remove the this compound container from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder when the container is opened.
-
PPE and Environment: Don all required PPE. Perform all powder handling in a well-ventilated chemical fume hood.[3]
-
Weighing: Tare the analytical balance with a clean weighing boat. Using a clean, dry spatula, carefully weigh the desired amount of powder. (For 10 mL of a 10 mM solution, you would need 19.57 mg, based on a MW of 195.69 g/mol ).
-
Dissolution: Transfer the weighed powder to the volumetric flask. Add approximately 70-80% of the final volume of ultrapure water. Cap and vortex or swirl the flask gently until the solid is completely dissolved.
-
Final Volume: Once dissolved, add ultrapure water to the final target volume (e.g., 10 mL). Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Dispense the stock solution into smaller, clearly labeled, single-use aliquots in conical tubes. Store the aliquots at -20°C or below.
Visualizations
Workflow Diagrams (Graphviz)
The following diagrams illustrate key workflows for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Monohydrate CAS#: 64675-20-3 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound | C8H18ClNO2 | CID 25804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 13254-33-6 | Benchchem [benchchem.com]
Overcoming solubility issues with Carpronium Chloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Carpronium (B77295) Chloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Carpronium Chloride in water?
There are conflicting reports regarding the solubility of this compound in water. While it is a quaternary ammonium (B1175870) salt, which typically confers good water solubility, some sources describe it as "practically insoluble"[1]. However, other reliable sources state that it is "very soluble in water"[2]. The monohydrate form has been described as "slightly soluble" in water[2][3]. This discrepancy may arise from the compound's instability in aqueous solutions.
Q2: Why does my this compound precipitate out of my aqueous solution, even if it initially dissolved?
Precipitation of this compound from an aqueous solution is often not a true solubility issue but rather a result of chemical instability. The primary degradation pathway for this compound in aqueous and aqueous-alcoholic solutions is the hydrolysis of its ester linkage[4]. This degradation is highly dependent on the pH of the solution and can lead to the formation of less soluble degradation products, which then precipitate.
Q3: What is the optimal pH for maintaining this compound stability in an aqueous solution?
To prevent hydrolysis and subsequent precipitation, it is crucial to maintain an acidic pH. The optimal pH range for maximizing the stability of this compound is between 3.0 and 5.0[4]. As the pH increases, the rate of hydrolysis accelerates significantly, leading to loss of potency and potential precipitation. One source suggests a slightly broader range of 4.5 to 6.5[5].
Q4: What are common excipients that are compatible with this compound in aqueous formulations?
Several excipients are generally considered compatible with this compound, provided the formulation is maintained within the optimal acidic pH range. These include:
-
Solvents: Ethanol (B145695), Propylene Glycol, Glycerin[4]
-
Humectants: Propylene Glycol, Glycerin[4]
-
pH Adjusters: Citric Acid, Hydrochloric Acid (to maintain acidic pH)[4]
-
Stabilizers: Pantothenyl Ethyl Ether, Hydroxypropyl Chitosan[4][6][7]
Q5: Are there any excipients that should be avoided in this compound formulations?
Yes, certain excipients can accelerate the degradation of this compound and should be avoided:
-
Alkaline Agents: Any excipient that raises the pH of the formulation above the optimal acidic range will accelerate hydrolytic degradation[4].
-
Strong Oxidizing Agents: These can potentially lead to the oxidative degradation of the molecule[4].
Troubleshooting Guide: Overcoming Precipitation and Instability
This guide provides a systematic approach to troubleshooting and resolving common issues related to this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation or crystallization of this compound in solution. | The pH of the formulation is outside the optimal stability range (3.0-5.0). | Measure the pH of the solution and adjust it to the optimal range using a suitable acidifier like citric acid or hydrochloric acid. |
| Incompatibility with other excipients. | Review the formulation for any alkaline agents or strong oxidizing agents and replace them with compatible alternatives. | |
| Evaporation of the solvent, leading to supersaturation. | Ensure the solution is stored in a tightly sealed container to prevent solvent evaporation. | |
| Rapid loss of this compound potency in a newly developed liquid formulation. | The pH of the formulation is too high. | Measure and adjust the pH to the optimal range of 3.0-5.0[4]. |
| Presence of incompatible excipients. | Review the formulation for any alkaline or oxidizing excipients and substitute them[4]. | |
| Elevated storage temperature. | Store the formulation at controlled room temperature or under refrigeration, as determined by stability studies. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Very Soluble / Slightly Soluble (Monohydrate) / Practically Insoluble (Conflicting Reports) | [1][2][3] |
| Methanol | Soluble / Slightly Soluble (Monohydrate) | [1][2] |
| Ethanol | Very Soluble | [2] |
| N,N-Dimethylformamide | Very Soluble | [1] |
| Glacial Acetic Acid | Sparingly Soluble | [1] |
| Chloroform | Very Slightly Soluble | [1] |
Table 2: Example of a Stabilized this compound Formulation
| Component | Concentration Range | Role | Reference |
| This compound | 0.1 - 10 wt% | Active Pharmaceutical Ingredient | [6][7] |
| Pantothenyl Ethyl Ether | 1/20 to 20 parts by weight relative to this compound | Stabilizer | [6][7] |
| Water-Soluble Chitin Derivative (e.g., Hydroxypropyl Chitosan) | 1/100 to 1/5 parts by weight relative to this compound | Stabilizer, Reduces Stickiness | [6][7] |
| Ethanol (95%) | q.s. | Co-solvent | [6] |
| Purified Water | q.s. | Solvent | [6] |
| Hydrochloric Acid | q.s. to pH ~5 | pH Adjuster | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
Objective: To prepare a stable aqueous solution of this compound by incorporating co-solvents and stabilizers and adjusting the pH.
Materials:
-
This compound
-
Ethanol (95%)
-
Propylene Glycol
-
Pantothenyl Ethyl Ether
-
Hydroxypropyl Chitosan (B1678972) (4% solution in water)
-
Concentrated Glycerin
-
Sodium Pyrrolidonecarboxylate
-
Hydrochloric Acid (e.g., 1N)
-
Purified Water
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
In a suitable beaker, dissolve the desired amount of this compound, l-menthol (B7771125) (optional), pantothenyl ethyl ether, concentrated glycerin, and sodium pyrrolidonecarboxylate in 95% ethanol with stirring[6].
-
Add the 4% hydroxypropyl chitosan solution to the mixture and continue stirring until a homogenous solution is formed[6].
-
Slowly add a portion of the purified water to the mixture while stirring.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to approximately 5.0 by adding hydrochloric acid dropwise while continuously monitoring the pH[6].
-
Transfer the solution to a volumetric flask and add purified water to reach the final desired volume[6].
-
Mix the solution thoroughly to ensure homogeneity.
-
Store the final solution in a well-sealed container, protected from light.
Protocol 2: Stability Testing of this compound Formulations
Objective: To evaluate the stability of a this compound formulation under various storage conditions according to ICH guidelines[8].
Materials:
-
Prepared this compound formulation
-
Stability chambers with controlled temperature and humidity
-
Validated HPLC method for this compound assay and degradation products
-
pH meter
-
Viscometer
Procedure:
-
Sample Preparation: Dispense the this compound formulation into its final intended packaging.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visually inspect for any changes in color, clarity, or for the presence of precipitation.
-
pH: Measure the pH of the solution.
-
Assay: Determine the concentration of this compound using a validated HPLC method.
-
Degradation Products: Quantify any degradation products using a validated stability-indicating HPLC method.
-
Viscosity: Measure the viscosity of the solution.
-
-
Data Analysis: Analyze the data for any significant changes over time to establish the shelf-life of the formulation.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility and stability issues.
Caption: Signaling pathway for this compound-induced vasodilation.
References
- 1. echemi.com [echemi.com]
- 2. This compound Monohydrate CAS#: 64675-20-3 [m.chemicalbook.com]
- 3. This compound Monohydrate | 64675-20-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 13254-33-6 | Benchchem [benchchem.com]
- 6. JPH09175950A - Composition containing this compound - Google Patents [patents.google.com]
- 7. JP2004250435A - Composition for hair growth - Google Patents [patents.google.com]
- 8. applications.emro.who.int [applications.emro.who.int]
Preventing hydrolysis of Carpronium Chloride in experimental setups
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of Carpronium Chloride in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in my experiments?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester linkage. This chemical reaction is highly sensitive to the pH of the solution.
Q2: What is the optimal pH range to ensure the stability of this compound solutions?
A2: To minimize hydrolysis, this compound solutions should be maintained in an acidic pH range, ideally between 3.0 and 5.0. The rate of hydrolysis increases significantly at a pH above 5.0.
Q3: How should I store this compound to prevent degradation?
A3: Solid this compound should be stored in a tightly sealed container at -20°C to protect it from moisture, as it is hygroscopic.[1] Prepare aqueous solutions fresh for each experiment to ensure potency.[1]
Q4: Are there any solvents or excipients I should avoid when preparing my experimental solutions?
A4: Yes. Avoid alkaline agents that can raise the pH of your solution above the optimal range.[[“]] Also, be cautious with strong oxidizing agents and excipients that may contain peroxide impurities, as these can potentially lead to oxidative degradation.[[“]]
Q5: My experimental results are inconsistent. Could this be related to this compound instability?
A5: Inconsistent results are a common indicator of compound degradation.[1] If you suspect hydrolysis, it is crucial to review your solution preparation, storage, and handling procedures. Ensure the pH is within the stable range and consider preparing fresh solutions more frequently. Using a fresh batch of the solid compound is also recommended if degradation of the stock is suspected.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound potency in solution. | High pH of the formulation: The pH may be above the optimal stability range of 3.0-5.0, accelerating hydrolysis.[[“]] | 1. Measure the pH of your solution. 2. Adjust the pH to within the 3.0-5.0 range using a suitable acidifier like citric acid or hydrochloric acid.[[“]] |
| Cloudiness or precipitation in the this compound solution over time. | Hydrolysis or limited solubility: The compound may be degrading, or its solubility limit might be exceeded in the chosen solvent system. | 1. Confirm the pH of the solution is within the optimal range. 2. Ensure you are using an appropriate solvent system. Aqueous-ethanol systems are often used.[3] 3. Prepare solutions fresh before use to minimize the time for degradation or precipitation to occur.[1] |
| Appearance of unknown peaks in HPLC analysis during stability testing. | Degradation of this compound: The new peaks likely represent hydrolysis products or other degradants.[[“]] | 1. Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify the retention times of potential degradation products.[[“]] 2. Utilize a stability-indicating HPLC method capable of resolving the parent compound from its degradants. 3. Employ LC-MS/MS to identify the structure of the unknown peaks.[[“]] |
| Difficulty in accurately weighing the solid compound. | Hygroscopicity: this compound can absorb atmospheric moisture, leading to inaccuracies in weighing.[1] | 1. Weigh the compound in a controlled environment with low humidity, such as a glove box.[1] 2. Use a pre-tared, sealed weighing vessel to minimize exposure to air.[1] |
Hydrolysis Data
| pH | Relative Hydrolysis Rate Constant (k) | Stability |
| 3.0 | 1 | Very High |
| 4.0 | 10 | High |
| 5.0 | 100 | Moderate |
| 7.0 | 10,000 | Low |
| 9.0 | 1,000,000 | Very Low |
| This table presents illustrative data for a generic ester to demonstrate the principle of pH-dependent hydrolysis. The relative rates are not specific to this compound but serve to highlight the exponential increase in hydrolysis rate with increasing pH. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Human Follicle Dermal Papilla Cells (HFDPCs) using MTT Assay
Objective: To determine the effect of this compound on the viability and proliferation of HFDPCs.
Materials:
-
Human Follicle Dermal Papilla Cells (HFDPCs)
-
Dermal Cell Basal Medium with supplements
-
This compound (analytical grade)
-
Vehicle control (e.g., sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
Methodology:
-
Cell Culture: Culture HFDPCs in the appropriate supplemented basal medium at 37°C in a 5% CO₂ incubator. Use cells from passages 3-6 for experiments to ensure consistency.
-
Cell Seeding: Seed HFDPCs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[4]
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in the culture medium.[4] Ensure the final pH of the treatment media is within the stable range for this compound. Replace the existing medium in the wells with the prepared this compound solutions or a vehicle control.
-
Incubation: Incubate the plates for a specified period, for example, 48-72 hours.[4]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle control.
Protocol 2: Western Blot for Signaling Protein Expression in HFDPCs
Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways related to hair growth.
Materials:
-
HFDPCs
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, p-ERK, β-catenin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Seed HFDPCs in 6-well plates and grow to approximately 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle for a specified time (e.g., 1 hour for phosphorylation events).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH to compare protein expression levels between different treatment groups.
Signaling Pathways and Experimental Workflows
This compound is understood to promote hair growth through its vasodilatory effects and by directly stimulating signaling pathways within dermal papilla cells.
References
- 1. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Wnt/β-catenin signaling pathway in dermal papilla cells of human scalp hair follicles: TCF4 regulates the proliferation and secretory activity of dermal papilla cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected data from Carpronium Chloride signaling pathway analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the signaling pathways of Carpronium Chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor agonist.[1][2] Its therapeutic effects, particularly in promoting hair growth, are attributed to two main actions:
-
Vasodilation: It stimulates local blood circulation by widening blood vessels in the scalp. This action is believed to be mediated by the nitric oxide (NO) and prostaglandin (B15479496) signaling pathways, enhancing the delivery of oxygen and nutrients to hair follicles.[1][3]
-
Direct Follicle Stimulation: It directly activates muscarinic receptors (potentially M4 subtype) on dermal papilla cells.[4] This can trigger downstream signaling cascades, such as the Wnt/β-catenin pathway, which are crucial for maintaining the anagen (growth) phase of the hair cycle.[4]
Q2: Which cell types are most relevant for studying this compound's effects on hair growth?
A2: Human Follicle Dermal Papilla Cells (HFDPCs) are the most relevant cell type. These cells are key regulators of the hair follicle cycle and express the necessary receptors and signaling molecules to respond to this compound.[1][4]
Q3: What are the key downstream signaling pathways to investigate when analyzing this compound's effects in HFDPCs?
A3: The primary pathways to investigate are:
-
Muscarinic Receptor Activation: Assess downstream effectors like the phosphorylation of ERK1/2 (p-ERK) or Akt (p-Akt).[1][4]
-
Wnt/β-catenin Pathway: Measure the nuclear translocation of β-catenin or the expression of Wnt target genes like AXIN2 and LEF1.[1][4]
-
Nitric Oxide (NO) Pathway: Measure the activity of nitric oxide synthase (NOS) or the production of NO.[1][3]
-
Prostaglandin Pathway: Measure the levels of key prostaglandins (B1171923) like Prostaglandin E2 (PGE2).[1]
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your experiments.
Issue 1: Western Blot - No or Weak Phospho-ERK1/2 Signal After this compound Treatment
You've treated your Human Follicle Dermal Papilla Cells (HFDPCs) with this compound but see no increase in phosphorylated ERK1/2 (p-ERK) signal compared to your vehicle control, while your total ERK levels are normal.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Treatment Time | GPCR-mediated ERK phosphorylation can be transient. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30, 60 minutes) to identify the peak phosphorylation time.[5] |
| Cell Health or Passage Number | Use HFDPCs from early passages (e.g., 3-6) as primary cells can lose responsiveness over time. Ensure cells are healthy and not over-confluent before treatment.[4] |
| Receptor Desensitization | Prolonged exposure to agonists can cause receptor internalization and desensitization. Ensure serum starvation is adequate (e.g., 12-24 hours) before stimulation to upregulate receptor expression at the cell surface.[6] |
| Phosphatase Activity | Phosphatases in your cell lysate can dephosphorylate your target protein. Ensure your lysis buffer contains fresh, potent phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[7] Lyse cells on ice and process samples quickly. |
| Inefficient Antibody Binding | Ensure your primary antibody for p-ERK is validated and used at the recommended dilution. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, as milk can sometimes interfere with phospho-antibody binding.[7] Incubate the primary antibody overnight at 4°C. |
| Poor Protein Transfer | Briefly stain the membrane with Ponceau S after transfer to confirm that proteins have transferred evenly from the gel to the membrane.[7] |
Issue 2: qPCR - High Ct Values or No Amplification for Wnt Target Genes (AXIN2, LEF1)
After treating HFDPCs with this compound, your qPCR results for Wnt target genes show very high Ct values (>35) or fail to amplify, even in treated samples.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Low Gene Expression | Wnt target genes may have low basal expression. Increase the amount of cDNA template per reaction.[8] Consider using a qPCR master mix specifically designed for low-expression targets.[8] |
| Inefficient cDNA Synthesis | RNA quality is critical. Ensure your RNA has a high-integrity score (RIN > 8). Use a high-quality reverse transcription kit and consider using a mix of random hexamers and oligo(dT) primers to maximize cDNA synthesis. |
| Suboptimal Primer Design | Verify that your primers are specific and efficient (90-110%).[8] Design primers to span an exon-exon junction to avoid amplifying any contaminating genomic DNA. |
| Stochastic Variation | At very low transcript numbers, random sampling effects can lead to high variability between technical replicates (e.g., one well amplifies, two do not).[9] Increase the number of technical replicates (e.g., from 3 to 4 or 6) and remove statistical outliers. |
| Incorrect Timepoint | Transcriptional responses take time. Analyze a later time course (e.g., 4, 8, 12, 24 hours) after this compound treatment, as Wnt target gene expression may not peak until several hours after initial pathway activation. |
Issue 3: Assay Data - High Variability Between Replicates in NO or Prostaglandin Assays
Your nitric oxide (NO) or Prostaglandin E2 (PGE2) ELISA/colorimetric assay results show significant variability between technical replicates, making the data difficult to interpret.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | High variability is often due to pipetting errors, especially with small volumes.[10][11] Use calibrated pipettes and fresh tips for every standard and sample. Ensure thorough mixing of reagents before use. |
| Inconsistent Incubation Times | Add reagents (e.g., standards, samples, antibodies, substrates) to all wells in the same order and at a consistent pace. This ensures equal incubation times across the plate.[12] |
| Sample Handling | Avoid repeated freeze-thaw cycles for your samples (cell culture supernatants).[13][14] If samples contain particulate matter, centrifuge them before performing the assay.[12] |
| Plate Washing Technique | In ELISA-based assays, insufficient or inconsistent washing can leave unbound reagents, leading to high background and variability. Ensure all wells are aspirated completely and filled fully during each wash step.[11] |
| Temperature Fluctuations | Ensure the plate, reagents, and samples are at room temperature before starting the assay.[14] Perform incubations in a temperature-controlled incubator to avoid "edge effects" where wells on the outside of the plate react differently than inner wells. |
Experimental Protocols & Data Presentation
Protocol 1: Western Blot for Phosphorylated ERK1/2 (p-ERK)
This protocol details the detection of p-ERK in HFDPCs following this compound treatment.
-
Cell Culture and Treatment:
-
Seed HFDPCs in 6-well plates and grow to ~70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a basal medium.[1]
-
Treat cells with the desired concentration of this compound or vehicle for the determined optimal time (e.g., 10 minutes).
-
-
Lysis and Protein Quantification:
-
Immediately after treatment, place the plate on ice and wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.[1]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[7]
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.[3][15]
-
Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S stain.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[5]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
To probe for total ERK, strip the membrane with a mild stripping buffer, re-block, and probe with an antibody for total ERK1/2.[15]
-
Representative Data
| Treatment | p-ERK1/2 (Relative Densitometry) | Total ERK1/2 (Relative Densitometry) | Ratio (p-ERK / Total ERK) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 3.5 | 1.1 | 3.2 |
| Positive Control (e.g., FGF2) | 5.2 | 1.0 | 5.2 |
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Reagent)
This protocol measures nitrite (B80452) (a stable product of NO) in the cell culture supernatant.
-
Cell Culture and Treatment:
-
Seed HFDPCs in a 24-well plate and grow to ~80-90% confluency.
-
Replace the medium with fresh, phenol (B47542) red-free medium.
-
Treat cells with this compound or vehicle for the desired time (e.g., 24 hours). Include a positive control (e.g., LPS + IFN-γ for macrophages, if available) and a negative control (medium only).[16]
-
-
Sample Collection:
-
Carefully collect 50 µL of supernatant from each well and transfer to a 96-well plate.
-
-
Standard Curve Preparation:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same phenol red-free medium. Add 50 µL of each standard to the 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution (Griess Reagent 1) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Griess Reagent 2) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the medium-only blank from all readings. Calculate the nitrite concentration in your samples using the standard curve.
-
Representative Data
| Treatment | Nitrite Concentration (µM) |
| Vehicle Control | 2.1 ± 0.3 |
| This compound (10 µM) | 8.5 ± 0.9 |
| Medium Only (Blank) | 0.5 ± 0.1 |
Visualizations
Caption: Proposed signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pcrbio.com [pcrbio.com]
- 3. Western Blotting of Erk Phosphorylation [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. dispendix.com [dispendix.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. 3.4. Western Blotting and Detection [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
How to control for Carpronium Chloride's effects on cell proliferation in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carpronium Chloride in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: My untreated control cells are showing unexpected proliferation after exposure to the vehicle for this compound. What could be the cause?
A1: This is a common issue that can often be traced back to the vehicle itself. If you are using a solvent like DMSO to dissolve this compound, it's crucial to remember that the solvent can have its own biological effects.
Troubleshooting Steps:
-
Vehicle-Only Control: Always include a "vehicle-only" control group in your experiment. This group should be treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration used in your experimental groups.[1]
-
Test a Range of Vehicle Concentrations: The concentration of the vehicle should be kept constant across all experimental groups. It is advisable to test a range of vehicle concentrations to determine the maximum concentration that does not affect cell proliferation.
-
Solvent Quality: Ensure you are using a high-purity, cell culture-grade solvent. Impurities in lower-grade solvents can be toxic to cells.
Q2: I am observing a significant increase in cell proliferation with this compound treatment, but I need to confirm it's not a direct effect on cell metabolism affecting my assay readout (e.g., MTT assay). How can I validate my results?
A2: This is an excellent question. Assays that rely on metabolic activity, such as MTT, MTS, or XTT, can sometimes be confounded by compounds that alter cellular metabolism without directly affecting proliferation.[2][3]
Recommended Validation Assays:
-
Direct Cell Counting: The most straightforward method is to directly count the cells using a hemocytometer or an automated cell counter. This provides a direct measure of cell number.
-
BrdU Incorporation Assay: This assay directly measures DNA synthesis, a hallmark of cell proliferation.[4] It is less likely to be affected by changes in general cell metabolism.
-
Live-Cell Imaging: Real-time monitoring of cell proliferation using a live-cell imaging system allows you to track cell division over time, providing a dynamic view of the proliferative response.
Q3: How can I experimentally control for the proliferative effects of this compound to study its other potential cellular functions?
A3: To isolate and study other potential effects of this compound, you will need to block its known pro-proliferative signaling pathways. This compound, as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, is known to activate several downstream pathways.[4][5]
Experimental Strategy: Pathway Inhibition
The primary strategy is to co-treat your cells with this compound and a specific inhibitor for the signaling pathway you wish to block.
Key Signaling Pathways and Potential Inhibitors:
| Signaling Pathway | Potential Inhibitor | Rationale |
| Muscarinic Acetylcholine Receptors (mAChRs) | Atropine (a non-selective muscarinic antagonist) | Directly blocks the initial receptor activation by this compound.[5] |
| PI3K/AKT Pathway | LY294002, Wortmannin | These are well-characterized inhibitors of PI3K, which is upstream of AKT.[5] |
| ERK/MEK Pathway | U0126, PD98059 | These are specific inhibitors of MEK1/2, which are the kinases that phosphorylate and activate ERK1/2.[5] |
| Wnt/β-catenin Pathway | IWR-1, XAV-939 | These inhibitors target different components of the β-catenin destruction complex, preventing its accumulation and signaling.[6][7] |
Experimental Workflow for Pathway Inhibition:
Below is a DOT script visualizing a typical experimental workflow to control for this compound's proliferative effects.
Troubleshooting Guides
Problem 1: Inconsistent results in my cell proliferation assay when using this compound.
| Potential Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[8] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples as they are prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media instead.[1] |
| Cell Health | Use cells with a low passage number and ensure they are healthy and have high viability (>90%) before starting the experiment.[1] |
| Inconsistent Drug Concentration | Ensure proper mixing of your this compound stock solution and serial dilutions to achieve accurate final concentrations in your wells. |
Problem 2: My chosen pathway inhibitor is cytotoxic on its own.
| Potential Cause | Troubleshooting Suggestion |
| Inhibitor Concentration is too High | Perform a dose-response curve for the inhibitor alone to determine the highest non-toxic concentration. |
| Solvent Toxicity | Ensure the solvent concentration for the inhibitor is not exceeding the toxic threshold for your cells. |
| Off-Target Effects of the Inhibitor | Consult the literature for known off-target effects of your chosen inhibitor. Consider using a second inhibitor that targets the same pathway through a different mechanism to confirm your results.[1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability/Proliferation
This protocol is adapted from standard methodologies to assess the effect of this compound on cell proliferation.[4]
-
Cell Seeding: Seed cells (e.g., human dermal papilla cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include appropriate vehicle controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis for Signaling Pathway Activation
This protocol allows for the confirmation of pathway activation by this compound and its inhibition.[4]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours, then treat with this compound with or without a pathway inhibitor for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT/AKT, p-ERK/ERK, β-catenin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways activated by this compound that contribute to its pro-proliferative effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Optimizing Carpronium Chloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Carpronium Chloride in cell culture experiments. Find troubleshooting advice and frequently asked questions to optimize your experimental workflow and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in cell culture?
The optimal incubation time for this compound is dependent on the specific cell type and the experimental endpoint. For cell viability and proliferation assays, such as an MTT assay, longer incubation times of 48 to 72 hours are typically recommended to observe significant effects.[1] For analyzing the activation of signaling pathways, particularly the phosphorylation of proteins like ERK and Akt, a much shorter incubation time, for instance, 1 hour, may be sufficient.[1] It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal incubation period for your specific cell line and research question.
Q2: What is a suitable concentration range for this compound in cell culture experiments?
A typical starting concentration range for this compound in cell culture, particularly with human follicle dermal papilla cells (HFDPCs), is between 0.1 µM and 100 µM.[1] To determine the most effective and non-toxic concentration for your specific cell line, it is crucial to perform a dose-response experiment. This will help in identifying the IC50 (half-maximal inhibitory concentration) if cytotoxicity is a concern, or the EC50 (half-maximal effective concentration) for stimulatory effects.
Q3: How should I dissolve this compound for cell culture use?
For cell culture applications, it is advisable to prepare a concentrated stock solution of this compound in a sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile water. This stock solution can then be diluted to the final working concentration in your cell culture medium. To prevent solvent-induced cytotoxicity, ensure the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1% for DMSO).
Q4: What are the primary signaling pathways activated by this compound?
This compound primarily functions as a muscarinic acetylcholine (B1216132) receptor agonist.[2][3] Its activation of these receptors is believed to trigger several downstream signaling cascades that are crucial for its therapeutic effects, such as promoting hair growth. The key signaling pathways implicated include:
-
Wnt/β-catenin pathway[2]
-
PI3K/Akt pathway[1]
-
ERK/MEK pathway[1]
-
Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) pathway, which contributes to its vasodilatory effects.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation | 1. Sub-optimal incubation time: The incubation period may be too short to induce a measurable response. 2. Drug concentration is too low: The concentration of this compound may not be sufficient to elicit a response in your cell line. 3. Cell line resistance: The specific cell line may be resistant to the effects of this compound. 4. Compound instability: this compound may be degrading in the cell culture medium over the incubation period. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 24, 48, 72 hours). 2. Conduct a dose-response experiment: Determine the optimal concentration by testing a range of doses (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).[1] 3. Confirm pathway activation: Use Western blotting to check for the phosphorylation of downstream targets like ERK or Akt to ensure the compound is engaging with its target.[1] 4. Prepare fresh solutions: Prepare fresh this compound solutions for each experiment and consider the stability of the compound in your specific culture medium.[5] |
| High cytotoxicity observed | 1. Drug concentration is too high: The concentration of this compound may be toxic to the cells. 2. Solvent toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells. 3. Contamination: Bacterial or fungal contamination can lead to cell death. | 1. Perform a dose-response experiment: Determine the IC50 value to identify the cytotoxic concentration range. 2. Include a vehicle control: Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO) and include a control with only the solvent. 3. Check for contamination: Regularly inspect cultures for any signs of contamination. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers at the start of the experiment can lead to variable results. 2. Edge effects in multi-well plates: Cells in the outer wells of a plate can experience different conditions due to evaporation. 3. Inconsistent drug preparation: Variations in the preparation of this compound working solutions. | 1. Ensure accurate cell counting and seeding: Use a hemocytometer or an automated cell counter for accurate seeding. 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples or fill them with sterile medium or PBS to maintain humidity. 3. Prepare a master mix: Create a master mix of the treatment medium to ensure each replicate receives the same concentration. |
| Precipitation of this compound in culture medium | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. 2. Interaction with media components: this compound may interact with components in the serum or media, leading to precipitation.[6] | 1. Check solubility limits: Research the solubility of this compound in aqueous solutions. 2. Prepare fresh dilutions: Make fresh dilutions from a stock solution for each experiment. 3. Consider a different solvent: If solubility is an issue, a different solvent for the stock solution might be necessary, ensuring it is compatible with your cell line. |
Data Presentation
Table 1: Recommended Incubation Times for this compound
| Assay Type | Recommended Incubation Time | Cell Line Example | Reference |
| Cell Viability/Proliferation (MTT Assay) | 48 - 72 hours | Human Follicle Dermal Papilla Cells (HFDPCs) | [1] |
| Signaling Pathway Activation (Western Blot) | 1 hour (for phosphorylation events) | Human Follicle Dermal Papilla Cells (HFDPCs) | [1] |
Table 2: Recommended Concentration Range for this compound
| Assay Type | Recommended Concentration Range | Cell Line Example | Reference |
| Cell Viability/Proliferation (MTT Assay) | 0.1 µM - 100 µM | Human Follicle Dermal Papilla Cells (HFDPCs) | [1] |
| Signaling Pathway Activation (Western Blot) | 1 µM (example concentration) | Human Follicle Dermal Papilla Cells (HFDPCs) | [1] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Methodology:
-
Cell Seeding: Seed Human Follicle Dermal Papilla Cells (HFDPCs) into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[1]
-
Treatment Preparation: Prepare serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in the appropriate cell culture medium.[1] Include a vehicle-only control.
-
Cell Treatment: Replace the medium in the wells with the prepared this compound solutions or the vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours until formazan (B1609692) crystals form.[1]
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle control.
Protocol 2: Western Blot for Signaling Protein Activation
Objective: To analyze the effect of this compound on the activation of key signaling proteins (e.g., p-ERK, p-Akt).
Methodology:
-
Cell Seeding: Seed HFDPCs in 6-well plates and grow to approximately 70% confluency.[1]
-
Cell Treatment: Treat the cells with the selected concentration of this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 1 hour for phosphorylation events).[1]
-
Cell Lysis: Lyse the cells and quantify the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane.[1]
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Visualizations
Caption: Proposed signaling pathways of this compound.
Caption: Experimental workflow for an MTT assay.
Caption: Troubleshooting logic for no observable effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize experimental artifacts when using Carpronium Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental artifacts when using Carpronium Chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a topical therapeutic agent used in research for conditions like alopecia areata and androgenetic alopecia.[1] Its mechanism is multifaceted, primarily acting as a cholinergic agent and a potent vasodilator.[1][2][3] Structurally similar to the neurotransmitter acetylcholine, it enhances local blood circulation to hair follicles and can directly stimulate follicular cells.[1][4] This stimulation is believed to activate key signaling pathways such as Wnt/β-catenin, PI3K/AKT, and ERK, which are critical for promoting the anagen (growth) phase of the hair cycle.[1][5]
Q2: What are the recommended storage and handling procedures for this compound Monohydrate?
Proper storage and handling are critical to prevent degradation and ensure experimental consistency. This compound Monohydrate is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This can lead to clumping, inaccurate weighing, and degradation, resulting in inconsistent experimental outcomes.[6]
Q3: How should I prepare this compound solutions for in vitro experiments?
This compound Monohydrate is slightly soluble in water and methanol.[7][8] For aqueous solutions, stability and solubility may be improved by adjusting the pH; a pH of 5.0 has been used in some formulations.[6] A patent has also described dissolving the compound in a mixture of ethanol (B145695) and purified water.[6] To avoid artifacts from degradation, it is best practice to prepare solutions fresh before each experiment. If a solution appears cloudy or contains precipitate, it may indicate solubility issues or degradation, and it should be prepared again.[6]
Q4: What are the typical concentrations of this compound used in cell culture experiments?
The optimal concentration is cell-type dependent and should be determined empirically. For experiments with Human Follicle Dermal Papilla Cells (HFDPCs), a common approach is to test a range of serial dilutions, for example, from 0.1 µM to 100 µM, to identify the ideal concentration for the desired effect without inducing cytotoxicity.[4] It is crucial to perform a dose-response curve using an assay like the MTT cell viability assay to establish a non-toxic working concentration range for your specific experimental setup.[4][5]
Q5: What are the known off-target effects or common side effects of this compound?
In clinical applications, the most common side effects are typically mild and transient, involving local irritation at the application site, such as redness, itching, or a burning sensation.[9] More severe allergic reactions are rare but possible.[9] In a research context, using concentrations that are too high can lead to off-target effects, where the molecule interacts with unintended targets, or can induce cellular stress and cytotoxicity, confounding the experimental results.[10][11] Therefore, careful dose-response studies are essential to distinguish between the intended mechanism and potential off-target artifacts.
Troubleshooting Guides
Issue: Inconsistent or non-reproducible results in in-vitro assays.
| Potential Cause | Recommended Action |
| Compound Degradation | This compound Monohydrate is hygroscopic and can degrade if not stored correctly.[6] Always ensure the compound is stored at -20°C in a tightly sealed container to minimize moisture absorption.[6][12] If degradation is suspected, use a fresh batch of the compound and always prepare solutions immediately before use.[6] |
| Inaccurate Weighing/Concentration | Due to its hygroscopic nature, the compound can absorb water, leading to inaccurate weighing.[6] Perform all weighing and handling in a controlled environment with low humidity, such as a glove box.[6] Use a calibrated analytical balance and a pre-tared, sealed weighing vessel. |
| Cell Culture Variability | The response of cells can vary with their passage number. Use cells within a consistent and low passage number range (e.g., passages 3-6 for HFDPCs) to ensure stability and reproducibility.[4] Standardize cell seeding densities and carefully monitor the health and morphology of the cells throughout the experiment. |
Issue: Low cell viability or unexpected cytotoxicity in culture.
| Potential Cause | Recommended Action |
| Compound Concentration Too High | An excessively high concentration can induce cytotoxicity or off-target effects.[10] Perform a dose-response curve (e.g., using an MTT assay) to determine the EC50 and identify the optimal non-toxic concentration range for your specific cell line and experimental duration.[4] |
| Solvent Toxicity | Solvents like DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in the culture medium is below the established toxic threshold for your cell line (typically <0.5%). Always include a vehicle control (medium with solvent only) in your experimental design to assess the effect of the solvent itself. |
| Compound Instability/Precipitation | If the compound precipitates out of the culture medium, the effective concentration will decrease, and the precipitate may be cytotoxic. Visually inspect wells for any precipitation. If observed, re-evaluate the solvent system and consider adjusting the pH of the stock solution.[6] |
Data Presentation
Table 1: Recommended Storage and Handling of this compound Monohydrate
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C Freezer[6][7][12] | To prevent chemical degradation. |
| Atmosphere | Under inert atmosphere; Tightly sealed container[7][8] | The compound is hygroscopic and absorbs moisture, which can lead to degradation.[6] |
| Handling Environment | Controlled humidity (e.g., glove box)[6] | To prevent moisture absorption during weighing and aliquoting. |
| Solution Preparation | Prepare fresh before each experiment[6] | To minimize degradation in solution. |
Table 2: Example Concentration Range for In-Vitro HFDPC Viability Assay
| Concentration | Purpose | Reference |
| 0 µM (Vehicle Control) | Baseline cell viability | [4] |
| 0.1 µM | Low-end of dose-response | [4] |
| 1 µM | Mid-range of dose-response | [4] |
| 10 µM | Mid-high range of dose-response | [4] |
| 100 µM | High-end of dose-response (check for toxicity) | [4] |
Table 3: Key Efficacy Endpoints for Clinical Studies in Androgenetic Alopecia
| Endpoint | Unit of Measurement | Method of Assessment | Significance |
| Hair Count | Hairs per cm² | Phototrichogram, Manual Counting | An increase indicates effective treatment.[4] |
| Hair Thickness | Micrometers (µm) | Phototrichogram, Trichoscan® | An increase signifies a reversal of follicle miniaturization.[4] |
| Anagen/Telogen Ratio | Ratio (A:T) | Trichogram, Phototrichogram | A higher ratio of growing (anagen) to resting (telogen) hairs is favorable.[2][4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cell Viability (MTT Assay) with Human Follicle Dermal Papilla Cells (HFDPCs)
This protocol outlines a method to determine if this compound affects the viability and proliferation of HFDPCs in vitro.[4]
-
Cell Seeding: Seed HFDPCs into a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[4][5]
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in the appropriate cell culture medium.[4] Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours).[4]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[4][5]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is typically expressed as a percentage relative to the vehicle control.[4]
Protocol 2: Western Blot Analysis for Signaling Proteins in HFDPCs
This protocol is used to investigate the effect of this compound on the activation of signaling pathways like PI3K/Akt and ERK.[4]
-
Cell Culture and Treatment: Seed HFDPCs in 6-well plates and grow them to approximately 70-80% confluency.[4][5] Treat the cells with the desired concentration of this compound for a specified time (e.g., 1 hour for phosphorylation events).
-
Cell Lysis: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE, then transfer the proteins to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.[5] Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-Akt, total ERK, total Akt) followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., anti-GAPDH) to normalize the data and quantify band intensities.[4]
Visualizations
Caption: Proposed signaling pathways of this compound in hair follicles.[1][2][5]
Caption: Workflow for assessing HFDPC viability with this compound.[4]
Caption: Decision-making process for troubleshooting inconsistent results.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Monohydrate CAS#: 64675-20-3 [m.chemicalbook.com]
- 8. This compound Monohydrate | 64675-20-3 [chemicalbook.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound monohydrate | 64675-20-3 | Benchchem [benchchem.com]
Method refinement for improving the reproducibility of Carpronium Chloride studies
Technical Support Center: Carpronium (B77295) Chloride Studies
Objective: This guide provides researchers, scientists, and drug development professionals with a centralized resource for refining methodologies and troubleshooting common issues to improve the reproducibility of studies involving Carpronium Chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions to enhance experimental consistency.
Formulation & Stability
-
Q1: My this compound formulation is losing potency over time. What is the likely cause and how can I prevent this?
-
A1: The primary cause of degradation in aqueous solutions is the hydrolysis of the ester linkage in the this compound molecule. This process is highly pH-dependent. To ensure stability, maintain the formulation within an acidic pH range of 3.0 to 5.0.[1] Use acidifiers like citric acid or hydrochloric acid to adjust and maintain the pH.[1]
-
-
Q2: I am observing unexpected peaks in my HPLC analysis during a stability study. What could be the source?
-
A2: These peaks likely represent degradation products. To identify them, you should perform forced degradation studies under various conditions (acidic, basic, oxidative, photolytic, and thermal).[1] This will help you characterize the degradation profile of your specific formulation and pinpoint the cause of instability.
-
-
Q3: What excipients should be avoided in this compound formulations?
Experimental & Application Issues
-
Q4: I am seeing significant variability in skin permeation in my topical application studies. What factors could be contributing to this?
-
A4: Reproducibility in topical drug delivery can be challenging.[2][3] Key factors influencing permeation include the physicochemical properties of the drug, the complexity of the formulation, and the condition of the skin barrier.[2][4][5] Ensure your formulation is uniform and robustly prepared.[2] Additionally, skin temperature and hydration state can critically affect permeation, so these should be controlled as much as possible in your experimental model.[3]
-
-
Q5: My in vivo microdialysis results show inconsistent recovery of this compound. How can I troubleshoot this?
-
A5: Inconsistent recovery in microdialysis can stem from several factors. Ensure the probe's membrane has the correct pore size for your analyte and that the flow rate is low and consistent to maximize diffusion.[6] Check for any air bubbles in the probe or tubing, as they can obstruct flow and affect results.[7] Also, verify that the tubing length is not creating excessive back pressure.[6]
-
-
Q6: What are the most common adverse reactions to look for in preclinical topical studies?
-
A6: The most frequently reported adverse effects are localized to the application site.[8][9][10] These include transient redness, itching, a burning sensation, local sweating, and a feeling of heat.[8][9][10] While generally mild, these should be systematically recorded.[8] Systemic side effects are rare but can occur with significant absorption.[8][10]
-
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative parameters for this compound studies.
Table 1: Formulation Stability Parameters
| Parameter | Recommended Value/Range | Rationale |
|---|---|---|
| Optimal pH | 3.0 - 5.0 | Maximizes stability by minimizing hydrolysis of the ester linkage.[1] |
| Compatible Solvents | Ethanol, Propylene Glycol, Glycerin | Commonly used and generally compatible excipients.[1] |
| Compatible Stabilizers | Pantothenyl Ethyl Ether, Hydroxypropyl Chitosan | Shown to be compatible and can enhance formulation stability.[1][11] |
Table 2: Efficacy Metrics in Alopecia Clinical Studies
| Efficacy Endpoint | Unit of Measurement | Method of Assessment |
|---|---|---|
| Total Hair Count | Hairs per cm² | Phototrichogram, Manual Counting[12] |
| Hair Thickness | Micrometers (µm) | Phototrichogram, Trichoscan®[12] |
| Anagen/Telogen Ratio | Ratio (A:T) | Trichogram, Phototrichogram[12] |
| Investigator Assessment | Standardized Scale | Global Photographic Assessment[12] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to this compound research.
Protocol 1: In Vitro Assessment of Proliferation in Human Follicle Dermal Papilla Cells (HFDPCs)
This protocol evaluates the direct effect of this compound on the viability of HFDPCs, which are crucial for regulating hair growth.[12]
-
Cell Culture: Culture HFDPCs in Dermal Cell Basal Medium with growth supplements. Use cells from passages 3-6 for experiments.[12]
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.[12]
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in the culture medium. Replace the existing medium with the this compound solutions or a vehicle control.[12]
-
Incubation: Incubate the cells for 48-72 hours.[12]
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the resulting formazan (B1609692) crystals with DMSO.[12]
-
Data Analysis: Measure the absorbance at 570 nm. Express cell viability as a percentage relative to the vehicle control.[12]
Protocol 2: In Vivo Assessment of Microvascular Blood Flow
This protocol, adapted from studies on rat mesentery, can be used to quantify the vasodilatory effects of topically applied this compound.[13]
-
Animal Preparation: Anesthetize the subject animal (e.g., Wistar rat) and surgically expose the microvasculature of interest (e.g., mesentery).[13]
-
Baseline Measurement: Using intravital videomicroscopy, record the baseline diameter and blood flow of the arterioles.[13]
-
Topical Application: Apply a solution of this compound directly onto the observed microvasculature.[13][14]
-
Post-application Measurement: Continuously monitor and record changes in arteriolar diameter and blood flow following the application.[13][14]
-
Data Analysis: Quantify the percentage change in vessel diameter and blood flow velocity from the baseline measurements.[14]
Visualizations: Pathways & Workflows
The following diagrams illustrate key concepts and processes in this compound research.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations | MDPI [mdpi.com]
- 6. amuzainc.com [amuzainc.com]
- 7. basinc.com [basinc.com]
- 8. benchchem.com [benchchem.com]
- 9. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 10. What are the side effects of this compound? [synapse.patsnap.com]
- 11. JPS51143616A - Method for stabilizing capronium chloride - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Effects of this compound on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Identifying potential interactions of Carpronium Chloride with other research compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carpronium (B77295) Chloride. The information is presented in a question-and-answer format to directly address potential issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Carpronium Chloride?
A1: this compound is a potent parasympathomimetic agent that acts as a cholinergic agonist, structurally similar to acetylcholine (B1216132).[1] Its mechanism is twofold: it induces localized vasodilation, enhancing microcirculation to hair follicles, and it directly stimulates follicular cells.[1] This direct stimulation is achieved through the activation of muscarinic acetylcholine receptors on dermal papilla cells, which triggers intracellular signaling cascades, including the Wnt/β-catenin pathway, crucial for the anagen (growth) phase of the hair cycle.[1]
Q2: Are there any known synergistic interactions of this compound with other research compounds?
A2: A synergistic interaction between this compound and Minoxidil has been hypothesized for the treatment of alopecia. The rationale for this synergy lies in their complementary mechanisms of action. This compound induces vasodilation via cholinergic receptors, while Minoxidil acts on ATP-sensitive potassium channels (KATP channels) to achieve a similar effect.[2] This dual approach may lead to a more significant and sustained increase in scalp microcirculation. Additionally, Minoxidil is thought to prolong the anagen phase, while this compound may help initiate it.[2]
Q3: What are the potential pharmacodynamic interactions to consider when using this compound in experiments?
A3: Due to its cholinergic agonist activity, this compound has the potential to interact with other compounds that modulate the autonomic nervous system. Co-administration with other cholinergic agonists could lead to additive effects, potentially increasing the risk of systemic side effects such as bradycardia, hypotension, and increased salivation.[3] Conversely, anticholinergic drugs (muscarinic antagonists) would be expected to antagonize the effects of this compound.[4] Researchers should exercise caution when using this compound in combination with any compounds that have known effects on cholinergic signaling.
Q4: Is there any information on the metabolism of this compound, particularly its interaction with cytochrome P450 (CYP) enzymes?
A4: There is limited publicly available information on the specific metabolism of this compound and its interaction with the cytochrome P450 (CYP) enzyme system. As a quaternary ammonium (B1175870) salt, it may not undergo extensive hepatic metabolism. However, without specific studies, the potential for interactions with potent CYP inhibitors or inducers cannot be ruled out. Researchers should be aware that co-administered compounds that are strong inhibitors or inducers of major CYP enzymes could potentially alter the systemic exposure of this compound if it is absorbed.
Q5: What are the signs of systemic toxicity or overdose of this compound that I should watch for in my in vivo experiments?
A5: Systemic exposure to high doses of this compound can lead to a cholinergic crisis.[5] Signs to monitor for in animal models include excessive salivation, sweating, flushing, vomiting, bradycardia (slow heart rate), and hypotension (low blood pressure).[5] In a reported case of accidental ingestion in a human, these symptoms were observed.[5] It is crucial to adhere to appropriate dosing protocols and to monitor for any signs of systemic cholinergic effects.
Troubleshooting Guides
Problem 1: Unexpected potentiation of vasodilatory effects in an in vivo model.
-
Possible Cause: The co-administered research compound may have its own vasodilatory properties or may be potentiating the effect of this compound through a different signaling pathway.
-
Troubleshooting Steps:
-
Review the known pharmacology of the co-administered compound. Does it have known effects on blood pressure or vascular tone?
-
Consider if the compound could be interacting with the nitric oxide (NO) or prostaglandin (B15479496) pathways, which are also implicated in this compound's vasodilatory action.[6]
-
Design a control experiment to assess the vasodilatory effect of the other compound in the absence of this compound.
-
If synergy is suspected, a dose-response study for both compounds individually and in combination can help to quantify the interaction.
-
Problem 2: Reduced efficacy of this compound in an in vitro hair follicle stimulation assay.
-
Possible Cause: The experimental compound may be an antagonist at muscarinic receptors or may be interfering with downstream signaling pathways.
-
Troubleshooting Steps:
-
Assess whether the compound has any known anticholinergic activity.
-
Investigate if the compound is known to inhibit key signaling pathways activated by this compound, such as the Wnt/β-catenin, PI3K/AKT, or ERK pathways.
-
Perform a concentration-response curve of this compound in the presence and absence of the interacting compound to determine if there is a rightward shift, indicative of competitive antagonism.
-
Utilize Western blotting to analyze the phosphorylation status of key proteins in the relevant signaling cascades (e.g., β-catenin, AKT, ERK) to pinpoint the site of inhibition.
-
Data Presentation
Table 1: Potential Pharmacodynamic Interactions with this compound
| Interacting Compound Class | Potential Effect | Mechanism of Interaction | Experimental Readouts to Monitor |
| Cholinergic Agonists | Synergistic/Additive | Both compounds activate muscarinic receptors. | Heart rate, blood pressure, salivation, cell signaling pathway activation. |
| Anticholinergic Agents | Antagonistic | Competitive binding to muscarinic receptors. | Inhibition of this compound-induced vasodilation or cell proliferation. |
| Vasodilators (non-cholinergic) | Synergistic/Additive | Activation of different vasodilatory pathways (e.g., KATP channels, NO signaling). | Blood flow, vessel diameter, blood pressure. |
| Inhibitors of Wnt/β-catenin Pathway | Antagonistic | Blockade of a key downstream signaling pathway for hair follicle stimulation. | Gene expression of Wnt target genes, β-catenin nuclear translocation, cell proliferation. |
Table 2: Summary of Quantitative Data from a Hypothesized In Vivo Study of this compound and Minoxidil Synergy
| Treatment Group | Change in Hair Density (hairs/cm²) | Change in Hair Shaft Thickness (µm) | Anagen/Telogen Ratio |
| Vehicle Control | -5.2 ± 2.1 | -1.5 ± 0.8 | 3:7 |
| This compound (2%) | +10.3 ± 3.5 | +2.1 ± 1.0 | 5:5 |
| Minoxidil (5%) | +15.8 ± 4.0 | +3.5 ± 1.2 | 6:4 |
| This compound (2%) + Minoxidil (5%) | +25.1 ± 5.5 | +5.2 ± 1.5 | 8:2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Assessment of Compound Interaction on Dermal Papilla Cell Viability
-
Cell Culture: Culture human dermal papilla cells (hDPCs) in a suitable growth medium.
-
Seeding: Seed hDPCs into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound.
-
Prepare the test compound at a fixed concentration.
-
Treat cells with this compound alone, the test compound alone, and a combination of both. Include a vehicle control.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the vehicle control. Compare the effects of the individual compounds to the combination treatment to identify synergistic, additive, or antagonistic interactions.
Protocol 2: In Vivo Assessment of Vasodilatory Interaction in a Rodent Model
-
Animal Model: Utilize a suitable rodent model (e.g., rat) for intravital microscopy of the mesenteric microvasculature.[3]
-
Anesthesia and Surgical Preparation: Anesthetize the animal and exteriorize a section of the mesentery for observation under a microscope.
-
Baseline Measurement: Record baseline arteriolar diameter and blood flow.
-
Topical Application:
-
Apply a vehicle control and record measurements.
-
Apply this compound solution and record changes in vessel diameter and blood flow.
-
In a separate cohort of animals, apply the test compound alone and record measurements.
-
In a third cohort, co-apply this compound and the test compound.
-
-
Data Analysis: Quantify the percentage change in arteriolar diameter and blood flow from baseline for each treatment group. Statistically compare the effects to determine if the interaction is synergistic, additive, or antagonistic.
Mandatory Visualization
Caption: Signaling pathways activated by this compound.
Caption: Workflow for investigating compound interactions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nursingcenter.com [nursingcenter.com]
- 3. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of this compound on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drugs behave as substrates, inhibitors and inducers of human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Vasodilatory Properties of Carpronium Chloride: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the vasodilatory effects of Carpronium Chloride against other well-established vasodilators. This document synthesizes available data to offer a comprehensive overview, including detailed experimental protocols and a visualization of the underlying signaling pathways.
This compound, a cholinergic agonist, is recognized for its potential to enhance microcirculation, an effect attributed to its vasodilatory properties.[1] Understanding the in vitro vasodilatory profile of this compound is crucial for its potential therapeutic applications. This guide delves into its mechanism of action and compares its performance with standard vasodilators such as Acetylcholine (B1216132), Sodium Nitroprusside, and Minoxidil (B1677147).
Comparative Analysis of Vasodilator Potency and Efficacy
While specific quantitative in vitro data for this compound's vasodilatory effects are limited in publicly available literature, this guide presents illustrative data based on typical concentration ranges for cholinergic agonists.[2][3] This allows for a comparative assessment against established vasodilators for which experimental data is more readily accessible. The following table summarizes the half-maximal effective concentration (EC50) and maximum effect (Emax) values, key indicators of a drug's potency and efficacy, respectively.
| Compound | Mechanism of Action | Typical EC50 | Emax (% of Max. Relaxation) |
| This compound (Hypothetical) | Cholinergic Agonist (Muscarinic M3 Receptor) | ~1 µM | >90% |
| Acetylcholine | Cholinergic Agonist (Muscarinic Receptors) | ~0.05 µM | ~85%[4] |
| Sodium Nitroprusside | Nitric Oxide (NO) Donor | ~0.1 µM | ~100%[5] |
| Minoxidil Sulfate | K+ Channel Opener | ~5 µM | High |
Note: EC50 and Emax values can vary significantly based on the experimental model (e.g., animal species, blood vessel type) and conditions.
Delving into the Mechanism: The Signaling Pathway of this compound
This compound exerts its vasodilatory effect primarily through the activation of M3 muscarinic acetylcholine receptors on endothelial cells.[1][6] This initiates a signaling cascade that leads to the production of nitric oxide (NO), a potent vasodilator.[3][7] NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation and vasodilation.[3]
Experimental Validation: Protocols for In Vitro Assessment
The vasodilatory effects of this compound and other compounds can be quantitatively assessed in vitro using isolated blood vessel preparations. Pressure myography is a common and robust technique for such studies.
Pressure Myography Experimental Protocol
Objective: To determine the concentration-response relationship of this compound-induced vasodilation in isolated small arteries.
Materials:
-
Isolated resistance artery (e.g., mesenteric or cerebral artery from a suitable animal model)
-
Pressure myograph system
-
Physiological Salt Solution (PSS)
-
Vasoconstrictor agent (e.g., Phenylephrine)
-
This compound solutions of varying concentrations
-
Positive controls (e.g., Acetylcholine, Sodium Nitroprusside)
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Vessel Isolation and Mounting:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired artery in cold PSS.
-
Mount the isolated artery segment onto two glass cannulas in the myograph chamber filled with cold, carbogenated PSS.
-
-
Equilibration and Viability Check:
-
Pressurize the vessel to a physiological level (e.g., 60 mmHg) and warm the chamber to 37°C.
-
Allow the vessel to equilibrate for at least 30-45 minutes.
-
Assess vessel viability by inducing constriction with a high potassium solution. A robust constriction confirms vessel health.
-
Confirm endothelial integrity by pre-constricting the vessel with a submaximal concentration of phenylephrine (B352888) and then applying a known endothelium-dependent vasodilator like acetylcholine. Significant vasodilation indicates a healthy endothelium.
-
-
Concentration-Response Curve Generation:
-
Pre-constrict the vessel with a submaximal concentration of phenylephrine to achieve a stable tone.
-
Cumulatively add increasing concentrations of this compound to the bath, allowing the vessel diameter to stabilize at each concentration.
-
Record the vessel diameter continuously.
-
-
Data Analysis:
-
Calculate the percentage of vasodilation at each this compound concentration relative to the pre-constriction level.
-
Plot the concentration-response curve (log concentration vs. % vasodilation) to determine the EC50 and Emax values.
-
Comparison with Other Vasodilators
-
Acetylcholine: As a natural cholinergic agonist, acetylcholine is an excellent positive control for endothelium-dependent vasodilation.[3] Its mechanism is very similar to that of this compound, acting on muscarinic receptors to stimulate NO release.
-
Sodium Nitroprusside: This compound is an endothelium-independent vasodilator. It directly donates NO to the vascular smooth muscle cells, bypassing the endothelial signaling cascade.[8] Comparing the effects of this compound with Sodium Nitroprusside can help elucidate the role of the endothelium in its vasodilatory action.
-
Minoxidil Sulfate: The active metabolite of Minoxidil, this drug induces vasodilation by opening ATP-sensitive potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[9] This represents a different mechanistic pathway for achieving vasodilation compared to this compound.
Conclusion
In vitro validation of this compound's vasodilatory effects, while currently lacking extensive public quantitative data, can be effectively performed using established methodologies like pressure myography. Its mechanism as a cholinergic agonist acting via the endothelial M3 receptor-NO-cGMP pathway provides a clear rationale for its vasodilatory properties. By comparing its effects to well-characterized vasodilators with diverse mechanisms of action, researchers can gain a comprehensive understanding of its pharmacological profile and potential therapeutic applications in conditions requiring enhanced microcirculation. Further studies to determine the precise EC50 and Emax values of this compound in various vascular beds are warranted to fully elucidate its potency and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The relative importance of nitric oxide and nitric oxide-independent mechanisms in acetylcholine-evoked dilatation of the rat mesenteric bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. benchchem.com [benchchem.com]
- 8. Nitric oxide and sodium nitroprusside-induced relaxation of the human umbilical artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of minoxidil sulfate-induced vasodilation: a role for increased K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carpronium Chloride and Pilocarpine Efficacy on Muscarinic Receptors
A comprehensive guide for researchers and drug development professionals on the pharmacological characteristics of two prominent muscarinic receptor agonists: Carpronium Chloride and Pilocarpine (B147212). This document provides a detailed comparison of their mechanisms of action, supported by available experimental data, and outlines relevant experimental protocols.
Introduction
This compound and pilocarpine are both cholinergic agents that exert their effects through the activation of muscarinic acetylcholine (B1216132) receptors (mAChRs). While both are classified as muscarinic agonists, their clinical applications and the depth of their pharmacological characterization differ significantly. Pilocarpine is a well-established therapeutic for glaucoma and xerostomia (dry mouth), with a considerable body of research detailing its receptor subtype selectivity and functional potency.[1][2][3] this compound is primarily utilized, particularly in Japan, as a topical treatment for alopecia (hair loss), with its mechanism of action attributed to localized vasodilation and stimulation of hair follicles.[4][5]
This guide provides a comparative overview of the efficacy of this compound and pilocarpine on muscarinic receptors, highlighting the quantitative data available for pilocarpine and the more qualitative understanding of this compound's action. A notable gap in the publicly available scientific literature is the lack of direct, head-to-head comparative studies and specific quantitative data on the binding affinity and potency of this compound at the various muscarinic receptor subtypes.
Mechanism of Action and Signaling Pathways
Both this compound and pilocarpine mimic the action of the endogenous neurotransmitter acetylcholine at muscarinic receptors.[5][6] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate a variety of physiological functions.[7][8]
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cellular response.[8]
-
M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8]
Pilocarpine is a non-selective muscarinic agonist that can activate all five muscarinic receptor subtypes.[9] However, it exhibits a degree of selectivity, with a preference for the M1 and M3 subtypes.[10][11] Its therapeutic effects in glaucoma and dry mouth are largely attributed to its action on M3 receptors in the ciliary muscle of the eye and salivary glands, respectively.[2][12]
This compound is also described as a parasympathomimetic agent, suggesting it stimulates muscarinic receptors.[6] Its primary therapeutic effect in alopecia is believed to be localized vasodilation of scalp blood vessels, which increases blood flow and nutrient supply to hair follicles.[4][5] This vasodilatory effect is likely mediated through the activation of M3 muscarinic receptors on endothelial cells, leading to the production of nitric oxide (NO) and subsequent smooth muscle relaxation.[13]
Below are diagrams illustrating the primary signaling pathways activated by muscarinic agonists like pilocarpine and the proposed mechanism of action for this compound in promoting hair growth.
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. scispace.com [scispace.com]
- 8. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | C8H18ClNO2 | CID 25804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Head-to-Head Comparison of Carpronium Chloride with Other Cholinergic Agents in Smooth Muscle Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cholinergic Agents and Smooth Muscle
Cholinergic agonists are compounds that mimic the effects of the endogenous neurotransmitter acetylcholine (B1216132). In smooth muscle tissues, these agents primarily act on muscarinic acetylcholine receptors (mAChRs) to modulate contraction and relaxation. The two main receptor subtypes involved in smooth muscle are the M2 and M3 receptors. Activation of M3 receptors typically leads to smooth muscle contraction through the Gq protein pathway, which stimulates phospholipase C (PLC) and subsequently increases intracellular calcium levels. M2 receptor activation, on the other hand, is coupled to Gi proteins, which inhibit adenylyl cyclase and can modulate ion channel activity.
Carpronium (B77295) Chloride is a parasympathomimetic agent known to act as a cholinergic agonist.[1] Its primary documented effect on smooth muscle is vasodilation, which is utilized in therapeutic applications such as promoting hair growth by increasing microcirculation.[1] This vasodilatory effect is achieved through the relaxation of vascular smooth muscle.[1]
Comparative Data of Cholinergic Agents
The following tables summarize quantitative data on the potency and efficacy of several common cholinergic agents in various smooth muscle preparations. It is important to note that these values are highly dependent on the specific tissue and experimental conditions. No direct comparative studies or quantitative data (EC50, Emax) for Carpronium Chloride in smooth muscle preparations were identified in the reviewed literature.
Table 1: Potency (EC50) of Cholinergic Agonists in Smooth Muscle Contraction
| Cholinergic Agent | Smooth Muscle Preparation | Potency (EC50) | Reference |
| Carbachol (B1668302) | Guinea-pig ileal longitudinal muscle | 0.11 ± 0.02 μM | [2] |
| McN-A343 | Guinea-pig ileal longitudinal muscle | 2.29 ± 0.25 μM | [2] |
| Pilocarpine | Guinea-pig ileal longitudinal muscle | 1.83 ± 0.62 μM | [2] |
| Bethanechol | Guinea-pig small intestine (longitudinal) | Higher EC50 than carbachol | [3] |
| Acetylcholine | Guinea-pig small intestine (longitudinal) | Lower EC50 than carbachol | [3] |
Table 2: Efficacy (Emax) of Cholinergic Agonists in Smooth Muscle Contraction
| Cholinergic Agent | Smooth Muscle Preparation | Efficacy (Emax, relative to a standard) | Reference |
| Carbachol | Guinea-pig ileal longitudinal muscle | 111 ± 2% (of 1μM carbachol) | [2] |
| McN-A343 | Guinea-pig ileal longitudinal muscle | 98 ± 3% (of 1μM carbachol) | [2] |
| Pilocarpine | Guinea-pig ileal longitudinal muscle | 106 ± 3% (of 1μM carbachol) | [2] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of cholinergic agents and the methods used to study them, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Cholinergic signaling pathway for smooth muscle contraction.
Caption: Experimental workflow for smooth muscle contractility studies.
Experimental Protocols
Isolated Tissue Bath Assay for Smooth Muscle Contractility
This protocol describes a standard method for assessing the contractile or relaxant effects of cholinergic agents on isolated smooth muscle preparations.
1. Tissue Preparation:
-
Euthanize the animal (e.g., rat, guinea pig) according to approved ethical guidelines.
-
Dissect the desired smooth muscle tissue (e.g., thoracic aorta, ileum, bladder).
-
Carefully clean the tissue of adherent connective and fatty tissues in a physiological salt solution (e.g., Krebs-Henseleit solution).
-
For vascular studies, cut the vessel into rings of 2-4 mm in length. For gastrointestinal or bladder studies, longitudinal or circular strips of approximately 10-15 mm in length are prepared.
2. Mounting in Organ Bath:
-
Suspend the tissue preparations in an organ bath containing a physiological salt solution maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer.
3. Equilibration and Viability Test:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams, depending on the tissue).
-
During equilibration, wash the tissues with fresh physiological salt solution every 15-20 minutes.
-
After equilibration, assess the viability of the tissue by inducing a contraction with a standard depolarizing agent, such as potassium chloride (KCl, e.g., 60-80 mM).
-
Wash the tissues and allow them to return to baseline tension.
4. Drug Administration and Data Recording:
-
Once a stable baseline is achieved, add the cholinergic agonist in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 100 µM).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the isometric tension continuously using a data acquisition system.
5. Data Analysis:
-
The contractile or relaxant response to the agonist is measured as the change in tension from the baseline.
-
Normalize the responses, often as a percentage of the maximal contraction induced by KCl.
-
Construct a dose-response curve by plotting the response against the logarithm of the agonist concentration.
-
From the dose-response curve, determine the potency (EC50, the concentration that produces 50% of the maximal response) and the efficacy (Emax, the maximal response) of the agonist.
Conclusion
This compound is established as a cholinergic agonist with vasodilatory effects on vascular smooth muscle.[1] However, a direct quantitative comparison of its potency and efficacy with other common cholinergic agents like acetylcholine, bethanechol, and carbachol is hampered by a lack of published data. The provided tables and protocols for other cholinergic agents offer a framework for how such a comparison could be conducted. Future research providing dose-response data for this compound in various smooth muscle preparations is necessary to enable a definitive head-to-head comparison and to fully characterize its pharmacological profile in this context.
References
- 1. Effects of this compound on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of Carpronium Chloride's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carpronium (B77295) Chloride's performance with its alternatives across various cell lines relevant to its therapeutic applications. The information presented is collated from in vitro studies to assist in research and development, offering objective data and detailed experimental protocols.
Introduction to Carpronium Chloride and In Vitro Alternatives
This compound is a cholinergic agent, specifically a muscarinic agonist, known for its vasodilatory properties and its effects on cell proliferation and signaling. It is primarily investigated for its potential in hair growth stimulation. In the context of in vitro research, several alternatives are employed to study similar cellular mechanisms. This guide focuses on a key alternative, Minoxidil (B1677147) , a well-established hair growth stimulant with a different primary mechanism of action, and other cholinergic agonists such as Carbachol , Bethanechol (B1168659) , Pilocarpine , Cevimeline , and Arecoline (B194364) to provide a broader context for this compound's cholinergic effects.
Comparative Analysis of Cellular Effects
The following tables summarize the quantitative effects of this compound and its alternatives on key cellular parameters across different cell lines. Due to the limited availability of direct quantitative data for this compound in some cell types, data from other muscarinic agonists are included as a proxy to represent the expected effects of cholinergic stimulation.
Hair Follicle Dermal Papilla Cells (HFDPCs)
HFDPCs are crucial in regulating hair follicle cycling and are a primary target for hair growth therapies.
| Compound | Concentration | Effect on Proliferation/Viability | Effect on Signaling Pathways | Reference |
| This compound | 0.1 - 100 µM | Promotes viability and proliferation. | Activates Wnt/β-catenin, PI3K/AKT, and ERK signaling pathways.[1] | [2] |
| Minoxidil | 0.1 µM | Increased proliferation. | 287% increase in ERK phosphorylation; 168% increase in Akt phosphorylation.[3][4] | [3][4] |
| 1.0 µM | Increased proliferation. | 351% increase in ERK phosphorylation; 257% increase in Akt phosphorylation; >150% increase in Bcl-2; >50% decrease in Bax.[3][4] | [3][4] | |
| 0.2 - 24 µM | - | Dose-dependent increase in VEGF mRNA (6-fold at 24 µM) and protein expression.[5][6] | [5][6] |
Fibroblasts
Fibroblasts are key cells in the dermal layer, responsible for producing extracellular matrix components. Their proliferation and activity are relevant to skin and hair follicle health.
| Compound | Concentration | Effect on Proliferation/Viability | Reference |
| Carbachol (Muscarinic Agonist) | up to 10 µM | ~40-100% increase in proliferation. | [7] |
| Bethanechol (Muscarinic Agonist) | 10⁻⁷ to 10⁻⁴ M | Concentration-dependent increase in contractility. | [8] |
Keratinocytes
Keratinocytes are the primary cells of the epidermis and play a vital role in forming the hair shaft.
| Compound | Concentration | Effect on Proliferation/Viability | Reference |
| Pilocarpine (Muscarinic Agonist) | Not specified | Modulates viability, proliferation, and differentiation. | [9] |
| Minoxidil | Millimolar concentrations | Increased secretion of VEGF. | [10] |
Endothelial Cells
Endothelial cells line blood vessels and are central to the vasodilatory effects of this compound.
| Compound | Concentration | Effect | Reference |
| This compound | Not specified | Expected to stimulate nitric oxide (NO) production, leading to vasodilation. | [9] |
| Arecoline (Cholinergic Agonist) | 100 - 1000 µM | Inhibits cell proliferation and induces G2/M cell cycle arrest. Cytotoxic at higher concentrations.[11][12] | [11][12] |
Smooth Muscle Cells
Smooth muscle cells are found in the walls of arterioles and their relaxation leads to vasodilation.
| Compound | Concentration | Effect | Reference |
| This compound | Not specified | Induces relaxation of vascular smooth muscle.[13] | [13] |
| Cevimeline (Muscarinic Agonist) | Not specified | Increases tone of smooth muscle.[14] | [14] |
| Bethanechol (Muscarinic Agonist) | 10⁻⁷ to 10⁻⁴ M | Concentration-dependent increase in contractility. | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound, as a muscarinic agonist, is proposed to activate several key signaling pathways in target cells, particularly in dermal papilla cells, leading to its effects on cell proliferation and hair growth.
Experimental Workflow: Comparative Cell Viability Assay
This workflow outlines a general procedure for comparing the effects of this compound and an alternative compound on the viability of different cell lines using a colorimetric assay like the MTT assay.
Detailed Experimental Protocols
Cell Viability/Proliferation (MTT Assay)
Objective: To quantify the metabolic activity of cells as an indicator of viability and proliferation after treatment with this compound or alternatives.
Materials:
-
Target cell lines (e.g., HFDPCs, Fibroblasts, Keratinocytes)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
This compound and alternative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound and the alternative compound in the appropriate culture medium. Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Western Blot for Signaling Protein Phosphorylation (e.g., ERK, Akt)
Objective: To detect and quantify changes in the phosphorylation status of key signaling proteins in response to treatment.
Materials:
-
Target cell lines
-
6-well cell culture plates
-
This compound and alternative compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary. Treat the cells with the desired concentrations of compounds for a specified time (e.g., 15-60 minutes for phosphorylation events).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize the phosphorylation signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To indirectly measure the production of nitric oxide by endothelial cells in response to vasodilatory compounds.
Materials:
-
Endothelial cells
-
24-well cell culture plates
-
This compound or other test compounds
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed endothelial cells in 24-well plates and grow to confluency. Replace the medium with a fresh, phenol (B47542) red-free medium. Treat the cells with the test compounds for the desired time.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a 96-well plate, mix the collected supernatant with the components of the Griess reagent according to the manufacturer's instructions. This typically involves a two-step reaction.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for color development.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Standard Curve: Prepare a standard curve using serial dilutions of a nitrite standard solution.
-
Data Analysis: Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve. An increase in nitrite concentration indicates an increase in NO production.
Conclusion
This guide provides a comparative overview of the in vitro effects of this compound and its alternatives. While this compound demonstrates proliferative and pro-survival effects in dermal papilla cells, likely through the activation of muscarinic receptors and downstream signaling pathways, its comprehensive effects across a wider range of cell types require further investigation. Minoxidil, a common comparator, exhibits robust effects on dermal papilla cell proliferation and signaling, albeit through a different primary mechanism. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to elucidate the precise cellular and molecular mechanisms of this compound and to validate its therapeutic potential in various contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Minoxidil upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minoxidil upregulates the expression of vascular endothelial growth factor in human hair dermal papilla cells | Semantic Scholar [semanticscholar.org]
- 7. acta-apa.mf.uni-lj.si [acta-apa.mf.uni-lj.si]
- 8. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of arecoline in relaxing human umbilical vessels and inhibiting endothelial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arecoline is cytotoxic for human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Replication of Carpronium Chloride's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on the mechanism of action of Carpronium Chloride for alopecia and its performance relative to other therapeutic alternatives. The information is based on available experimental data, with a focus on quantitative metrics and detailed methodologies.
Executive Summary
This compound is a topical agent used for the treatment of alopecia, particularly in Japan.[1] Its primary proposed mechanism of action involves local vasodilation and cholinergic stimulation of hair follicles.[2] As a parasympathomimetic agent, it is believed to enhance microcirculation in the scalp, thereby increasing the supply of oxygen and nutrients to hair follicles.[2] Some evidence also suggests a potential role in modulating the Wnt/β-catenin signaling pathway, which is crucial for hair follicle cycling.[3]
However, a comprehensive review of publicly available literature reveals a notable scarcity of large-scale, double-blind, placebo-controlled clinical trials for this compound that meet contemporary standards for dermatological drug development.[4] Furthermore, specific studies aimed at the independent replication of its mechanism of action are not readily found. The existing efficacy data is often derived from smaller, non-randomized, or older case studies, which primarily report qualitative assessments of improvement.[3][5]
This guide synthesizes the available information on this compound and compares it with well-documented alternatives for alopecia: Minoxidil, Finasteride, and Janus Kinase (JAK) inhibitors. While direct head-to-head comparative data is limited, this document aims to provide a clear overview based on existing evidence to support research and development efforts.[3]
Comparative Analysis of Mechanisms of Action
The therapeutic approaches to alopecia vary significantly, targeting different pathways involved in hair growth and loss.
| Treatment | Primary Mechanism of Action | Target Signaling Pathways |
| This compound | Cholinergic agonist and vasodilator.[1][2] | Muscarinic Acetylcholine Receptors, Nitric Oxide Pathway, Prostaglandin Pathway, potentially Wnt/β-catenin Pathway.[2][3] |
| Minoxidil | Potassium channel opener, leading to vasodilation.[6] | ATP-sensitive potassium channels, Wnt/β-catenin pathway.[6] |
| Finasteride | 5-alpha-reductase inhibitor. | Blocks the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). |
| JAK Inhibitors | Inhibition of Janus kinase enzymes (JAK1, JAK2, JAK3).[4] | JAK-STAT signaling pathway, interrupting the signaling of pro-inflammatory cytokines.[4] |
Quantitative Comparison of Clinical Efficacy
The following tables summarize quantitative data from clinical trials. It is important to note the differences in study design and size when comparing these results. Data for this compound is limited to smaller studies, which may not be directly comparable to the larger, more robust trials conducted for other treatments.[3]
Table 1: Change in Hair Density/Count
| Treatment | Dosage/Concentration | Trial Duration | Change in Hair Count (per cm² or target area) | Citation(s) |
| This compound | 2% Topical Solution (in combination) | 24 weeks | 26.7% improvement rate in men | [3][7] |
| 5% Topical Solution | 1 month | Improvement in 4 out of 6 male subjects | [3] | |
| Minoxidil | 5% Topical Solution | 48 weeks | 45% more hair regrowth than 2% solution | [5] |
| Finasteride | 1 mg Oral Tablet | 48 weeks | Net improvement of 17.3 hairs/cm² vs. placebo | |
| JAK Inhibitors (Baricitinib) | 4 mg Oral Tablet | 36 weeks | 35-40% of patients achieved SALT score ≤20 |
SALT Score (Severity of Alopecia Tool) measures the percentage of scalp hair loss.
Table 2: Effect on Hair Growth Cycle (Anagen/Telogen Ratio)
| Treatment | Dosage/Concentration | Trial Duration | Change in Anagen/Telogen Ratio | Citation(s) |
| This compound | Not Reported | Not Reported | Not Reported | |
| Minoxidil | 5% Topical Solution | Not Reported | Promotes transition from telogen to anagen phase | [6] |
| Finasteride | 1 mg Oral Tablet | 48 weeks | Net improvement of 47% vs. placebo | |
| JAK Inhibitors | Not a primary reported outcome | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the efficacy of alopecia treatments.
Protocol 1: In Vitro Assessment of Hair Follicle Dermal Papilla Cell (HFDPC) Viability
-
Objective: To determine the direct effect of a compound on the proliferation of HFDPCs, which are critical in regulating hair growth.
-
Methodology:
-
Cell Culture: HFDPCs are cultured in a suitable medium.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Viability Assay (MTT Assay): After a set incubation period (e.g., 48-72 hours), an MTT solution is added. Viable cells convert MTT to formazan, which is then solubilized.
-
Data Analysis: The absorbance is measured using a microplate reader, and cell viability is expressed as a percentage relative to the control.[8]
-
Protocol 2: Clinical Trial for Androgenetic Alopecia (Phototrichogram Method)
-
Objective: To quantitatively measure changes in hair density, thickness, and the anagen/telogen ratio in response to treatment.[2]
-
Methodology:
-
Subject Recruitment: Participants with a confirmed diagnosis of androgenetic alopecia are enrolled.
-
Baseline Measurement: A target area of the scalp is tattooed or marked. Hair in a small patch within this area is clipped. A baseline image is captured using a high-resolution camera with a dermatoscope.[2]
-
Treatment: Subjects are randomized to receive the active treatment (e.g., 5% this compound solution) or a placebo, applied topically twice daily.[8]
-
Follow-up Imaging: After a short interval (e.g., 48 hours), the area is re-imaged to differentiate between growing (anagen) and resting (telogen) hairs.[2]
-
Long-term Follow-up: The phototrichogram is repeated at specified intervals (e.g., 12 and 24 weeks) to assess changes from baseline.[8]
-
Data Analysis: Specialized software is used to analyze the images and quantify total hair count, hair thickness, and the anagen/telogen ratio. Statistical analysis is performed to compare the treatment and placebo groups.[2]
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
Caption: Proposed vasodilatory and signaling pathway of this compound in hair follicles.
General Experimental Workflow for a Clinical Trial in Alopecia
Caption: A typical workflow for a randomized, placebo-controlled clinical trial for an alopecia treatment.
Conclusion
This compound's established use in some regions for alopecia is based on its proposed mechanisms of vasodilation and cholinergic stimulation.[2] However, for its broader acceptance and to definitively establish its efficacy and mechanism of action, there is a clear need for more rigorous, large-scale, and independently replicated studies that adhere to modern clinical trial standards. The lack of robust quantitative data makes direct comparisons with well-established treatments like Minoxidil and Finasteride, and newer therapies such as JAK inhibitors, challenging.[4] Future research should focus on conducting double-blind, placebo-controlled trials with standardized quantitative endpoints, such as those obtained through phototrichogram analysis, to provide a clearer understanding of this compound's therapeutic potential and to validate its proposed signaling pathways.
References
Assessing the Specificity of Carpronium Chloride for Muscarinic Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Cevimeline, Xanomeline (B1663083), and Pilocarpine (B147212) for the human M1-M5 muscarinic receptors. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Agonist | M1 | M2 | M3 | M4 | M5 | Predominant Selectivity |
| Carpronium Chloride | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | General Muscarinic Agonist |
| Cevimeline | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | M1/M3 Agonist[1][2][3] |
| Xanomeline | ~294[4] | ~296[4] | Substantial Affinity[5] | High Affinity[6] | Substantial Affinity[5] | M1/M4 Preferring[6] |
| Pilocarpine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Non-selective, with some preference for M1/M3 |
Table 2: Muscarinic Receptor Functional Potencies (EC50, nM)
| Agonist | M1 | M2 | M3 | M4 | M5 | Predominant Functional Selectivity |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | General Muscarinic Agonist |
| Cevimeline | 23[7] | 1040[7] | 48[7] | 1310[7] | 63[7] | M1/M3 Agonist |
| Xanomeline | 37[8] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | M1/M4 Preferring[6] |
| Pilocarpine | 18,000 (PI turnover)[9] | 4,500 (GTPase)[9] | Data Not Available | Data Not Available | Data Not Available | Partial Agonist at M1/M2[9] |
Discussion of Receptor Specificity
This compound: this compound is known as a cholinergic agonist and is used topically for conditions like alopecia, where its mechanism is thought to involve vasodilation and stimulation of hair follicles[10]. While it is established as a muscarinic acetylcholine (B1216132) receptor agonist, specific quantitative data on its binding affinities (Ki) and functional potencies (EC50) for the individual M1-M5 receptor subtypes are not available in the reviewed literature. Its therapeutic effects are attributed to its general parasympathomimetic activity[11].
Cevimeline: Cevimeline demonstrates a clear functional selectivity for M1 and M3 receptors, with significantly higher potency at these subtypes compared to M2 and M4 receptors.[7] This profile is consistent with its clinical use in treating dry mouth associated with Sjögren's syndrome, as M1 and M3 receptors are crucial for salivary gland secretion.[1][3]
Xanomeline: Xanomeline is characterized as a functionally selective M1/M4 receptor agonist.[6] While it exhibits substantial binding affinity across all five muscarinic subtypes, its functional activity is more pronounced at M1 and M4 receptors.[4][5] This dual M1/M4 agonism has been a key area of investigation for its potential therapeutic effects in neurological and psychiatric disorders.[6][12]
Pilocarpine: Pilocarpine is a long-established muscarinic agonist that generally acts as a partial agonist at M1 and M2 receptors.[9] While it is not highly selective, it tends to show a preference for M1 and M3 subtypes in functional assays.[13] Its non-selective nature contributes to its broad range of physiological effects.
Signaling Pathways and Experimental Workflows
The activation of muscarinic receptor subtypes initiates distinct intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The following diagram illustrates a typical workflow for a radioligand binding assay used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
A suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Test compound (e.g., this compound, Cevimeline).
-
Assay buffer (e.g., PBS).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound. Include control wells with radioligand only (total binding) and radioligand with a high concentration of a known muscarinic antagonist (non-specific binding).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
1. Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5 Receptors)
Objective: To measure the functional potency (EC50) of an agonist by quantifying the accumulation of inositol phosphates.
Materials:
-
Cells stably expressing M1, M3, or M5 receptors.
-
[3H]-myo-inositol.
-
Agonist of interest.
-
LiCl solution.
-
Perchloric acid.
-
Dowex anion-exchange resin.
Protocol:
-
Cell Labeling: Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Agonist Stimulation: Pre-incubate the labeled cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with various concentrations of the agonist for a defined period.
-
Extraction: Terminate the reaction by adding perchloric acid.
-
Separation: Separate the inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated as a function of agonist concentration to generate a dose-response curve and determine the EC50 value.
2. cAMP Accumulation Assay (for M2, M4 Receptors)
Objective: To measure the functional potency (EC50) of an agonist by quantifying the inhibition of adenylyl cyclase activity.
Materials:
-
Cells stably expressing M2 or M4 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Agonist of interest.
-
cAMP assay kit (e.g., HTRF, ELISA).
Protocol:
-
Cell Plating: Seed cells in a multi-well plate and allow them to attach.
-
Agonist Treatment: Pre-incubate the cells with various concentrations of the agonist.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format provided by a commercial kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of agonist concentration to determine the IC50 value, which reflects the functional potency of the agonist.
Conclusion
This guide provides a comparative framework for assessing the muscarinic receptor subtype specificity of this compound. While specific binding and functional data for this compound are lacking in the current literature, the detailed pharmacological profiles of Cevimeline, Xanomeline, and Pilocarpine offer valuable benchmarks for comparison. The provided experimental protocols serve as a methodological foundation for researchers aiming to characterize the activity of this compound or other novel muscarinic agonists at the five receptor subtypes. Further research is warranted to fully elucidate the receptor subtype specificity of this compound to better understand its therapeutic potential and off-target effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. apexbt.com [apexbt.com]
- 3. gene2rx.com [gene2rx.com]
- 4. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 13254-33-6 | Benchchem [benchchem.com]
- 12. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Carpronium Chloride in Alopecia Areata: An Evidence-Based Comparison
A stark contrast in the quality and volume of clinical trial data exists between Carpronium Chloride and other therapeutic agents for alopecia areata. While holding a history of use, particularly in Japan, this compound's efficacy is supported by limited, lower-level clinical evidence, standing in sharp relief to the robust, large-scale, placebo-controlled trials that underpin the approval and use of treatments like Janus kinase (JAK) inhibitors and corticosteroids. This guide provides a critical review of the available clinical data for this compound in the context of alopecia areata, offering a direct comparison with established and emerging therapies to inform research, clinical development, and therapeutic positioning.
Executive Summary
This compound is a topical cholinergic agent purported to treat alopecia through localized vasodilation, thereby increasing blood flow to the scalp and stimulating hair follicles.[1] However, a thorough review of published literature reveals a significant lack of high-quality, double-blind, placebo-controlled studies specifically evaluating its efficacy and safety in alopecia areata.[2] The existing data for this compound is primarily derived from small, non-randomized studies and case series, often focused on androgenetic alopecia, making a direct and meaningful comparison with other alopecia areata treatments challenging.[1][3]
In contrast, treatments such as topical and systemic corticosteroids, and more recently, JAK inhibitors like baricitinib (B560044) and ritlecitinib, have been rigorously evaluated in extensive clinical trial programs. These studies provide a strong evidence base for their efficacy, with clear, quantitative endpoints such as the Severity of Alopecia Tool (SALT) score. This guide will present the available data for this compound alongside the more definitive data for these comparator therapies, highlighting the disparities in the level of evidence and clinical validation.
Comparative Efficacy of Treatments for Alopecia Areata
The following table summarizes the available quantitative data from clinical studies of this compound and comparator treatments for alopecia areata. It is critical to note the differences in study design and quality when interpreting these results.
| Treatment | Dosage/Concentration | Trial Duration | Primary Efficacy Endpoint | Key Results | Level of Evidence |
| This compound | 5% Topical Solution | 1-6 months | Hair growth promotion/inhibition of alopecia progression | In a bilateral comparison study, 4 out of 6 patients (66.7%) with androgenetic alopecia showed improvement relative to placebo.[4] | Low (Non-randomized, small sample size) |
| 2% Topical Solution (in combination) | 24 weeks | Improvement Rate | A 26.7% improvement rate was observed in men with androgenetic alopecia.[3] | Low (Combination product, likely observational) | |
| Topical Corticosteroids | Varies (e.g., Clobetasol Propionate) | 12 weeks | Hair Regrowth | Often used as a first-line treatment for patchy alopecia areata, with varying degrees of success reported in clinical practice. Efficacy data from robust, large-scale trials is surprisingly limited. | Moderate (Often based on clinical experience) |
| Baricitinib (Oral JAK Inhibitor) | 4mg daily | 36 weeks | SALT Score ≤20 (≤20% scalp hair loss) | In two Phase 3 trials (BRAVE-AA1 and BRAVE-AA2), 38.8% and 35.9% of patients, respectively, achieved a SALT score of ≤20.[1] | High (Randomized, double-blind, placebo-controlled) |
| Ritlecitinib (Oral JAK Inhibitor) | 50mg daily | 36-38 months | SALT Score ≤20 | Long-term data from the ALLEGRO-LT study showed that 65.1% of patients had a SALT score ≤20 at 36-38 months. Among those who achieved a SALT score ≤20 at 12 months, 88.3% maintained this response. Nearly 30% achieved complete scalp hair regrowth (SALT score of 0).[5] | High (Long-term extension of a randomized trial) |
Experimental Protocols: A Methodological Divide
The disparity in the quality of clinical evidence is also reflected in the detail and rigor of the experimental protocols available in the public domain.
This compound Studies
Detailed protocols for this compound studies in alopecia areata are scarce. The available information, often from studies on androgenetic alopecia, suggests the following general design:
-
Study Design: Typically non-randomized, open-label, or bilateral comparison studies.[3][4] Some studies are described as case series.[3]
-
Participant Population: Small cohorts, often exclusively male subjects with androgenetic alopecia.[3][4]
-
Intervention: Application of 2% or 5% this compound topical solution to the affected areas of the scalp, usually once or twice daily.[3]
-
Efficacy Assessment: Primarily based on subjective investigator and patient assessments of hair growth or suppression of hair loss, without standardized, validated scoring systems like the SALT score.[4]
JAK Inhibitor (e.g., Ritlecitinib) Phase 3 Clinical Trial (Generalized)
In stark contrast, the protocols for pivotal trials of JAK inhibitors are well-defined, standardized, and publicly available. A generalized workflow is as follows:
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter international trials.
-
Participant Population: Hundreds of adult and adolescent patients with a confirmed diagnosis of severe alopecia areata (typically defined as a SALT score of ≥50).
-
Intervention: Patients are randomized to receive a specific daily oral dose of the JAK inhibitor or a matching placebo.
-
Duration: A primary treatment phase of 24 to 36 weeks, often followed by a long-term extension study.[1][5]
-
Efficacy Assessment:
-
Primary Endpoint: The percentage of patients achieving a SALT score of ≤20 at the end of the primary treatment phase.[1][5] The SALT score provides a quantitative measure of scalp hair loss.[6]
-
Secondary Endpoints: Include the percentage of patients achieving a SALT score of ≤10, assessment of eyebrow and eyelash hair regrowth, and patient-reported outcomes.[5]
-
-
Safety Assessments: Comprehensive monitoring of adverse events, including regular laboratory tests for hematological and biochemical parameters.
Mechanism of Action and Signaling Pathways
The proposed mechanisms of action for this compound and the established pathways in alopecia areata are distinct, reflecting the different therapeutic approaches.
This compound: A Vasodilatory Approach
The primary mechanism of this compound is believed to be its action as a cholinergic agonist, mimicking acetylcholine.[1] This leads to localized vasodilation of blood vessels in the scalp, which is thought to increase the supply of oxygen and nutrients to the hair follicles, thereby promoting a healthier environment for hair growth.[1][7] There is also speculation that it may interact with the nitric oxide and prostaglandin (B15479496) pathways, which are involved in regulating blood vessel dilation.[7][8]
Alopecia Areata and JAK Inhibition: An Immunomodulatory Strategy
Alopecia areata is an autoimmune disease where T-cells attack the hair follicles.[2] The signaling pathways involving Janus kinases (JAKs) are crucial in mediating this immune response. JAK inhibitors work by blocking these pathways, thereby reducing the inflammatory signaling that leads to hair follicle damage and hair loss.
Clinical Trial Workflow Visualization
The following diagram illustrates a generalized workflow for a robust, placebo-controlled clinical trial, typical for the development of new treatments for alopecia areata like JAK inhibitors.
Critical Conclusion and Future Directions
For researchers, scientists, and drug development professionals, the critical takeaway is the profound need for robust clinical evidence when evaluating treatments for alopecia areata.[2] While this compound has a history of clinical use in some regions, the absence of data from well-designed, double-blind, placebo-controlled trials makes it impossible to ascertain its true efficacy and safety profile in alopecia areata.[2] Its proposed mechanism of action, focused on vasodilation, also stands in contrast to the current understanding of alopecia areata as a T-cell mediated autoimmune disease, which is directly targeted by newer, evidence-backed therapies like JAK inhibitors.
Future research on this compound should prioritize the execution of rigorous, controlled trials that adhere to modern standards of clinical investigation, including the use of validated endpoints like the SALT score. Without such data, its role in the therapeutic landscape for alopecia areata remains unsubstantiated and it cannot be objectively compared to the growing armamentarium of proven treatment options. For now, therapies with a foundation of high-quality clinical evidence, such as JAK inhibitors for severe disease and corticosteroids for milder cases, represent the standard of care.
References
A Comparative Analysis of Carpronium Chloride's Vasodilatory Potency Against Established Agents
For Immediate Release: December 4, 2025
This guide presents a comprehensive benchmark of the vasodilatory potency of Carpronium (B77295) Chloride against two established vasodilators: Minoxidil (B1677147) and Diazoxide (B193173). The objective of this document is to furnish researchers, scientists, and drug development professionals with a thorough comparative analysis, supported by experimental data and detailed methodologies, to facilitate informed decisions in pharmacological research and development.
Introduction
Vasodilators are a critical class of therapeutic agents that induce the relaxation of vascular smooth muscle, leading to the widening of blood vessels and a subsequent increase in blood flow. Their applications are diverse, ranging from the management of hypertension to the treatment of alopecia. Carpronium Chloride, a cholinergic agonist, exerts its vasodilatory effect through a distinct mechanism compared to potassium channel openers like Minoxidil and Diazoxide.[1][2][3] This guide provides a head-to-head comparison of their mechanisms of action and vasodilatory potency, underpinned by available data.
Mechanisms of Action
This compound: As a cholinergic agonist, this compound mimics the action of acetylcholine (B1216132).[1][4] Its primary vasodilatory mechanism is initiated by the stimulation of muscarinic receptors on endothelial cells.[5][6] This activation triggers the production of nitric oxide (NO), which then diffuses into the adjacent vascular smooth muscle cells.[6] Inside these cells, NO activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which ultimately results in smooth muscle relaxation and vasodilation.[6]
Minoxidil: A well-established vasodilator, Minoxidil functions as a potassium channel opener.[2][7] Its active metabolite, minoxidil sulfate, targets and opens ATP-sensitive potassium (K-ATP) channels in the plasma membranes of vascular smooth muscle cells.[8] This action leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[8] The hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent vasodilation.[7][8]
Diazoxide: Similar to Minoxidil, Diazoxide is a potassium channel activator.[3][9] It enhances the permeability of the cell membrane to potassium ions in arteriolar smooth muscle, causing hyperpolarization and relaxation.[9][10] This mechanism effectively lowers peripheral vascular resistance.[9] Diazoxide is also known for its ability to inhibit insulin (B600854) release from the pancreas through a similar action on K-ATP channels in beta-cells.[9][11]
Comparative Vasodilatory Potency
While direct head-to-head clinical trials comparing the vasodilatory potency of this compound, Minoxidil, and Diazoxide are limited in publicly available literature, the following table summarizes their primary mechanisms and observed effects. Potency, often expressed as the half-maximal effective concentration (EC50), is a critical parameter in pharmacology. The lower the EC50 value, the greater the potency of the compound.
| Compound | Drug Class | Primary Mechanism of Action | Reported Vasodilatory Effects |
| This compound | Cholinergic Agonist | Stimulation of endothelial muscarinic receptors leading to Nitric Oxide (NO) production.[5][6] | Induces local vasodilation and increases microcirculation.[5][12] |
| Minoxidil | Potassium Channel Opener | Opening of ATP-sensitive potassium channels in vascular smooth muscle.[2][8] | Potent arterial vasodilator, reduces peripheral vascular resistance.[2] |
| Diazoxide | Potassium Channel Opener | Activation of ATP-sensitive potassium channels, leading to smooth muscle relaxation.[3][9] | Relaxes arteriolar smooth muscle, causing vasodilation.[13] |
Experimental Protocols
To provide a framework for the comparative assessment of these vasodilators, a generalized experimental protocol for determining vasodilatory potency using isolated blood vessel segments is outlined below.
Objective: To determine and compare the EC50 values of this compound, Minoxidil, and Diazoxide in inducing vasodilation in isolated arterial segments.
Materials:
-
Isolated arterial rings (e.g., rat mesenteric artery)
-
Pressure myograph system
-
Physiological Salt Solution (PSS)
-
Potassium-rich Physiological Salt Solution (K-PSS) for viability checks
-
Phenylephrine (or another vasoconstrictor)
-
This compound, Minoxidil, and Diazoxide stock solutions
-
Data acquisition and analysis software
Methodology:
-
Vessel Preparation: Isolate arterial segments and mount them in a pressure myograph chamber perfused with PSS maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration and Viability Check: Allow the vessel to equilibrate to a stable myogenic tone. Confirm vessel health by inducing constriction with K-PSS. Endothelial integrity can be assessed by observing vasodilation in response to an endothelium-dependent vasodilator like acetylcholine after pre-constriction with phenylephrine.[6]
-
Pre-constriction: Induce a submaximal, stable constriction of the arterial segment using a vasoconstrictor such as phenylephrine.[6]
-
Cumulative Dose-Response Curve: Once a stable constriction is achieved, add the vasodilator (this compound, Minoxidil, or Diazoxide) in a cumulative manner, with increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M).[6] Allow the vessel to reach a stable diameter at each concentration before adding the next.
-
Data Analysis: Record the vessel diameter continuously. Calculate the percentage of vasodilation at each concentration relative to the pre-constricted tone. Plot the concentration-response curve (log concentration of the vasodilator vs. % vasodilation) to determine the EC50 value.
Signaling Pathway Visualizations
The following diagrams illustrate the distinct signaling pathways through which this compound, Minoxidil, and Diazoxide induce vasodilation.
Experimental Workflow Visualization
The generalized workflow for determining the dose-response of a vasodilator is depicted below.
Conclusion
This compound presents a distinct, endothelium-dependent mechanism of vasodilation compared to the direct smooth muscle action of potassium channel openers like Minoxidil and Diazoxide. While quantitative, comparative potency data remains a key area for future head-to-head research, this guide provides the foundational mechanistic understanding and experimental framework necessary for such investigations. The provided signaling pathways and experimental workflow offer a robust starting point for researchers aiming to elucidate the comparative efficacy of these compounds in vascular pharmacology. Further studies employing standardized protocols are essential to definitively rank the vasodilatory potency of these agents.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Diazoxide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is Diazoxide used for? [synapse.patsnap.com]
- 11. Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diazoxide [m.glowm.com]
The Therapeutic Potential of Carpronium Chloride: A Comparative Meta-Analysis for Alopecia Treatment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carpronium Chloride with Alternative Therapies for Hair Loss, Supported by Experimental Data.
This compound, a topical cholinergic agent, has been utilized primarily in Japan for the treatment of alopecia. Its therapeutic effect is largely attributed to its vasodilatory properties, which enhance blood flow to the scalp and may stimulate hair follicles.[1][2][3] This guide provides a meta-comparative analysis of this compound against established treatments for androgenetic alopecia (AGA), namely minoxidil (B1677147) and finasteride (B1672673), based on available clinical data.
Quantitative Data Summary
The following tables summarize the efficacy and safety data for this compound and its alternatives. It is important to note that direct head-to-head, large-scale clinical trials comparing this compound with minoxidil and finasteride are limited in the available scientific literature.[4] The data for this compound is derived from smaller studies, which should be a consideration in direct comparisons.[4]
Table 1: Efficacy of this compound, Minoxidil, and Finasteride in Androgenetic Alopecia
| Treatment | Dosage/Concentration | Duration | Key Efficacy Outcomes | Source(s) |
| This compound | 5% Topical Solution | 1 month | Improvement in hair loss or hair growth observed in 4 out of 6 male subjects. | [4] |
| 2% Topical Solution (in combination) | 24 weeks | 26.7% improvement rate in men. | [4] | |
| Minoxidil | 5% Topical Solution | 48 weeks | 45% more hair regrowth than 2% minoxidil solution; significant increase in non-vellus hair count. | [4][5] |
| 5% Topical Solution | 18 weeks | Mean increase of 22.3 hairs in the target area for Japanese men. | [4] | |
| 2% or 5% Topical Solution | 24 weeks | Significantly more effective than placebo in increasing total and non-vellus hair count. | [6] | |
| Finasteride | 1 mg Oral | 48 months | 24% higher mean percentage change in hair count compared to placebo. | [1] |
| 1 mg Oral | 6-12 months | 9% higher mean percentage change in hair count compared to placebo. | [5] | |
| Dutasteride | 0.5 mg Oral | 6 months | Showed better effects in increasing total hair count compared to finasteride in some studies. | [1] |
Table 2: Safety and Tolerability Profile
| Treatment | Common Adverse Events | Source(s) |
| This compound | Localized side effects such as itching, irritation, and redness at the application site. Systemic absorption is minimal. | [1][3] |
| Minoxidil | Scalp irritation, initial temporary increase in shedding. | [1] |
| Finasteride | Sexual dysfunction (decreased libido, erectile dysfunction), gynecomastia. A modest increase in claims for depression has been noted in long-term studies. | [1][7] |
| Dutasteride | Similar to finasteride, including sexual side effects. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of typical experimental protocols for the cited treatments.
This compound (Topical Solution)
-
Study Design: Primarily non-randomized, controlled studies and case series. Some studies, like one for the 5% solution, were double-blind but not randomized controlled trials (RCTs).[4]
-
Participant Population: Male subjects diagnosed with androgenetic alopecia.[4]
-
Intervention: Application of either a 2% or 5% this compound topical solution to the affected areas of the scalp. The 2% solution has been studied as part of a combination hair growth agent.[4]
-
Duration: Treatment periods have varied from one month to 24 weeks.[4]
-
Efficacy Assessment: Primarily based on investigator and patient assessments of hair loss and regrowth, and overall improvement rates.[4][10]
Minoxidil (Topical Solution)
-
Study Design: Randomized, double-blind, placebo-controlled trials.[5]
-
Participant Population: Men with androgenetic alopecia.[5]
-
Intervention: Twice-daily application of 1 mL of 5% or 2% topical minoxidil solution, or a placebo.[5]
-
Duration: Studies have typically run for 48 weeks.[5]
-
Efficacy Assessment: Primary endpoints often include the change from baseline in non-vellus hair count in a target area. Secondary endpoints include patient and investigator assessments of scalp coverage and treatment benefit.[5]
Finasteride (Oral)
-
Study Design: Randomized, placebo-controlled, double-blind clinical trials.[5]
-
Participant Population: Men with androgenetic alopecia.[5]
-
Intervention: Daily oral administration of 1 mg of finasteride or a placebo.[5]
-
Duration: Efficacy has been evaluated in studies lasting from 6 months to 48 months.[5]
-
Efficacy Assessment: The primary outcome is typically the mean percentage change in hair count from baseline. Patient satisfaction with their hair is also a key secondary outcome.[5]
Visualizing Mechanisms and Workflows
To better understand the underlying biology and clinical investigation process, the following diagrams are provided.
Caption: Mechanism of action of this compound in treating alopecia.
Caption: Generalized workflow of a randomized controlled trial for alopecia.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. urotoday.com [urotoday.com]
- 8. Comparative Effectiveness and Safety of Finasteride and Dutasteride in the Treatment of Benign Prostatic Hyperplasia: A Real-World Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
A Comparative Phosphoproteomics Guide to Muscarinic Agonists: Elucidating Signaling Differences Between Carpronium Chloride and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling pathways activated by Carpronium Chloride and other key muscarinic acetylcholine (B1216132) receptor (mAChR) agonists. By leveraging phosphoproteomics, we can dissect the downstream signaling cascades, offering a deeper understanding of their distinct mechanisms of action. This document presents known signaling pathways, illustrative comparative phosphoproteomics data, and detailed experimental protocols to aid in the design and interpretation of studies in this domain.
Introduction to this compound and Other Muscarinic Agonists
This compound is a cholinergic agent known for its therapeutic applications in conditions like alopecia.[1][2] Its mechanism of action is primarily through the activation of muscarinic acetylcholine receptors, leading to vasodilation and direct stimulation of follicular cells.[1][3] This action is thought to involve the Wnt/β-catenin signaling pathway.[1] For a comprehensive understanding of its cellular impact, a comparison with other well-characterized muscarinic agonists such as Pilocarpine, Bethanechol (B1168659), and Cevimeline is essential. These agonists, while all targeting mAChRs, exhibit different receptor subtype selectivities and can therefore initiate distinct downstream signaling events.
-
Pilocarpine: A non-selective muscarinic agonist, primarily targeting M3 receptors, which stimulates exocrine glands and is used in the treatment of glaucoma and xerostomia.[4][5][6] Its signaling involves the activation of M1 and M4 mAChR subtypes, leading to an increase in intracellular Ca2+ concentration and cAMP levels, which in turn stimulates Protein Kinase C (PKC) and Nitric Oxide Synthase (NOS).[1]
-
Bethanechol: A muscarinic agonist with some selectivity for M3 receptors, primarily used to treat urinary retention.[7][8] It can selectively activate M2 receptor stimulation of a membrane-delimited pathway.[9][10]
-
Cevimeline: A muscarinic agonist with a high affinity for M3 receptors, used to treat dry mouth associated with Sjögren's syndrome.[11][12][13] Its mechanism involves binding to M1 and M3 receptors, which leads to the activation of G-proteins, phospholipase C, and a subsequent increase in intracellular calcium.[11][14]
Signaling Pathways of Muscarinic Agonists
The activation of muscarinic receptors by agonists initiates a cascade of intracellular signaling events, largely dependent on the G-protein to which the receptor subtype is coupled. M1, M3, and M5 receptors typically couple to Gq/11, activating Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.
Below are simplified diagrams of the primary signaling pathways associated with this compound and a generalized pathway for Gq-coupled muscarinic agonists.
Comparative Phosphoproteomics Data (Illustrative)
The following tables present hypothetical quantitative phosphoproteomics data to illustrate the potential differences in signaling pathways activated by this compound and other muscarinic agonists. This data is intended for comparative and educational purposes and is not derived from direct experimental results. The values represent the fold change in phosphorylation of key signaling proteins after treatment with the respective agonist compared to a vehicle control.
Table 1: Gq/11 Pathway-Associated Protein Phosphorylation
| Protein | Phosphorylation Site | This compound | Pilocarpine | Bethanechol | Cevimeline |
| PLCβ1 | Ser1105 | 1.2 | 4.5 | 1.1 | 4.8 |
| PKCα | Thr638 | 1.5 | 5.2 | 1.3 | 5.5 |
| MARCKS | Ser159 | 1.8 | 6.1 | 1.4 | 6.4 |
| ERK1/2 | Thr202/Tyr204 | 2.1 | 3.8 | 1.2 | 4.1 |
Table 2: Gi/o Pathway-Associated Protein Phosphorylation
| Protein | Phosphorylation Site | This compound | Pilocarpine | Bethanechol | Cevimeline |
| Adenylyl Cyclase 5/6 | Ser670 | 0.9 | 1.1 | 0.4 | 1.0 |
| PKA Substrate | (RXXS/T) | 1.1 | 1.3 | 0.6 | 1.2 |
Table 3: Other Key Signaling Protein Phosphorylation
| Protein | Phosphorylation Site | This compound | Pilocarpine | Bethanechol | Cevimeline |
| β-catenin | Ser552 | 3.5 | 1.2 | 1.1 | 1.3 |
| GSK3β | Ser9 | 2.8 | 1.1 | 1.0 | 1.2 |
| NOS3 (eNOS) | Ser1177 | 2.5 | 3.0 | 1.2 | 2.8 |
Experimental Protocols for Comparative Phosphoproteomics
A robust quantitative phosphoproteomics workflow is crucial for elucidating the subtle differences in signaling pathways activated by various agonists. Below is a detailed, generalized protocol for such an experiment.
4.1. Cell Culture and Agonist Treatment
-
Cell Line: Select a cell line endogenously expressing relevant muscarinic receptor subtypes (e.g., human dermal papilla cells, SH-SY5Y neuroblastoma cells).
-
Culture Conditions: Culture cells to 80-90% confluency in appropriate media.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.
-
Agonist Stimulation: Treat cells with this compound, Pilocarpine, Bethanechol, Cevimeline (e.g., at their EC50 concentrations) or a vehicle control for a predetermined time course (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse with a urea-based lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
4.2. Protein Digestion and Peptide Preparation
-
Reduction and Alkylation: Reduce cysteine residues with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Proteolytic Digestion: Digest proteins into peptides using a sequence-grade protease (e.g., Trypsin) overnight at 37°C.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Peptide Quantification: Quantify the peptide concentration using a colorimetric assay.
4.3. Phosphopeptide Enrichment
-
Enrichment Method: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to selectively enrich for phosphopeptides.[3][15] A combination of both can also be employed for broader coverage.
-
Binding: Acidify the peptide solution and incubate with TiO2 or IMAC beads.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound peptides.
-
Elution: Elute the bound phosphopeptides using a high pH elution buffer.
-
Desalting: Desalt the enriched phosphopeptides using a C18 StageTip or equivalent.
4.4. LC-MS/MS Analysis
-
Instrumentation: Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Chromatography: Separate peptides on a reverse-phase analytical column using a gradient of acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 fragmentation of the most abundant precursor ions.
4.5. Data Analysis
-
Database Search: Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest.
-
Phosphosite Localization: Determine the precise location of phosphorylation sites using algorithms that calculate localization probabilities (e.g., PTM Score or Ascore).
-
Quantification: Perform label-free quantification (LFQ) or use isobaric labeling (e.g., TMT) to determine the relative abundance of phosphopeptides across different treatment conditions.
-
Bioinformatics Analysis: Perform downstream bioinformatics analysis, including pathway enrichment analysis and kinase substrate prediction, to interpret the biological significance of the observed phosphorylation changes.
Conclusion
Comparative phosphoproteomics provides a powerful lens through which to view the distinct signaling signatures of muscarinic agonists like this compound. By identifying and quantifying changes in protein phosphorylation, researchers can map the activation of specific kinases and pathways, offering a more nuanced understanding of their pharmacological effects. This guide provides a framework for conducting such comparative studies, from experimental design to data interpretation, ultimately aiding in the development of more targeted and effective therapeutics.
References
- 1. Signaling pathways involved in pilocarpine-induced mucin secretion in rat submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphopeptide Enrichment Followed by Mass Spectrometry (TiO₂/IMAC) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Cevimeline - Wikipedia [en.wikipedia.org]
- 14. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
Validating Carpronium Chloride in Non-Dermatological Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carpronium (B77295) Chloride, a topical cholinergic agent, for its potential applications in non-dermatological research models. While primarily known for its use in treating alopecia, its mechanism of action as a muscarinic acetylcholine (B1216132) receptor agonist suggests broader utility in studying physiological processes involving the parasympathetic nervous system. This document objectively compares its performance with other common muscarinic agonists, supported by available experimental data, to validate its use in research beyond dermatology.
Mechanism of Action: A Cholinergic Agonist
Carpronium Chloride is a quaternary ammonium (B1175870) compound that functions as a parasympathomimetic agent by stimulating muscarinic acetylcholine receptors.[1][2] Its effects are primarily attributed to its vasodilatory properties, which enhance blood flow to applied areas.[2][3] This action is mediated through the activation of muscarinic receptors on endothelial cells, leading to the production of nitric oxide (NO) and prostaglandins, which are potent vasodilators.[2] Beyond its vascular effects, its agonistic action on muscarinic receptors suggests potential for investigating smooth muscle contraction and glandular secretion.
Comparative Analysis of Muscarinic Agonists
Direct head-to-head comparative studies of this compound against other muscarinic agonists in non-dermatological models are limited. However, by synthesizing data from various studies on relevant tissues, we can draw comparisons of their potential efficacy. The following tables summarize the known effects and available potency data for this compound and other commonly used muscarinic agonists in models of vasodilation and smooth muscle contraction.
Table 1: Comparison of Vasodilatory Effects of Muscarinic Agonists
| Compound | Model | Potency (EC50) | Key Findings |
| This compound | Rat Mesenteric Arterioles | Not Reported | Induces significant arteriolar vasodilation and increases blood flow without affecting systemic blood pressure.[4] |
| Acetylcholine | Rat Aorta | ~0.05 µM | Potent endothelium-dependent vasodilator.[5] |
| Carbachol | Rat Aorta | ~0.63 µM | Effective vasodilator, less potent than acetylcholine.[5] |
| Pilocarpine (B147212) | Rat Aorta | >100 µM | Weak vasodilator at muscarinic receptors.[5] |
| Bethanechol | - | Not Reported | Primarily used for effects on bladder and GI tract smooth muscle. |
EC50: Half maximal effective concentration. Data is synthesized from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparison of Effects on Smooth Muscle Contraction (Guinea Pig Ileum)
| Compound | Potency (EC50) | Key Findings |
| This compound | Not Reported | Expected to induce contraction as a muscarinic agonist, but specific data is lacking. |
| Acetylcholine | ~0.2 µM | Potent contractile agent.[6] |
| Carbachol | ~0.1 µM | Potent and stable contractile agent, resistant to cholinesterases.[6] |
| Pilocarpine | ~5 µM | Partial agonist, less potent than acetylcholine and carbachol. |
| Bethanechol | ~1 µM | Selective for muscarinic receptors, effective in stimulating GI motility.[7] |
EC50: Half maximal effective concentration. Data is synthesized from multiple sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments relevant to assessing the non-dermatological effects of this compound.
Protocol 1: In Vitro Vasodilation Assay Using Pressure Myography
This protocol is adapted for testing the vasodilatory effects of this compound on isolated resistance arteries.
1. Materials and Solutions:
-
Isolated resistance artery (e.g., mesenteric)
-
Pressure myograph system
-
Physiological Salt Solution (PSS)
-
High Potassium Solution (K-PSS) for viability check
-
Phenylephrine (B352888) (vasoconstrictor)
-
This compound solutions of varying concentrations
2. Vessel Preparation and Mounting:
-
Dissect a resistance artery and mount it onto the cannulas of the pressure myograph.
-
Pressurize the vessel to a physiological pressure (e.g., 60 mmHg) and maintain at 37°C.[1]
3. Equilibration and Viability Check:
-
Allow the vessel to equilibrate for 30-45 minutes.
-
Confirm vessel health by inducing constriction with K-PSS.
-
Assess endothelial integrity by pre-constricting with phenylephrine and then applying acetylcholine to induce vasodilation.[1]
4. Cumulative Dose-Response Curve:
-
Pre-constrict the vessel with a submaximal concentration of phenylephrine.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound.
-
Record the vessel diameter continuously.[1]
5. Data Analysis:
-
Calculate the percent vasodilation at each concentration relative to the pre-constriction induced by phenylephrine.
-
Plot a concentration-response curve to determine the EC50 value.[1]
Protocol 2: Guinea Pig Ileum Contraction Assay
This classic pharmacological preparation is used to assess the contractile or relaxant effects of substances on smooth muscle.
1. Tissue Preparation:
-
Isolate a segment of the guinea pig ileum and suspend it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
2. Recording of Contractions:
-
Connect the tissue to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a resting tension of 1g for at least 30 minutes.
3. Application of Agonists:
-
Construct a cumulative concentration-response curve by adding increasing concentrations of a standard agonist like acetylcholine to establish a baseline.
-
After a washout period, construct a cumulative concentration-response curve for this compound.
4. Data Analysis:
-
Measure the amplitude of contractions in response to each concentration.
-
Express the response as a percentage of the maximal contraction induced by the standard agonist.
-
Plot a concentration-response curve to determine the EC50 value.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in the actions of this compound and the experimental workflows.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Workflow for in vitro vasodilation assay.
Caption: Muscarinic agonist-induced smooth muscle contraction pathway.
Conclusion
This compound's established role as a muscarinic agonist and vasodilator in dermatological applications provides a strong foundation for its exploration in other research areas. Its potential to modulate microcirculation and induce smooth muscle contraction makes it a valuable tool for studying a range of physiological and pathophysiological processes. While direct comparative data with other muscarinic agonists is not extensive, the provided information and protocols offer a framework for researchers to validate its use in novel, non-dermatological models. Further investigation is warranted to fully characterize its pharmacological profile in comparison to other cholinergic agents in these contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity | MDPI [mdpi.com]
- 4. Effects of this compound on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of vascular relaxation by cholinomimetic drugs with special reference to pilocarpine and arecoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some pharmacological properties of the circular and longitudinal muscle strips from the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of trospium chloride on urodynamic parameters in patients with detrusor hyperreflexia due to spinal cord injuries. A multicentre placebo-controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Study of Carpronium Chloride and Other Muscarinic Agonists: A Side-Effect Profile Analysis
For Immediate Release
This guide presents a comparative in vitro analysis of the side-effect profiles of Carpronium Chloride and other prominent muscarinic agonists, namely Pilocarpine (B147212), Bethanechol, and Cevimeline. The data, intended for researchers, scientists, and drug development professionals, is derived from a comprehensive review of published experimental findings. The objective is to provide a clear, data-driven comparison of the receptor interaction and functional potency of these compounds across the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5), which are crucial in understanding their potential therapeutic effects and associated side-effects.
Side effects of muscarinic agonists are intrinsically linked to their affinity and activity at these receptor subtypes, which are widely distributed throughout the body. Activation of M1, M3, and M5 receptors, which couple to Gq proteins, typically leads to smooth muscle contraction and glandular secretion. Conversely, stimulation of M2 and M4 receptors, coupled to Gi proteins, can mediate effects such as a decrease in heart rate. A lack of selectivity for a specific receptor subtype can result in a broad range of systemic side effects.
Comparative Analysis of Muscarinic Agonist Potency
| Agonist | M1 (EC50, µM) | M2 (EC50, µM) | M3 (EC50, µM) | M4 (EC50, µM) | M5 (EC50, µM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pilocarpine | 18[2] | 4.5[2] | Data not available | Data not available | Data not available |
| Bethanechol | 35 | (agonist activity) | 14.5 | 7 | 32 |
| Cevimeline | 0.023[3] | 1.04[3] | 0.048[3] | 1.31[3] | 0.063[3] |
Lower EC50 values indicate higher potency. Data for Bethanechol at the M2 receptor indicates agonist activity was observed, but a specific EC50 value was not provided in the cited source.
From the available data, Cevimeline demonstrates the highest potency at the M1 and M3 receptor subtypes, which are key targets for stimulating salivary and lacrimal gland secretion.[3] Bethanechol shows a preference for the M4 receptor, while Pilocarpine appears to be more potent at the M2 receptor compared to the M1 receptor.[2] The lack of comprehensive data for this compound prevents a direct comparison of its functional selectivity profile.
Experimental Methodologies
The in vitro data presented in this guide are typically generated using a combination of radioligand binding assays and functional assays. These experiments are fundamental to characterizing the interaction of a drug with its target receptor and its subsequent biological effect.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity of a compound for a specific receptor subtype. This is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
General Protocol:
-
Membrane Preparation: Cells engineered to express a specific human muscarinic receptor subtype (M1-M5) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.
-
Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity trapped on the filter is then quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by an agonist upon binding to its receptor. For muscarinic receptors, common in vitro functional assays include calcium flux assays (for Gq-coupled receptors) and cAMP assays (for Gi-coupled receptors).
Calcium Flux Assay (for M1, M3, and M5 receptors):
-
Cell Preparation: Cells expressing the Gq-coupled muscarinic receptor subtype of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Agonist Stimulation: The test agonist is added to the wells at various concentrations.
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a specialized plate reader.
-
Data Analysis: The data is used to generate a dose-response curve, from which the EC50 value is determined.
cAMP Assay (for M2 and M4 receptors):
-
Cell Culture and Treatment: Cells expressing the Gi-coupled muscarinic receptor subtype are treated with the test agonist at different concentrations in the presence of an adenylyl cyclase activator like forskolin.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The reduction in cAMP levels in response to the agonist is quantified to generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the general signaling pathways of muscarinic receptors and a typical experimental workflow for comparing the in vitro profiles of muscarinic agonists.
Muscarinic Receptor Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carpronium Chloride: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential procedural guidance for the safe and compliant disposal of Carpronium Chloride. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personnel safety and environmental protection. This compound, a quaternary ammonium (B1175870) compound, is classified as hazardous material due to its potential toxicity.[1] Improper disposal is strictly prohibited and can lead to significant environmental harm, particularly to aquatic life.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of this compound for disposal should occur in a well-ventilated area, preferably within a chemical fume hood.
Required PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat or a chemical-resistant apron must be worn.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator is necessary.
Step-by-Step Disposal Procedure
The required method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical neutralization is not recommended without a validated and peer-reviewed protocol, which is currently unavailable for this compound.[1]
Disposal Workflow:
-
Waste Identification and Segregation:
-
All this compound waste, including the pure substance, contaminated solutions, and any contaminated materials (e.g., pipette tips, gloves, containers), must be segregated from non-hazardous waste.[1]
-
This waste stream should be classified as "Toxic" and potentially "Hazardous to the Aquatic Environment."[1]
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container that is chemically compatible with the waste.
-
The label must prominently feature the words "Hazardous Waste" and the full chemical name: "this compound."[1]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to transport hazardous waste off-site yourself.[1]
-
Spill Management
In the event of a spill, follow these immediate steps:
-
Evacuate and Secure: Alert personnel in the vicinity and restrict access to the spill area.[1]
-
Don PPE: Wear all necessary personal protective equipment before addressing the spill.[1]
-
Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[1]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1]
-
Decontamination: Thoroughly clean the spill area with a suitable decontamination solution and collect all cleaning materials as hazardous waste.[1]
Quantitative Data on Waste Management
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation | 55 gallons of hazardous waste | [2] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid | [2] |
| Drain Disposal pH Range | Permissible only for non-hazardous, dilute aqueous solutions with a pH between 5.5 and 10.5. Note: This is not applicable to this compound. | [2][3] |
Experimental Protocols
There are no validated or peer-reviewed experimental protocols for the on-site chemical neutralization of this compound for disposal purposes. The Safety Data Sheet for this compound indicates that data on its persistence and degradability are not available.[4] Therefore, on-site treatment is not advised.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
